molecular formula C9H10BrN B1442474 3-Bromo-5,6,7,8-tetrahydroquinoline CAS No. 82132-68-1

3-Bromo-5,6,7,8-tetrahydroquinoline

Cat. No.: B1442474
CAS No.: 82132-68-1
M. Wt: 212.09 g/mol
InChI Key: FKERWWYCYWMBHC-UHFFFAOYSA-N
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Description

3-Bromo-5,6,7,8-tetrahydroquinoline (CAS 82132-68-1) is a versatile brominated heterocyclic compound with the molecular formula C9H10BrN and a molecular weight of 212.09 g/mol . This compound serves as a critical synthetic intermediate in organic and medicinal chemistry, primarily for the construction of more complex quinoline-based frameworks . Its structure is particularly valuable in pharmaceutical research and development for the synthesis of various biologically active molecules with potential therapeutic applications. It is extensively used in the creation of compounds such as enzyme or receptor inhibitors, which are investigated for involvement in disease pathways . Recent scientific literature highlights the significant role of brominated tetrahydroquinolines and quinolines as precursors for multifunctional derivatives, which have shown promising antiproliferative activities against various cancer cell lines, making them important scaffolds in anticancer drug discovery . The bromine atom at the 3-position allows for further functionalization via cross-coupling reactions, enabling its transformation into derivatives with cyano, methoxy, phenyl, and amino groups . Additionally, its versatility extends to agrochemical research, where it aids in the development of novel active ingredients . The product has a purity of ≥95% and should be stored at room temperature . This chemical is strictly for research and further manufacturing applications and is not intended for diagnostic or direct human use .

Properties

IUPAC Name

3-bromo-5,6,7,8-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10BrN/c10-8-5-7-3-1-2-4-9(7)11-6-8/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKERWWYCYWMBHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20704396
Record name 3-Bromo-5,6,7,8-tetrahydroquinoline
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Molecular Weight

212.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82132-68-1
Record name 3-Bromo-5,6,7,8-tetrahydroquinoline
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Record name 3-BROMO-5,6,7,8-TETRAHYDROQUINOLINE
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Foundational & Exploratory

3-Bromo-5,6,7,8-tetrahydroquinoline chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Bromo-5,6,7,8-tetrahydroquinoline: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This compound is a heterocyclic building block of significant interest in medicinal chemistry. Its unique structure, combining a reactive bromine-substituted pyridine ring with a saturated carbocyclic moiety, makes it a versatile scaffold for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, spectral characterization, and key applications, offering researchers and drug development professionals a practical resource for leveraging this compound in their work.

Physicochemical and Structural Properties

This compound, with the CAS Number 18790-93-7, is a substituted quinoline derivative. The fusion of a pyridine ring with a cyclohexane ring results in a bicyclic system where the pyridine part is aromatic and the cyclohexane part is saturated and non-planar. The bromine atom at the 3-position is a key functional handle, enabling a wide range of synthetic transformations.

Table 1: Core Physicochemical Properties

Property Value Source
CAS Number 18790-93-7
Molecular Formula C₉H₁₀BrN
Molecular Weight 212.09 g/mol
Appearance Off-white to yellow or brown solid/powder
Melting Point 38-42 °C
Boiling Point 283.7±20.0 °C (Predicted)
Solubility Soluble in organic solvents like dichloromethane, chloroform, and methanol.
SMILES C1CCC2=C(C=C(Br)C=N2)C1

| InChI | InChI=1S/C9H10BrN/c10-8-5-6-11-9-4-2-1-3-7(9)8/h5-6H,1-4H2 | |

Synthesis and Purification

The most common and reliable synthesis of this compound involves the bromination of 5,6,7,8-tetrahydroquinoline. The choice of brominating agent and reaction conditions is critical to achieve high yield and selectivity, avoiding over-bromination or side reactions.

Recommended Synthesis Protocol: Electrophilic Bromination

This protocol utilizes N-Bromosuccinimide (NBS) as a milder and more selective brominating agent compared to elemental bromine, which can lead to undesired byproducts. Acetonitrile is chosen as the solvent due to its polarity and ability to dissolve the starting material and reagent.

Materials:

  • 5,6,7,8-Tetrahydroquinoline (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (CH₃CN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: Dissolve 5,6,7,8-tetrahydroquinoline in acetonitrile in a round-bottom flask equipped with a magnetic stir bar. Place the flask in an ice bath to cool the solution to 0 °C.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) portion-wise to the stirred solution over 15-20 minutes. The slow addition is crucial to control the reaction exotherm and prevent the formation of dibrominated species.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding saturated aqueous sodium thiosulfate solution to neutralize any remaining NBS or bromine.

    • Add saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield this compound as an off-white to yellow solid.

Synthesis Workflow Diagram

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Extraction cluster_purification 4. Purification A Dissolve 5,6,7,8-Tetrahydroquinoline in Acetonitrile B Cool to 0 °C (Ice Bath) A->B C Add N-Bromosuccinimide (NBS) (Portion-wise) B->C D Warm to RT & Stir (2-4 hours) C->D E Monitor by TLC D->E F Quench (Na₂S₂O₃, NaHCO₃) E->F G Extract with Ethyl Acetate F->G H Wash with Brine & Dry (MgSO₄) G->H I Filter & Concentrate H->I J Silica Gel Column Chromatography (Hexanes/EtOAc Gradient) I->J K Pure this compound J->K G cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling main This compound suzuki_reagent R-B(OH)₂ Pd Catalyst, Base main->suzuki_reagent C-C bond formation buchwald_reagent R₂NH Pd Catalyst, Base main->buchwald_reagent C-N bond formation sonogashira_reagent R-C≡CH Pd/Cu Catalyst, Base main->sonogashira_reagent C-C(sp) bond formation suzuki_product 3-Aryl/Alkyl Derivative suzuki_reagent->suzuki_product buchwald_product 3-Amino Derivative buchwald_reagent->buchwald_product sonogashira_product 3-Alkynyl Derivative sonogashira_reagent->sonogashira_product

An In-depth Technical Guide to 3-Bromo-5,6,7,8-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 82132-68-1

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Functionalized Tetrahydroquinoline Scaffold

The 5,6,7,8-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds.[1][2] Its unique three-dimensional structure, combining a saturated carbocycle with an aromatic pyridine ring, offers a versatile platform for conformational restriction and substituent vector exploration in drug design. The introduction of a bromine atom at the 3-position, yielding 3-Bromo-5,6,7,8-tetrahydroquinoline, transforms this scaffold into a highly valuable synthetic intermediate. The bromine atom serves as a versatile chemical handle, enabling a wide array of subsequent chemical modifications, most notably through palladium-catalyzed cross-coupling reactions.[3][4][5][6] This guide provides a comprehensive technical overview of this compound, encompassing its chemical properties, synthesis, reactivity, and potential applications, with a focus on the underlying scientific principles that guide its use in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in research. The data for this compound is summarized below.

Core Properties
PropertyValueSource
CAS Number 82132-68-1[7][8][9]
Molecular Formula C₉H₁₀BrN[7][8][9]
Molecular Weight 212.09 g/mol [7][8]
IUPAC Name This compound[7]
SMILES BrC1=CC2=C(CCCC2)N=C1[8]
Appearance Colorless to light yellow liquid or powder[9][10]
Purity ≥95% (typical commercial grade)[8]
Storage Store at room temperature, sealed in a dry, well-ventilated place.[8][9][11]
Predicted Physicochemical Data
PropertyPredicted ValueSource
Boiling Point 260.3 ± 40.0 °C at 760 mmHg[9]
Density 1.455 ± 0.06 g/cm³[9]
XLogP3 2.8[7][9]
Topological Polar Surface Area (TPSA) 12.9 Ų[8]
Spectroscopic Characterization: An Interpretive Guide

While specific experimental spectra for this compound are not publicly available, we can predict the key features based on its structure and data from analogous compounds.[12][13][14][15]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex in the aliphatic region and more defined in the aromatic region.

  • Aromatic Protons: Two distinct signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the pyridine ring. The proton at the 2-position and the proton at the 4-position will likely appear as singlets or narrow doublets.

  • Aliphatic Protons: A series of multiplets in the upfield region (δ 1.5-3.0 ppm) corresponding to the eight protons of the tetrahydro- portion of the quinoline ring. The protons on the carbons adjacent to the aromatic ring and the nitrogen will be the most deshielded.

¹³C NMR Spectroscopy: The carbon NMR will provide a clear fingerprint of the carbon skeleton.

  • Aromatic Carbons: Signals for the carbons of the pyridine ring will appear in the downfield region (δ 120-160 ppm). The carbon atom attached to the bromine (C3) will be significantly influenced by the halogen's electronic effects.

  • Aliphatic Carbons: Four distinct signals in the upfield region (δ 20-50 ppm) corresponding to the carbons of the saturated ring.

Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight and the presence of bromine.

  • Molecular Ion Peak: The mass spectrum will exhibit a characteristic pair of molecular ion peaks of nearly equal intensity, separated by 2 m/z units (M⁺• and [M+2]⁺•). This isotopic signature is definitive for the presence of a single bromine atom (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%).[12]

Infrared (IR) Spectroscopy: IR spectroscopy will reveal the presence of key functional groups.

  • C=N Stretch: A characteristic absorption band for the imine bond within the pyridine ring.

  • C-H Stretch: Aromatic and aliphatic C-H stretching vibrations.

  • C-Br Stretch: A vibration in the fingerprint region corresponding to the carbon-bromine bond.

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through several strategic routes, primarily involving the construction of the tetrahydroquinoline scaffold followed by regioselective bromination.

Workflow for the Synthesis of this compound

cluster_0 Synthesis of Tetrahydroquinoline Core cluster_1 Regioselective Bromination Start Aniline Derivatives Step1 Cyclization Reaction (e.g., Skraup or Doebner-von Miller reaction) Start->Step1 Quinoline Quinoline Step1->Quinoline Step2 Hydrogenation (e.g., H₂, Pd/C or NaBH₄) Quinoline->Step2 THQ 5,6,7,8-Tetrahydroquinoline Step2->THQ Bromination Electrophilic Bromination THQ->Bromination Product This compound Bromination->Product

Caption: A generalized workflow for the synthesis of this compound.

Detailed Synthetic Protocol: Electrophilic Bromination of 5,6,7,8-Tetrahydroquinoline

This protocol is a representative method based on established procedures for the bromination of tetrahydroquinolines.[2][16][17]

Materials:

  • 5,6,7,8-Tetrahydroquinoline

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or Chloroform (CHCl₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5,6,7,8-tetrahydroquinoline (1 equivalent) in an appropriate solvent such as carbon tetrachloride or chloroform.

  • Brominating Agent Addition: Add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the stirred solution at room temperature. The choice of NBS as the brominating agent is strategic; it is a solid that is easier and safer to handle than liquid bromine and often provides higher selectivity.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction may require heating to reflux to proceed to completion.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with saturated aqueous NaHCO₃ solution, followed by saturated aqueous Na₂S₂O₃ solution to quench any remaining bromine.

  • Extraction and Drying: Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Causality Behind Experimental Choices:

  • Solvent: Non-polar aprotic solvents like CCl₄ or CHCl₃ are chosen to facilitate the radical mechanism that can occur with NBS, or to simply act as a solvent for electrophilic aromatic substitution.

  • NBS: NBS is a preferred source of electrophilic bromine, as it minimizes the formation of polybrominated byproducts and is less hazardous than elemental bromine.

  • Aqueous Workup: The bicarbonate wash neutralizes any acidic byproducts, while the thiosulfate wash removes any unreacted bromine, preventing further reactions during purification.

Reactivity and Synthetic Utility

The primary synthetic value of this compound lies in the reactivity of the C-Br bond, which serves as a linchpin for the introduction of diverse functionalities through cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.[3][5][6][18] The 3-bromo substituent on the tetrahydroquinoline scaffold is ideally positioned for such transformations.

General Catalytic Cycle:

cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII R-Pd(II)L₂-Br OxAdd->PdII R-Br Transmetal Transmetalation PdII->Transmetal R'-M PdIIRR R-Pd(II)L₂-R' Transmetal->PdIIRR RedElim Reductive Elimination PdIIRR->RedElim RedElim->Pd0 Product R-R' RedElim->Product Reactant1 R-Br Reactant1->OxAdd Reactant2 R'-M Reactant2->Transmetal

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Key Cross-Coupling Reactions:

  • Suzuki Coupling: Reaction with boronic acids or esters (R'-B(OR)₂) to form C-C bonds. This is one of the most widely used methods for introducing new aryl or alkyl groups.

  • Heck Coupling: Reaction with alkenes to form substituted alkenes.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, crucial for synthesizing many biologically active compounds.

  • Stille Coupling: Reaction with organostannanes (R'-SnR''₃).

The choice of catalyst, ligand, base, and solvent is critical for optimizing the yield and selectivity of these reactions. The electronic nature of the tetrahydroquinoline ring can influence the reactivity of the C-Br bond, and screening of reaction conditions is often necessary.

Applications in Drug Discovery and Materials Science

The tetrahydroquinoline scaffold is a key component in a number of approved drugs and clinical candidates, exhibiting a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.[1][2][19][20] this compound serves as a critical building block for the synthesis of libraries of novel tetrahydroquinoline derivatives for high-throughput screening. By leveraging the cross-coupling reactions described above, researchers can rapidly generate a diverse set of analogues with modifications at the 3-position, enabling the exploration of structure-activity relationships (SAR).

Beyond pharmaceuticals, functionalized quinolines have applications in materials science as organic light-emitting diodes (OLEDs), sensors, and ligands for catalysis. The ability to tune the electronic and photophysical properties of the quinoline ring through substitution makes this compound a valuable precursor in these fields as well.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.[7][8]

GHS Hazard Statements:

  • H302: Harmful if swallowed.[7][8]

  • H315: Causes skin irritation.[7][8]

  • H319: Causes serious eye irritation.[7][8]

  • H335: May cause respiratory irritation.[7][8]

Precautionary Measures:

  • Handle in a well-ventilated area, preferably in a fume hood.[9]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[9][21][22]

  • Avoid inhalation of dust, fumes, or vapors.[21][22]

  • Avoid contact with skin and eyes.[9]

  • Wash hands thoroughly after handling.[21]

Conclusion

This compound (CAS 82132-68-1) is more than just a chemical intermediate; it is an enabling tool for innovation in both drug discovery and materials science. Its strategic combination of a conformationally restricted scaffold and a versatile synthetic handle in the form of a bromine atom allows for the efficient construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for researchers looking to leverage this powerful building block in their scientific endeavors.

References

A Technical Guide to 3-Bromo-5,6,7,8-tetrahydroquinoline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds.[1][2][3] Its partially saturated analog, 5,6,7,8-tetrahydroquinoline, retains key electronic features while providing a three-dimensional geometry that is often crucial for specific receptor interactions. This guide focuses on a key derivative, 3-Bromo-5,6,7,8-tetrahydroquinoline, a versatile intermediate whose strategic bromination provides a reactive handle for extensive chemical modification. We will provide an in-depth analysis of its physicochemical properties, a robust and rationalized synthetic protocol, methods for its structural confirmation, and a discussion of its applications as a building block in modern drug discovery.

Core Physicochemical Properties and Identifiers

Precise identification and understanding of a compound's physical properties are foundational for its application in research. This compound is identified by the CAS Number 82132-68-1.[4][5][6] Its core properties, derived from computational models and supplier data, are summarized below.

Diagram 1: Chemical Structure of this compound

Table 1: Key Identifiers and Physicochemical Data

PropertyValueSource(s)
Molecular Formula C₉H₁₀BrN[4][5][6][7]
Molecular Weight 212.09 g/mol [5][6][7]
CAS Number 82132-68-1[4][5][6]
Appearance Powder or liquid[4]
Density (Predicted) 1.455 ± 0.06 g/cm³[4][7]
Boiling Point (Predicted) 260.3 ± 40.0 °C at 760 mmHg[4][7]
XLogP3 (Predicted) 2.8[4][7]
Topological Polar Surface Area 12.9 Ų[5][7]
SMILES C1CCC2=C(C1)C=C(C=N2)Br[5][6][8]
InChIKey FKERWWYCYWMBHC-UHFFFAOYSA-N[4][6]

Synthesis and Mechanistic Considerations

The synthesis of halogenated quinolines is a well-established field, often relying on electrophilic aromatic substitution of the parent heterocycle. For this compound, a direct bromination of 5,6,7,8-tetrahydroquinoline is a logical and efficient approach.

Rationale and Experimental Design

The choice of brominating agent and reaction conditions is critical to ensure regioselectivity and avoid over-bromination or degradation. The pyridine ring of the tetrahydroquinoline system is electron-deficient compared to the benzene ring, but the nitrogen atom can be protonated under acidic conditions, further deactivating the heterocyclic ring towards electrophilic attack. Conversely, the fused benzene ring is activated towards substitution. However, direct bromination of the parent 5,6,7,8-tetrahydroquinoline can lead to substitution on the benzenoid ring.

A more controlled strategy involves the synthesis of a quinoline derivative that can be subsequently reduced. A regioselective synthesis of 3-bromoquinoline derivatives has been achieved via a formal [4+2]-cycloaddition between an N-aryliminium ion and a 1-bromoalkyne.[1] Subsequent reduction of the quinoline ring would yield the desired tetrahydroquinoline. This multi-step process offers superior control over the bromine's position.

Experimental Protocol: A Representative Synthesis

This protocol outlines a plausible two-step synthesis starting from a suitable aniline precursor, based on established methodologies for related structures.[1]

Step 1: Synthesis of 3-Bromoquinoline via [4+2]-Cycloaddition

  • Reactant Preparation: To a solution of the appropriate arylmethyl azide (1.0 eq) in a suitable solvent like 1,2-dichloroethane (DCE), add 1-bromoalkyne (1.2 eq).

  • Initiation: Add a Lewis or Brønsted acid promoter (e.g., TfOH, 0.2 eq) dropwise at 0 °C to generate the N-aryliminium ion in situ.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield 3-bromoquinoline.

Step 2: Reduction to this compound

  • Catalyst Hydrogenation: Dissolve the 3-bromoquinoline (1.0 eq) from the previous step in methanol or ethanol. Add a hydrogenation catalyst, such as Palladium on carbon (Pd/C, 10 mol%) or Platinum(IV) oxide (PtO₂).

  • Hydrogenation: Place the reaction vessel in a high-pressure hydrogenation apparatus. Purge the system with nitrogen, then pressurize with hydrogen gas (typically 50-100 psi).

  • Reaction: Stir the mixture vigorously at room temperature for 24-48 hours. The reaction progress can be monitored by observing the cessation of hydrogen uptake or by LC-MS.

  • Workup: Carefully vent the hydrogen gas and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by chromatography if necessary.

Diagram 2: Synthetic Workflow

G Figure 2. High-Level Synthetic Workflow A Arylmethyl Azide + 1-Bromoalkyne B [4+2] Cycloaddition (Acid Promoted) A->B C Crude 3-Bromoquinoline B->C D Purification (Chromatography) C->D E Pure 3-Bromoquinoline D->E F Catalytic Hydrogenation (e.g., Pd/C, H2) E->F G Crude Target Compound F->G H Purification & Isolation G->H I This compound H->I

Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum should show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the saturated carbocycle. The aliphatic protons will appear as complex multiplets in the ~1.8-3.0 ppm range. The aromatic protons will appear further downfield, with their specific chemical shifts and coupling constants confirming the 3-bromo substitution pattern.

    • ¹³C NMR: The spectrum will display nine distinct carbon signals, corresponding to the nine carbon atoms in the molecule, confirming the absence of molecular symmetry. The carbon atom attached to the bromine (C3) will be significantly shifted.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) will show a characteristic molecular ion [M+H]⁺ peak. Due to the natural isotopic abundance of bromine (~50.7% ⁷⁹Br and ~49.3% ⁸¹Br), a pair of peaks of nearly equal intensity separated by 2 m/z units (e.g., at 212.00 and 214.00) will be observed, which is a definitive signature for a monobrominated compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. A single sharp peak on multiple solvent systems indicates high purity.

Applications in Research and Drug Development

The utility of this compound lies in its role as a versatile chemical intermediate. The tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, found in compounds with anticancer, antibacterial, and antimalarial properties.[1][3]

The bromine atom at the 3-position is the key to its versatility. It serves as an ideal handle for transition metal-catalyzed cross-coupling reactions, such as:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups.

  • Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds, a crucial transformation for synthesizing libraries of potential drug candidates.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

These reactions enable medicinal chemists to rapidly generate a diverse library of analogs from a single, common intermediate, facilitating the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Diagram 3: Application in Suzuki-Miyaura Cross-Coupling

G Figure 3. Use as a Substrate in Suzuki Coupling start 3-Bromo-5,6,7,8- tetrahydroquinoline catalyst Pd Catalyst + Base start->catalyst reagent Aryl Boronic Acid (R-B(OH)2) reagent->catalyst product 3-Aryl-5,6,7,8- tetrahydroquinoline (New C-C Bond) catalyst->product

Safety and Handling

Based on GHS classifications from aggregated data sources, this compound should be handled with appropriate care.[6]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory precautions are required:

  • Handle in a well-ventilated chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

  • Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for molecular innovation. Its well-defined physicochemical properties, accessible synthesis, and, most importantly, the reactive bromine handle make it an invaluable building block for researchers in medicinal chemistry and materials science. The ability to leverage this intermediate in powerful cross-coupling reactions allows for the efficient construction of complex molecular architectures, accelerating the discovery of novel therapeutic agents and functional materials.

References

Spectroscopic Characterization of 3-Bromo-5,6,7,8-tetrahydroquinoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromo-5,6,7,8-tetrahydroquinoline (CAS No: 82132-68-1), a heterocyclic compound of interest in medicinal chemistry and materials science.[1] The structural elucidation of such molecules is fundamental to ensuring their purity and confirming their identity, which are critical steps in any research and development pipeline. This document offers an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this compound, grounded in established principles and data from analogous structures.

Introduction

This compound is a substituted quinoline derivative with a molecular formula of C₉H₁₀BrN and a molecular weight of approximately 212.09 g/mol .[1][2][3] Its structure, featuring a partially saturated heterocyclic ring fused to a brominated pyridine ring, presents a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for researchers synthesizing or utilizing this compound. This guide will delve into the predicted and expected spectroscopic characteristics, providing a robust reference for laboratory work.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for determining the hydrogen framework of a molecule. The chemical shift, multiplicity, and coupling constants of each proton signal provide detailed information about its electronic environment and proximity to other protons.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum of a sample like this compound is as follows:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Instrument Setup: Place the NMR tube into the spectrometer's probe.

  • Data Acquisition:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Determine the optimal 90° pulse width.

    • Set appropriate acquisition parameters, including spectral width, acquisition time, and relaxation delay.

    • Acquire the Free Induction Decay (FID) data, co-adding multiple scans to improve the signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the FID, followed by phase and baseline correction, to obtain the final spectrum.

Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
H2~ 8.3s-Aromatic
H4~ 7.5s-Aromatic
H5~ 2.8t~ 6Aliphatic
H8~ 2.9t~ 6Aliphatic
H6, H7~ 1.9m-Aliphatic
Interpretation of the Predicted ¹H NMR Spectrum
  • Aromatic Region: The two protons on the pyridine ring (H2 and H4) are expected to appear as singlets in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom. The bromine atom at the 3-position will influence the electronic environment, but the lack of adjacent protons will likely result in singlet signals for H2 and H4.

  • Aliphatic Region: The four methylene groups of the tetrahydroquinoline ring will give rise to signals in the upfield region. The protons on C5 and C8 are adjacent to the aromatic ring and will, therefore, be slightly deshielded compared to the protons on C6 and C7. They are expected to appear as triplets due to coupling with the adjacent methylene groups. The protons on C6 and C7 are expected to appear as a multiplet, integrating to four protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the number of non-equivalent carbon atoms in a molecule and their chemical environments.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the observation frequency and the common use of proton decoupling to simplify the spectrum to a series of singlets, one for each unique carbon atom.

Predicted ¹³C NMR Data

Based on the analysis of related brominated tetrahydroquinolines, the following ¹³C NMR chemical shifts are predicted for this compound.[4]

CarbonPredicted Chemical Shift (δ, ppm)Assignment
C2~ 150Aromatic
C3~ 120Aromatic (C-Br)
C4~ 135Aromatic
C4a~ 145Aromatic
C5~ 28Aliphatic
C6~ 22Aliphatic
C7~ 22Aliphatic
C8~ 28Aliphatic
C8a~ 128Aromatic
Interpretation of the Predicted ¹³C NMR Spectrum
  • Aromatic Carbons: The carbon atoms of the pyridine ring are expected to resonate at lower field (higher ppm) due to their sp² hybridization and the influence of the nitrogen atom. The carbon atom bonded to the bromine (C3) will be significantly influenced by the halogen's electronegativity and its heavy atom effect.

  • Aliphatic Carbons: The four sp³ hybridized carbon atoms of the saturated ring will appear at a much higher field (lower ppm). The chemical shifts of C5 and C8 will be slightly downfield compared to C6 and C7 due to their proximity to the aromatic system.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is then volatilized under a high vacuum.

  • Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•).

  • Mass Analysis: The ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: An electron multiplier or a similar detector records the abundance of ions at each m/z value.

Expected Mass Spectrometry Data

The mass spectrum of this compound is expected to show a characteristic molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units (M⁺• and [M+2]⁺•). PubChem provides predicted m/z values for various adducts.[5]

IonPredicted m/zInterpretation
[M]⁺•211/213Molecular ion with bromine isotopes
[M-H]⁺210/212Loss of a hydrogen atom
[M-Br]⁺132Loss of the bromine atom
[M-C₂H₄]⁺•183/185Retro-Diels-Alder fragmentation
Interpretation of the Expected Mass Spectrum

The most telling feature of the mass spectrum will be the isotopic pattern of the molecular ion, which provides definitive evidence for the presence of a single bromine atom. The fragmentation pattern can also provide structural clues. A common fragmentation pathway for tetrahydroquinolines is the retro-Diels-Alder reaction, which would result in the loss of ethene (C₂H₄). The loss of the bromine radical is also a likely fragmentation pathway.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is an excellent tool for identifying the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The sample can be prepared as a thin film on a salt plate (for liquids), as a KBr pellet (for solids), or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The sample is placed in the path of an IR beam, and the amount of transmitted or absorbed light is measured as a function of wavenumber (cm⁻¹).

Predicted IR Data
Wavenumber (cm⁻¹)VibrationFunctional Group
3100-3000C-H stretchAromatic
2950-2850C-H stretchAliphatic
1600-1450C=C and C=N stretchAromatic Ring
1300-1000C-N stretchAmine
700-500C-Br stretchAlkyl Halide
Interpretation of the Predicted IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H stretching vibrations, as well as the aliphatic C-H stretching vibrations of the saturated ring. The C=C and C=N stretching vibrations of the pyridine ring will appear in the 1600-1450 cm⁻¹ region. A key feature to look for would be the C-Br stretching vibration, which is typically found in the fingerprint region of the spectrum.

Integrated Spectroscopic Analysis Workflow

The unambiguous structural confirmation of this compound relies on the synergistic interpretation of data from multiple spectroscopic techniques. The following diagram illustrates this integrated workflow.

G cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_ir IR Spectroscopy H_NMR ¹H NMR Structure 3-Bromo-5,6,7,8- tetrahydroquinoline Structure Confirmation H_NMR->Structure Proton Framework Connectivity C_NMR ¹³C NMR C_NMR->Structure Carbon Skeleton MS Mass Spec (MS) MS->Structure Molecular Weight Elemental Composition (Br) IR IR Spectroscopy IR->Structure Functional Groups (C=N, C-Br)

Caption: Integrated workflow for the structural elucidation of this compound.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopic data for this compound. By combining the information from these techniques, researchers can confidently verify the structure and purity of this compound. The provided protocols and interpretations serve as a valuable resource for scientists and professionals in the field of drug development and chemical research, ensuring the scientific integrity of their work.

References

An In-depth Technical Guide to the Synthesis of 3-Bromo-5,6,7,8-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 3-Bromo-5,6,7,8-tetrahydroquinoline, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development. It will delve into the strategic considerations, mechanistic underpinnings, and practical execution of key synthetic routes. Detailed experimental protocols, data interpretation, and visual aids are included to ensure clarity and reproducibility.

Introduction: The Significance of this compound

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] The partially saturated derivative, 5,6,7,8-tetrahydroquinoline, and its halogenated analogues serve as crucial intermediates in the synthesis of more complex molecules. Specifically, this compound (CAS No: 82132-68-1) is a versatile building block, with the bromine atom at the 3-position providing a reactive handle for further functionalization through various cross-coupling reactions.[2][3] This allows for the systematic exploration of the chemical space around the quinoline core, a key strategy in modern drug discovery. The tetrahydroquinoline moiety itself often imparts favorable pharmacokinetic properties to drug candidates.

This guide will explore the primary synthetic strategies to access this important intermediate, focusing on methods that are both efficient and scalable. We will examine the direct bromination of 5,6,7,8-tetrahydroquinoline and a regioselective approach via the rearrangement of arylmethyl azides.

Synthetic Strategies and Mechanistic Insights

The synthesis of this compound can be approached through several distinct pathways. The choice of method often depends on the desired scale, available starting materials, and the need for regiochemical control.

Strategy 1: Direct Electrophilic Bromination of 5,6,7,8-Tetrahydroquinoline

The most straightforward approach to introducing a bromine atom onto the 5,6,7,8-tetrahydroquinoline core is through direct electrophilic aromatic substitution. The pyridine ring of the tetrahydroquinoline system is electron-deficient; however, the fused benzene ring is activated towards electrophilic attack.

Causality of Experimental Choices:

  • Choice of Brominating Agent: Molecular bromine (Br₂) is a common and effective brominating agent for this transformation. N-Bromosuccinimide (NBS) can also be employed, often offering milder reaction conditions and improved selectivity.[4] The reactivity of the substrate will dictate the optimal choice.

  • Solvent Selection: The choice of solvent is critical to control the reactivity of the brominating agent and to ensure the solubility of the starting material. Chlorinated solvents like chloroform (CHCl₃) or dichloromethane (CH₂Cl₂), or polar aprotic solvents, are frequently used.

  • Temperature Control: Electrophilic bromination reactions are typically exothermic. Maintaining a low temperature during the addition of the brominating agent is crucial to prevent over-bromination and the formation of side products.

Reaction Mechanism:

The reaction proceeds via a classical electrophilic aromatic substitution mechanism. The bromine molecule is polarized by the solvent or a Lewis acid catalyst (if used), generating a potent electrophile (Br⁺). The electron-rich aromatic ring of the tetrahydroquinoline attacks the electrophilic bromine, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. Subsequent deprotonation by a weak base (e.g., the solvent or the counter-ion) restores the aromaticity of the ring, yielding the brominated product. The substitution pattern is directed by the existing activating and deactivating groups on the ring.

Experimental Workflow: Direct Bromination

start Start: 5,6,7,8-Tetrahydroquinoline dissolve Dissolve in appropriate solvent (e.g., CHCl3) start->dissolve cool Cool reaction mixture in an ice bath (0-5 °C) dissolve->cool add_br2 Slowly add a solution of Bromine (Br2) in the same solvent cool->add_br2 stir Stir at room temperature add_br2->stir quench Quench with a reducing agent (e.g., Na2S2O3 solution) stir->quench extract Extract with an organic solvent (e.g., CH2Cl2) quench->extract dry Dry the organic layer (e.g., over Na2SO4) extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify end End: this compound purify->end

Caption: Workflow for the direct bromination of 5,6,7,8-tetrahydroquinoline.

Strategy 2: Regioselective Synthesis via Acid-Promoted Rearrangement of Arylmethyl Azides

For applications requiring high regioselectivity, a more sophisticated approach involves the formal [4+2]-cycloaddition between an N-aryliminium ion and a 1-bromoalkyne.[1] This method offers excellent control over the position of the bromine substituent.

Causality of Experimental Choices:

  • Generation of the N-aryliminium Ion: The key intermediate, the N-aryliminium ion, is generated in situ from an arylmethyl azide in the presence of a strong acid, such as triflic acid.

  • Choice of Alkyne: The use of a 1-bromoalkyne partner is essential to install the bromine atom at the 3-position of the resulting quinoline ring.

  • Subsequent Reduction: This method initially yields a 3-bromoquinoline. To obtain the target this compound, a subsequent reduction of the pyridine ring is necessary. This can be achieved through catalytic hydrogenation or other standard reduction methods.

Reaction Mechanism:

The arylmethyl azide undergoes an acid-promoted rearrangement to form a highly reactive N-aryliminium ion. This electrophilic species then undergoes a formal [4+2] cycloaddition with the 1-bromoalkyne. The resulting cyclized intermediate then aromatizes to the 3-bromoquinoline product. The regioselectivity is dictated by the nature of the cycloaddition partners.

Logical Relationship: Regioselective Synthesis

cluster_0 Part 1: 3-Bromoquinoline Synthesis cluster_1 Part 2: Reduction A Arylmethyl Azide D N-aryliminium ion intermediate A->D rearrangement B 1-Bromoalkyne E [4+2] Cycloaddition B->E C Acid (e.g., Triflic Acid) C->D D->E F 3-Bromoquinoline E->F G Reduction (e.g., Catalytic Hydrogenation) F->G H This compound G->H

Caption: Two-part strategy for the regioselective synthesis of the target compound.

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization based on laboratory conditions and the purity of the reagents.

Protocol 1: Direct Bromination of 5,6,7,8-Tetrahydroquinoline

Materials:

  • 5,6,7,8-Tetrahydroquinoline

  • Bromine (Br₂)

  • Chloroform (CHCl₃), anhydrous

  • 10% Aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 5,6,7,8-tetrahydroquinoline (1.0 eq) in anhydrous chloroform.

  • Cool the flask in an ice-water bath to 0-5 °C.

  • In the dropping funnel, prepare a solution of bromine (1.0-1.1 eq) in chloroform.

  • Add the bromine solution dropwise to the stirred solution of tetrahydroquinoline over 30-60 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture in an ice bath and quench by the slow addition of 10% aqueous sodium thiosulfate solution until the red-brown color of bromine disappears.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

Protocol 2: Synthesis of 3-Bromoquinoline via Arylmethyl Azide and Subsequent Reduction

This protocol is adapted from the general method described for the synthesis of 3-bromoquinoline derivatives.[1]

Part A: Synthesis of 3-Bromoquinoline Derivative

Materials:

  • Appropriate arylmethyl azide

  • 1-Bromoalkyne

  • Triflic acid (TfOH)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the arylmethyl azide (1.0 eq) and the 1-bromoalkyne (1.5 eq) in anhydrous dichloromethane at 0 °C, add triflic acid (2.0 eq) dropwise.

  • Stir the reaction mixture at room temperature for the time indicated by TLC analysis for the completion of the reaction.

  • Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 3-bromoquinoline derivative.

Part B: Reduction to this compound

Materials:

  • 3-Bromoquinoline derivative from Part A

  • Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C)

  • Ethanol (EtOH) or Acetic Acid (AcOH)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the 3-bromoquinoline derivative in ethanol or acetic acid in a hydrogenation vessel.

  • Add a catalytic amount of PtO₂ or Pd/C.

  • Pressurize the vessel with hydrogen gas (typically 50 psi) and shake or stir vigorously at room temperature until the theoretical amount of hydrogen has been consumed.

  • Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • If necessary, purify the product further by column chromatography or recrystallization.

Data Summary and Characterization

The successful synthesis of this compound should be confirmed by standard analytical techniques.

PropertyExpected Value
Molecular Formula C₉H₁₀BrN[3]
Molecular Weight 212.09 g/mol [3]
Appearance Typically a powder or liquid[2]
CAS Number 82132-68-1[2][3]
¹H NMR Characteristic peaks for aromatic and aliphatic protons.
¹³C NMR Signals corresponding to the 9 carbon atoms.
Mass Spectrometry (MS) Molecular ion peak corresponding to the molecular weight.

Conclusion

The synthesis of this compound is a key step in the development of novel quinoline-based therapeutics. This guide has detailed two primary synthetic strategies: direct electrophilic bromination and a regioselective route involving an arylmethyl azide. The direct bromination method offers simplicity and is suitable for large-scale synthesis, while the regioselective approach provides greater control for more complex applications. The provided protocols, along with the mechanistic insights and data summaries, should serve as a valuable resource for researchers in the field. Careful execution and optimization of these methods will enable the efficient production of this important synthetic intermediate.

References

An In-depth Technical Guide to the Reactivity and Stability of 3-Bromo-5,6,7,8-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking the Potential of a Privileged Scaffold

The 5,6,7,8-tetrahydroquinoline core is a cornerstone in medicinal chemistry, forming the structural basis of a myriad of biologically active compounds. Its unique three-dimensional structure and synthetic tractability make it a privileged scaffold in the design of novel therapeutics. The strategic functionalization of this core is paramount to modulating its pharmacological properties. Among the various derivatives, 3-bromo-5,6,7,8-tetrahydroquinoline emerges as a particularly versatile building block. The presence of a bromine atom at the 3-position of the pyridine ring offers a reactive handle for a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This guide, intended for the discerning researcher, provides a deep dive into the reactivity profile and chemical stability of this important synthetic intermediate, offering insights into its application in modern drug discovery and development.

Physicochemical Properties and Stability Profile

Before delving into the reactivity of this compound, a foundational understanding of its intrinsic properties and stability is crucial for its effective handling, storage, and application in multi-step syntheses.

Core Characteristics

Basic physicochemical data for this compound is summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₁₀BrN--INVALID-LINK--[1]
Molecular Weight 212.09 g/mol --INVALID-LINK--[1]
Appearance Typically a powder or liquid--INVALID-LINK--
XLogP3 2.8--INVALID-LINK--[1]
Boiling Point 260.3 ± 40.0 °C at 760 mmHg (Predicted)--INVALID-LINK--
Stability and Decomposition

While specific, rigorous stability studies on this compound are not extensively documented in publicly available literature, we can infer its stability profile based on the general behavior of related halo-substituted tetrahydroquinolines and pyridines.

General Handling and Storage: It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2] For long-term storage, refrigeration is advisable to minimize potential degradation.

Acidic and Basic Conditions: The tetrahydroquinoline moiety contains a basic nitrogen atom, which will be protonated under acidic conditions to form a tetrahydroquinolinium salt. This generally increases solubility in aqueous media but can also influence the electronic properties of the aromatic ring, potentially affecting its reactivity in certain transformations. Under strongly basic conditions, particularly at elevated temperatures, there is a potential for elimination reactions or other decomposition pathways, although specific data for the 3-bromo isomer is lacking.

Thermal Stability: The predicted boiling point suggests a reasonable degree of thermal stability. However, like many organic molecules, prolonged exposure to high temperatures can lead to decomposition. The specific decomposition pathways have not been elucidated but could involve dehydrohalogenation or polymerization.

Photostability: Compounds containing carbon-halogen bonds can be susceptible to photolytic cleavage. Therefore, it is prudent to protect this compound from prolonged exposure to light.

The Synthetic Utility: A Hub for Cross-Coupling Chemistry

The true value of this compound lies in its capacity to undergo a variety of palladium-catalyzed cross-coupling reactions. These transformations allow for the precise and efficient installation of diverse functional groups at the 3-position, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[3] In the context of this compound, this reaction provides a direct route to 3-aryl- and 3-vinyl-substituted tetrahydroquinolines, which are prevalent motifs in pharmacologically active molecules.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A Combine this compound, boronic acid/ester, catalyst, and base in a Schlenk flask B Establish Inert Atmosphere (Evacuate and backfill with Ar/N₂ 3x) A->B C Add Degassed Solvent (e.g., Dioxane/Water) B->C D Heat to 80-110 °C with vigorous stirring C->D E Monitor reaction progress (TLC, LC-MS) D->E F Aqueous workup and extraction E->F G Dry organic layer and concentrate F->G H Purify by column chromatography G->H Suzuki_Mechanism Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)(Br)L₂ Ar-Pd(II)(Br)L₂ Pd(0)L₂->Ar-Pd(II)(Br)L₂ Oxidative Addition Ar-Pd(II)(R)L₂ Ar-Pd(II)(R)L₂ Ar-Pd(II)(Br)L₂->Ar-Pd(II)(R)L₂ Transmetalation Ar-Pd(II)(R)L₂->Pd(0)L₂ Reductive Elimination RAr R-Ar RBr R-Br ArBOH Ar-B(OH)₂ + Base Buchwald_Hartwig_Mechanism Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)(Br)L₂ Ar-Pd(II)(Br)L₂ Pd(0)L₂->Ar-Pd(II)(Br)L₂ Oxidative Addition [Ar-Pd(II)(NR₂H)L₂]⁺Br⁻ [Ar-Pd(II)(NR₂H)L₂]⁺Br⁻ Ar-Pd(II)(Br)L₂->[Ar-Pd(II)(NR₂H)L₂]⁺Br⁻ Amine Coordination Ar-Pd(II)(NR₂)L₂ Ar-Pd(II)(NR₂)L₂ [Ar-Pd(II)(NR₂H)L₂]⁺Br⁻->Ar-Pd(II)(NR₂)L₂ Deprotonation (Base) Ar-Pd(II)(NR₂)L₂->Pd(0)L₂ Reductive Elimination RNR2 R-NR₂ RBr R-Br HNR2 HNR₂

References

An In-depth Technical Guide to the Safe Handling and Use of 3-Bromo-5,6,7,8-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive overview of the safety protocols and handling procedures for 3-Bromo-5,6,7,8-tetrahydroquinoline (CAS No. 82132-68-1), a key intermediate in pharmaceutical and chemical synthesis.[1] Addressed to researchers, chemists, and drug development professionals, this document synthesizes critical safety data with field-proven insights to ensure the safe and effective use of this compound in a laboratory setting. The guide covers hazard identification, risk mitigation strategies, detailed handling protocols, emergency procedures, and proper disposal, grounded in authoritative safety data.

Introduction and Scientific Context

This compound is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structural motif is a component of various biologically active molecules, making it a valuable precursor for the synthesis of novel therapeutic agents and functional materials.[1] Given its reactivity and potential hazards, a thorough understanding of its chemical properties and associated safety measures is paramount for any researcher handling this compound. This guide is designed to be a self-validating system for laboratory safety, explaining not just what to do, but why each step is critical for ensuring personnel safety and experimental integrity.

Hazard Identification and Risk Assessment

A foundational principle of laboratory safety is a comprehensive understanding of the intrinsic hazards of a substance. This compound is classified under the Globally Harmonized System (GHS) with multiple hazard statements, necessitating rigorous control measures.[2]

GHS Classification:

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[2]

  • Acute Toxicity, Dermal (Category 4): H312 - Harmful in contact with skin.

  • Acute Toxicity, Inhalation (Category 4): H332 - Harmful if inhaled.[3]

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[2]

  • Serious Eye Damage/Eye Irritation (Category 2): H319 - Causes serious eye irritation.[2]

  • Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[2]

The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[3] The causality for these hazards lies in the compound's chemical structure and reactivity, which can lead to irritation and damage to biological tissues upon contact.

Physicochemical Properties and Hazard Implications

A summary of the key physical and chemical properties is presented below. These properties directly influence the handling, storage, and emergency response protocols.

PropertyValueImplication for Safe Handling
Molecular Formula C₉H₁₀BrN-
Molecular Weight 212.09 g/mol Influences weighing and concentration calculations.[2][4]
Appearance Powder or liquidHandling procedures must account for the specific physical form to prevent dust or aerosol formation.[1]
Boiling Point 260.3 ± 40.0 °C at 760 mmHgHigh boiling point suggests low volatility at room temperature, but heating will increase inhalation risk.[1]
Density 1.455 ± 0.06 g/cm³Heavier than water.[1]
Storage Store in a cool, well-ventilated area. Light sensitive.Requires protection from heat and light to prevent degradation and potential hazardous reactions.[3]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is essential. This creates a robust barrier between the researcher and the hazardous substance.

Primary Engineering Controls

The primary line of defense is to handle this compound within a certified chemical fume hood.[3] This is a non-negotiable requirement due to the compound's classification as harmful by inhalation and a respiratory irritant. The fume hood's constant airflow prevents the accumulation of vapors or dust in the breathing zone of the operator. An eyewash station and safety shower must be readily accessible in the immediate vicinity of the work area.[3][5]

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be based on a thorough risk assessment. The following PPE is mandatory when handling this compound:

  • Hand Protection: Wear protective gloves, such as nitrile rubber.[3] Gloves should be inspected for integrity before each use and changed immediately if contamination is suspected.

  • Eye Protection: Safety glasses with side shields or chemical safety goggles are required to protect against splashes or dust.[3]

  • Skin and Body Protection: A laboratory coat must be worn and kept fully buttoned.[3] For larger quantities or tasks with a higher risk of splashing, additional protective clothing may be necessary.

  • Respiratory Protection: For situations where engineering controls may not be sufficient (e.g., cleaning up a large spill), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5] A self-contained breathing apparatus (SCBA) must be available for emergency situations.[3]

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning PPE Sequence cluster_handling Chemical Handling cluster_doffing Doffing PPE Sequence (Post-Handling) A Verify Fume Hood Functionality B Locate Emergency Equipment (Eyewash/Shower) A->B 1. C Don Lab Coat D Don Safety Glasses or Goggles C->D 2. E Don Protective Gloves D->E 3. F Handle Compound Inside Fume Hood G Remove Gloves (Aseptically) H Remove Lab Coat G->H 4. I Remove Eye Protection H->I 5. J Wash Hands Thoroughly I->J 6.

Caption: Workflow for preparing the workspace and the correct sequence for donning and doffing PPE.

Safe Handling and Storage Protocols

Adherence to strict protocols during handling and storage is critical to prevent exposure and maintain the chemical's integrity.

Handling
  • Work Area: All manipulations, including weighing and transfers, should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3]

  • Avoiding Contamination: Avoid direct contact with the substance.[3] Use appropriate tools (spatulas, syringes) for transfers.

  • Dust and Aerosol Prevention: Avoid the formation or spread of dust in the air.[3] If the material is a solid, handle it gently. If it is a liquid, avoid creating aerosols.

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[6]

Storage
  • Container: Keep the container tightly closed and store it in its original packaging.[3]

  • Conditions: Store in a cool, dry, and well-ventilated area.[1][3] The compound is noted as being light-sensitive, so storage in an amber vial or in a dark location is required to prevent photochemical decomposition.[3]

  • Incompatibilities: Store away from strong oxidizing agents and strong acids, as these materials can lead to vigorous and potentially hazardous reactions.[3]

Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill. All personnel must be familiar with these procedures before beginning work with the compound.

First Aid Measures

The immediate response to an exposure is crucial. The following steps should be taken while ensuring one's own safety.

  • Inhalation: Remove the affected person from the source of exposure to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[3]

  • Skin Contact: Immediately remove all contaminated clothing. Drench the affected skin with running water for at least 15 minutes.[3] Seek medical attention if irritation persists.[5]

  • Eye Contact: Immediately flush the eyes with copious amounts of running water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[3] Seek immediate medical attention.

  • Ingestion: Wash out the mouth with water. Do not induce vomiting.[3] Seek immediate medical attention.

Emergency_Response cluster_routes cluster_actions A Exposure Event Occurs B Inhalation A->B C Skin Contact A->C D Eye Contact A->D E Ingestion A->E F Move to Fresh Air B->F G Remove Contaminated Clothing; Drench with Water for 15 min C->G H Flush Eyes with Water for 15 min D->H I Rinse Mouth; Do NOT Induce Vomiting E->I J Seek Immediate Medical Attention F->J G->J H->J I->J

Caption: Decision tree for first aid response following an exposure event.

Accidental Release Measures
  • Personal Precautions: Evacuate non-essential personnel. Ensure adequate ventilation. Mark out the contaminated area and prevent access.[3] Do not approach a spill from downwind.[3]

  • Environmental Precautions: Prevent the material from entering drains or rivers.[3]

  • Cleanup Procedures: For small spills, absorb with an inert material (e.g., sand, vermiculite) and transfer to a closable, labeled container for disposal.[3][5] For larger spills, alert emergency services.

Fire-Fighting Measures and Stability

Fire Fighting
  • Suitable Extinguishing Media: Use carbon dioxide, dry chemical powder, or foam.[3] Use media appropriate for the surrounding fire.

  • Specific Hazards: In case of fire, toxic fumes may be emitted, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide (HBr).[3]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[3]

Stability and Reactivity
  • Reactivity: The compound is stable under recommended storage conditions.[3]

  • Chemical Stability: It is stable under normal conditions.[3]

  • Conditions to Avoid: Avoid heat and light.[3]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[3]

  • Hazardous Decomposition Products: Combustion will produce toxic fumes, including HBr, CO, CO₂, and NOx.[3]

Waste Disposal

All waste containing this compound must be treated as hazardous.

  • Procedure: Dispose of waste material in a labeled, sealed container.[6] Transfer the container to an approved waste disposal plant.[5] Do not dispose of it in drains or rivers.[3] All local, state, and federal regulations regarding hazardous waste disposal must be strictly followed.

Conclusion

This compound is a valuable research chemical that can be handled safely by adhering to the protocols outlined in this guide. A proactive approach to safety, grounded in a thorough understanding of the compound's hazards and the rationale behind each safety measure, is the cornerstone of a secure research environment. By integrating these practices, researchers can mitigate risks to themselves and the environment while advancing their scientific objectives.

References

A Technical Guide to the Solubility of 3-Bromo-5,6,7,8-tetrahydroquinoline in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

3-Bromo-5,6,7,8-tetrahydroquinoline is a substituted heterocyclic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and application. This technical guide provides a comprehensive overview of the predicted solubility of this compound based on its physicochemical properties and the fundamental principles of solubility. Due to the limited availability of specific experimental data in public literature, this guide further presents a detailed, field-proven protocol for the accurate determination of its solubility. This document is intended to empower researchers with the theoretical knowledge and practical methodologies required to effectively work with this compound.

Introduction: The Significance of Solubility

In the realm of chemical research and development, solubility is a critical physicochemical parameter that dictates the viability of a compound for a multitude of applications. For drug development professionals, solubility directly influences a drug's bioavailability and the feasibility of formulating it into a stable and effective dosage form. For synthetic chemists, it governs the choice of solvents for reactions, crystallization, and chromatography. Therefore, a comprehensive understanding of the solubility of this compound is a foundational requirement for its successful utilization.

Physicochemical Properties of this compound

A foundational understanding of a compound's physical and chemical characteristics is essential to predict its solubility behavior. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₉H₁₀BrN--INVALID-LINK--[1]
Molecular Weight 212.09 g/mol --INVALID-LINK--[1]
XLogP3 2.8--INVALID-LINK--[1]
Hydrogen Bond Donors 0--INVALID-LINK--[2]
Hydrogen Bond Acceptors 1 (the nitrogen atom)--INVALID-LINK--[2]
Topological Polar Surface Area (TPSA) 12.89 Ų--INVALID-LINK--[2]

Theoretical Principles and Predicted Solubility

The adage "like dissolves like" is a fundamental principle in predicting solubility. This principle is rooted in the intermolecular forces between the solute and the solvent.[3] For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.

Structural Analysis of this compound

The structure of this compound contains several key features that will influence its solubility:

  • Tetrahydroquinoline Core: This partially saturated heterocyclic ring system provides a degree of polarity due to the presence of the nitrogen atom, which can act as a hydrogen bond acceptor.

  • Bromo Substituent: The bromine atom is an electronegative halogen that introduces a dipole moment and increases the molecule's polarizability. Halogenation can have varied effects on solubility depending on the overall molecular structure.[4]

  • Hydrocarbon Framework: The saturated portion of the quinoline ring and the aromatic ring contribute to the molecule's nonpolar character.

The calculated XLogP3 value of 2.8 suggests that this compound has a moderate degree of lipophilicity, indicating that it will likely have better solubility in organic solvents than in water.

Predicted Solubility in Different Classes of Organic Solvents

Based on the structural features and physicochemical properties, the following solubility trends can be predicted:

  • Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Acetone): These solvents are characterized by their high dipole moments and ability to accept hydrogen bonds. Given that this compound has a polar component and a hydrogen bond acceptor site, it is expected to exhibit good solubility in these solvents. The strong dipole-dipole interactions between the solute and solvent molecules would facilitate dissolution.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can act as both hydrogen bond donors and acceptors. While this compound can accept a hydrogen bond, it cannot donate one. Its solubility in these solvents is expected to be moderate to good . The polarity of the solvent will aid in dissolving the solute, although the lack of hydrogen bond donation from the solute might limit the strength of the solute-solvent interactions compared to polar aprotic solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Chloroform, Dichloromethane): The solubility in these solvents will be dependent on the balance between the polar and nonpolar characteristics of the molecule. The presence of the hydrocarbon framework suggests some affinity for nonpolar environments. Therefore, moderate solubility is anticipated in chlorinated solvents like dichloromethane and chloroform due to their ability to engage in dipole-induced dipole interactions. In highly nonpolar solvents like hexane, the solubility is expected to be lower as the polar contributions from the nitrogen and bromine atoms may hinder dissolution.

Experimental Determination of Solubility

Given the absence of published quantitative data, experimental determination is crucial. The following protocol outlines a robust and reliable method for determining the equilibrium solubility of this compound in various organic solvents. This protocol is designed to be a self-validating system, ensuring the generation of trustworthy and reproducible data.

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_calculation Calculation & Reporting prep_solute Weigh Solute prep_vial Combine in Vial prep_solute->prep_vial prep_solvent Measure Solvent Volume prep_solvent->prep_vial agitation Agitate at Constant Temperature (e.g., 24-48 hours) prep_vial->agitation centrifugation Centrifuge to Pellet Undissolved Solid agitation->centrifugation filtration Filter Supernatant (0.22 µm Syringe Filter) centrifugation->filtration dilution Dilute Saturated Solution hplc Quantify by HPLC dilution->hplc calc Calculate Solubility (mg/mL or mol/L) hplc->calc calibration Prepare Calibration Curve calibration->hplc report Report Data with Experimental Details calc->report

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Protocol
  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired organic solvent. The presence of excess solid is crucial to ensure that the solution reaches saturation.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solute is no longer increasing.[5]

  • Phase Separation:

    • Allow the vials to stand undisturbed at the equilibration temperature for a short period to allow the excess solid to settle.

    • Centrifuge the vials to pellet the remaining undissolved solid.

    • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter (chemically compatible with the solvent) to remove any remaining solid particles.

  • Quantification:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

    • Quantify the concentration of this compound in the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a calibration curve by plotting the analytical response versus the concentration of a series of known standards of the compound.

  • Calculation and Reporting:

    • Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor.

    • The solubility should be reported in standard units such as mg/mL or mol/L.

    • For comprehensive and reproducible results, it is essential to report all experimental conditions, including the temperature, agitation speed, equilibration time, and the analytical method used.[6][7]

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

References

commercial availability of 3-Bromo-5,6,7,8-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Bromo-5,6,7,8-tetrahydroquinoline for Researchers and Drug Development Professionals

Introduction

This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structure, featuring a partially saturated quinoline core with a bromine atom at the 3-position, provides a versatile scaffold for the synthesis of a wide array of more complex, biologically active molecules. The bromine atom serves as a key functional handle, enabling a variety of cross-coupling and substitution reactions to introduce chemical diversity. This guide offers a comprehensive overview of its commercial availability, synthesis, key applications, and the analytical methods crucial for its characterization and quality control.

Part 1: Commercial Availability and Procurement

This compound is accessible through several fine chemical suppliers that cater to the research and development sector. The availability of this compound as a catalog item facilitates its direct integration into synthetic workflows without the need for multi-step in-house synthesis from basic starting materials. When procuring this reagent, researchers should consider purity, quantity, and lead times, as these can vary between suppliers.

Below is a summary of commercial sources for this compound (CAS No. 82132-68-1).

SupplierCatalog NumberPurityMolecular FormulaMolecular WeightNotes
ChemSceneCS-0102098≥95%C₉H₁₀BrN212.09 g/mol Offers custom synthesis and commercial production services.[1]
Fisher Scientific50-217-8576Not specifiedC₉H₁₀BrN212.09 g/mol Available through the eMolecules Building Block Tool via the Encompass Program.[2]
Echemi82132-68-1Not specifiedC₉H₁₀BrNNot specifiedListed by various traders, including HANGZHOU LEAP CHEM CO., LTD.[3]
PubChem53485154Not specifiedC₉H₁₀BrN212.09 g/mol Lists multiple suppliers.[4]

Part 2: Synthesis and Chemical Properties

While readily available commercially, understanding the synthesis of this compound provides valuable context for its reactivity and potential impurities. The synthesis of brominated quinolines and tetrahydroquinolines often involves direct bromination of the parent heterocycle or a multi-step sequence starting from simpler precursors.[5]

A plausible synthetic approach for this compound could involve the bromination of 5,6,7,8-tetrahydroquinoline. The regioselectivity of this reaction would be a critical factor.

Synthesis_Pathway 5,6,7,8-Tetrahydroquinoline 5,6,7,8-Tetrahydroquinoline This compound This compound 5,6,7,8-Tetrahydroquinoline->this compound Brominating Agent (e.g., NBS, Br2) Solvent

Caption: A potential synthetic route to this compound.

Chemical and Physical Properties

PropertyValueSource
IUPAC Name This compoundPubChem[4]
CAS Number 82132-68-1ChemScene[1]
Molecular Formula C₉H₁₀BrNPubChem[4]
Molecular Weight 212.09 g/mol PubChem[4]
SMILES C1CCC2=C(C1)C=C(C=N2)BrPubChem[4]
InChIKey FKERWWYCYWMBHC-UHFFFAOYSA-NPubChem[4]

Part 3: Applications in Research and Drug Development

The primary utility of this compound in drug discovery lies in its role as a versatile intermediate. The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[6] The bromine atom at the 3-position acts as a reactive site for introducing a wide range of substituents, which is crucial for exploring structure-activity relationships (SAR).

Key Synthetic Transformations and Applications:

  • Cross-Coupling Reactions: The bromine atom is ideally suited for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. This allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 3-position, enabling the synthesis of large and diverse compound libraries for high-throughput screening.[6]

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the quinoline ring can facilitate the displacement of the bromide by nucleophiles like amines and thiols, leading to novel derivatives.[6]

  • Development of Kinase Inhibitors: Quinolines are a core component of many kinase inhibitors used in oncology. The ability to modify the 3-position of the tetrahydroquinoline core allows for the fine-tuning of interactions with the kinase active site.[6]

  • Anticancer Research: Various brominated quinoline derivatives have shown significant antiproliferative activity against cancer cell lines.[5][7] For instance, certain derivatives have demonstrated inhibitory effects against colon, cervical, and lung cancer cell lines.[5]

  • C5a Receptor Antagonists: The 5,6,7,8-tetrahydroquinoline core has been utilized in the development of C5a receptor antagonists, which have potential applications in inflammatory diseases.[8]

Part 4: Quality Control and Analytical Characterization

Ensuring the identity and purity of this compound is paramount for its use in research and development. A combination of spectroscopic techniques is typically employed for its comprehensive characterization.

QC_Workflow cluster_spectroscopy Spectroscopic Analysis NMR_Spectroscopy NMR Spectroscopy (¹H and ¹³C) Purity_Assessment Purity Assessment (≥95%) NMR_Spectroscopy->Purity_Assessment Impurity Profiling Mass_Spectrometry Mass Spectrometry (GC-MS or LC-MS) Mass_Spectrometry->Purity_Assessment Sample Sample Sample->NMR_Spectroscopy Structural Confirmation Sample->Mass_Spectrometry Molecular Weight Verification

Caption: Workflow for the quality control of this compound.

Expected Analytical Data:

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the aliphatic protons of the cyclohexene ring. The chemical shifts and coupling patterns will be characteristic of the substitution pattern.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should display nine distinct signals for the nine carbon atoms in the molecule. The carbon attached to the bromine atom will have a characteristic chemical shift.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.[9] Due to the presence of bromine, the molecular ion peak will appear as a characteristic doublet (M+ and M+2) with nearly equal intensities, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).[9]

Conclusion

This compound is a commercially available and valuable building block for the synthesis of novel compounds in drug discovery and development. Its utility stems from the versatile reactivity of the bromine atom, which allows for the facile introduction of diverse chemical functionalities. A thorough understanding of its commercial sources, synthetic background, and analytical characterization is essential for its effective application in the laboratory.

References

literature review of 3-Bromo-5,6,7,8-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Bromo-5,6,7,8-tetrahydroquinoline: A Cornerstone Intermediate in Modern Medicinal Chemistry

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a pivotal heterocyclic building block in the landscape of drug discovery and development. We will move beyond simple data recitation to dissect the causality behind its synthesis, the strategic value of its reactivity, and its proven applications in creating novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals who require a practical and scientifically grounded understanding of this versatile compound.

Introduction: The Strategic Value of the Tetrahydroquinoline Scaffold

The 5,6,7,8-tetrahydroquinoline core is recognized as a "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional structure is frequently found in a wide array of natural products and pharmacologically active molecules, demonstrating diverse biological activities including anticancer, antibacterial, and anti-inflammatory properties[1]. The true synthetic power of this scaffold is unlocked through strategic functionalization.

This is where This compound emerges as a compound of significant interest. The introduction of a bromine atom at the 3-position of the pyridine ring transforms the otherwise stable core into a highly versatile intermediate. This bromine atom acts as a reactive "handle," enabling a vast portfolio of carbon-carbon and carbon-heteroatom bond-forming reactions, which are essential for building molecular diversity and exploring structure-activity relationships (SAR) in drug discovery programs[2]. This guide will illuminate the pathways to synthesize this key intermediate and leverage its reactivity for the development of next-generation therapeutics.

Physicochemical & Spectroscopic Profile

A foundational understanding of a compound's physical and chemical properties is critical for its effective use in synthesis. This compound is a solid at room temperature with characteristics that make it amenable to a variety of organic reactions.

PropertyValueSource(s)
CAS Number 82132-68-1[3][4][5]
Molecular Formula C₉H₁₀BrN[3][4]
Molecular Weight 212.09 g/mol [3][4]
IUPAC Name This compound[3]
SMILES C1CCC2=C(C1)C=C(C=N2)Br[3][6]
XLogP3 2.8[3][7]
Topological Polar Surface Area 12.9 Ų[4][7]
Appearance Predicted to be a white to off-white solid.
Boiling Point 260.3±40.0°C at 760 mmHg (Predicted)[7]

Spectroscopic Characterization: While specific spectra for this exact compound are not publicly cataloged in the search results, its structure allows for clear predictions.

  • ¹H NMR: Protons on the aromatic (pyridine) ring would appear in the downfield region (~7.0-8.5 ppm), while the aliphatic protons of the cyclohexyl moiety would be found in the upfield region (~1.5-3.0 ppm) as complex multiplets.

  • ¹³C NMR: The spectrum would show distinct signals for the aromatic carbons (some of which would be quaternary) and the four aliphatic carbons. The carbon atom bearing the bromine (C3) would be significantly influenced by the halogen's electronegativity.

  • Mass Spectrometry: The mass spectrum would exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity ([M]+ and [M+2]+) separated by 2 m/z units. The exact mass would be 210.99966 Da[3].

Core Synthesis Strategies

The synthesis of this compound can be approached through two primary strategic pathways: late-stage bromination of the pre-formed tetrahydroquinoline ring system or construction of the heterocyclic ring with the bromine atom already incorporated. The former is often more practical due to the commercial availability of the starting material.

Method 1: Direct Electrophilic Bromination (Post-Cyclization)

This is the most direct and common-sense approach, leveraging the electron-rich nature of the heterocyclic ring. The reaction proceeds via an electrophilic aromatic substitution mechanism.

G THQ 5,6,7,8-Tetrahydroquinoline Reagent Brominating Agent (e.g., NBS or Br₂) Solvent (e.g., CHCl₃) Product 3-Bromo-5,6,7,8- tetrahydroquinoline Reagent->Product Electrophilic Aromatic Substitution Workup Aqueous Workup (e.g., NaHCO₃ wash) Product->Workup Quench & Neutralize Purify Purification (Chromatography/Recrystallization) Workup->Purify Isolate Product

Caption: Workflow for Direct Bromination Synthesis.

Expert Insight & Causality: The choice of brominating agent is crucial. While elemental bromine (Br₂) is effective, it can be hazardous and may lead to over-bromination. N-Bromosuccinimide (NBS) is often a milder and more selective alternative, particularly when initiated with a radical initiator or used under acidic conditions. The solvent choice, such as chloroform or acetic acid, helps to solubilize the starting material and facilitate the reaction. A basic aqueous workup (e.g., sodium bicarbonate) is essential to neutralize any acidic byproducts like HBr, preventing product degradation and simplifying purification[8].

  • Preparation: To a solution of 5,6,7,8-tetrahydroquinoline (1.0 eq) in chloroform (CHCl₃, ~0.1 M) in a round-bottom flask protected from light, add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, dilute the reaction mixture with CHCl₃. Wash the organic layer sequentially with a 5% aqueous sodium bicarbonate (NaHCO₃) solution (2x), water (1x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.

Reactivity: A Gateway to Molecular Diversity

The synthetic utility of this compound is centered on the reactivity of its C-Br bond. This position is primed for a variety of powerful transition-metal-catalyzed cross-coupling reactions, making it an invaluable precursor for generating libraries of analogues for high-throughput screening.

G cluster_0 Key Cross-Coupling Reactions cluster_1 Resulting Scaffolds start This compound suzuki Suzuki-Miyaura (R-B(OH)₂) Pd Catalyst, Base start:f0->suzuki buchwald Buchwald-Hartwig (R₂-NH) Pd Catalyst, Base start:f0->buchwald sonogashira Sonogashira (R-C≡CH) Pd/Cu Catalysts, Base start:f0->sonogashira prod1 3-Aryl/Alkyl Derivative suzuki->prod1 prod2 3-Amino Derivative buchwald->prod2 prod3 3-Alkynyl Derivative sonogashira->prod3

Caption: Major Synthetic Transformations of the Title Compound.

Key Application: Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction is a workhorse of modern medicinal chemistry, used to form C-C bonds by coupling the bromo-compound with various boronic acids or esters. This allows for the direct installation of diverse aryl or heteroaryl groups, which are critical for modulating a compound's pharmacological properties[2].

  • Reagent Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (K₂CO₃) (2.5 eq).

  • Solvent Addition: Add a degassed solvent mixture, typically dioxane and water (e.g., 4:1 ratio).

  • Reaction: Heat the mixture to reflux (e.g., 90-100°C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Purification: After filtration and solvent evaporation, purify the crude product via flash column chromatography to obtain the 3-aryl-5,6,7,8-tetrahydroquinoline derivative.

Expert Insight: The choice of catalyst, base, and solvent is interdependent and critical for success. For challenging couplings, more advanced catalyst systems (e.g., those using specialized phosphine ligands) may be required. The degassing of solvents is a non-negotiable step to prevent the oxidation and deactivation of the palladium(0) catalyst, ensuring a self-validating and reproducible protocol.

Applications in Drug Discovery

Derivatives of brominated quinolines and tetrahydroquinolines have shown significant potential across multiple therapeutic areas. The ability to rapidly synthesize analogues from a common intermediate like this compound is key to optimizing potency and selectivity.

Derivative ClassTherapeutic Area / TargetFindingReference(s)
Substituted Phenyl-quinolinesAnticancerShowed effective inhibition against colon, cervical, and lung cancer cell lines.[1]
Polybrominated MethoxyquinolinesAnticancer / Topoisomerase IExhibited significant inhibitory effects against C6, HeLa, and HT29 cancer cell lines.[8]
3-Substituted QuinolinesKinase Inhibition (e.g., PDGFR)Derivatives have been developed as potent and selective kinase inhibitors for cancer therapy.[2]
General TetrahydroquinolinesAntibacterialThe core is a precursor to the antibiotic Cefquinome, highlighting its value in anti-infective research.[9]

Safety and Handling

Professional laboratory diligence is required when handling this compound and its precursors.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3].

  • Precautions:

    • Always handle this compound in a well-ventilated chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust or vapors.

    • Prevent contact with skin and eyes.

    • Store in a tightly sealed container in a cool, dry place[5].

Conclusion and Future Outlook

This compound is more than just a chemical; it is a strategic tool that empowers medicinal chemists to rapidly navigate chemical space. Its straightforward synthesis and, more importantly, its versatile reactivity through modern cross-coupling chemistry, solidify its role as a high-value intermediate. Future research will likely focus on developing more efficient and sustainable (e.g., greener) catalytic methods for its functionalization and expanding the scope of its derivatives against new and challenging biological targets. The continued exploration of this scaffold promises to yield novel drug candidates for years to come.

References

Methodological & Application

Suzuki coupling reaction with 3-Bromo-5,6,7,8-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Suzuki-Miyaura Coupling of 3-Bromo-5,6,7,8-tetrahydroquinoline for Pharmaceutical Research and Development

Introduction: Building Privileged Scaffolds for Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency in constructing carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in medicinal chemistry for its mild conditions, broad functional group tolerance, and the use of readily available and environmentally benign boronic acids.[2][3] These advantages make it a preferred method for synthesizing complex molecules, including active pharmaceutical ingredients (APIs).[4][5]

This guide focuses on the application of the Suzuki-Miyaura coupling to a particularly valuable substrate: this compound. The tetrahydroquinoline core is a "privileged scaffold" in drug discovery, appearing in a multitude of compounds with diverse biological activities, including potential anticancer and C5a receptor antagonist properties.[6][7] The ability to strategically introduce aryl or heteroaryl groups at the 3-position via Suzuki coupling allows researchers to generate extensive libraries of novel compounds, enabling the systematic exploration of structure-activity relationships (SAR) to optimize therapeutic efficacy and pharmacokinetic profiles.

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth explanation of the reaction mechanism, a field-tested experimental protocol, and critical insights into reaction optimization and safety.

The Catalytic Heart of the Reaction: Mechanism and Key Components

The efficacy of the Suzuki-Miyaura coupling hinges on a well-orchestrated catalytic cycle centered around a palladium complex.[3][8] The cycle is generally understood to proceed through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

  • Oxidative Addition: The cycle begins with a coordinatively unsaturated Palladium(0) species, which inserts itself into the carbon-bromine bond of the this compound. This step oxidizes the catalyst from Pd(0) to a Pd(II) state, forming an organopalladium intermediate.[2][3] This is often the rate-determining step of the reaction.[3]

  • Transmetalation: In this crucial phase, the organic group from the boronic acid is transferred to the Pd(II) complex. This process requires activation of the boronic acid by a base (e.g., K₂CO₃, Cs₂CO₃). The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which then readily transfers its aryl group to the palladium center, displacing the halide.[2][9][10]

  • Reductive Elimination: This is the final, product-forming step. The two organic groups (the tetrahydroquinoline and the newly transferred aryl group) on the Pd(II) complex couple and are eliminated from the metal center. This process forms the desired carbon-carbon bond of the 3-aryl-5,6,7,8-tetrahydroquinoline product and, critically, regenerates the active Pd(0) catalyst, allowing the cycle to begin anew.[2][11]

Suzuki_Catalytic_Cycle Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X (3-Bromo-5,6,7,8- tetrahydroquinoline) pd_complex R¹-Pd(II)L₂-X (Organopalladium Intermediate) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R²-B(OR)₂ + Base di_organo_pd R¹-Pd(II)L₂-R² (Di-organopalladium) transmetalation->di_organo_pd reductive_elimination Reductive Elimination di_organo_pd->reductive_elimination reductive_elimination->pd0 R¹-R² (Product)

A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Causality Behind Component Selection

  • Palladium Catalyst & Ligands: While simple palladium salts can be used, modern Suzuki couplings often employ pre-catalysts complexed with phosphine ligands, such as [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂).[1][12] The ligands are not mere spectators; they are crucial for stabilizing the palladium center and modulating its reactivity.[13] Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are known to accelerate both the oxidative addition and reductive elimination steps, making them highly effective for coupling challenging substrates like heteroaryl chlorides.[5][9]

  • Base: The choice of base is critical. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are most common.[1][2] The base's primary role is to form the boronate species to facilitate transmetalation.[9] Its strength and solubility can significantly impact reaction rate and yield.

  • Solvent System: A mixture of an organic solvent and water (e.g., 1,4-dioxane/water, THF/water, or toluene/water) is frequently used.[1][2] The aqueous phase is essential for dissolving the inorganic base, while the organic phase solubilizes the substrate, boronic acid, and the palladium catalyst. Degassing the solvent to remove dissolved oxygen is a mandatory step to prevent the oxidation and deactivation of the Pd(0) catalyst.

Detailed Experimental Protocol

This protocol provides a generalized yet robust procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Researchers should consider this a starting point for optimization based on their specific arylboronic acid.

Materials & Equipment
  • Reagents: this compound (1.0 mmol, 1.0 equiv), Arylboronic acid (1.2-1.5 equiv), Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv), Base (e.g., K₂CO₃, 2.0 equiv), Degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v), Ethyl acetate, Brine, Anhydrous sodium sulfate (Na₂SO₄).[1]

  • Equipment: Schlenk flask or oven-dried round-bottom flask with reflux condenser, Magnetic stir bar, Heating mantle with temperature control, Inert gas line (Nitrogen or Argon), Syringes and needles, TLC plates (silica gel), Rotary evaporator, Glassware for work-up and column chromatography.

Step-by-Step Methodology
  • Reaction Setup:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (0.03 equiv), and the base (2.0 equiv).[1]

    • Causality: Combining the solid reagents first under ambient conditions is practical. The stoichiometry ensures the bromide is the limiting reagent, with a slight excess of the boronic acid to drive the reaction to completion.

  • Establish Inert Atmosphere:

    • Seal the flask and connect it to a dual vacuum/inert gas manifold.

    • Carefully evacuate the flask until the pressure stabilizes, then backfill with nitrogen or argon. Repeat this cycle three times to ensure the complete removal of atmospheric oxygen.[1]

    • Causality: The Pd(0) catalytic species is highly sensitive to oxygen and can be readily oxidized to an inactive Pd(II) state. An inert atmosphere is non-negotiable for maintaining catalytic activity.

  • Solvent Addition and Reaction:

    • Using a syringe, add the previously degassed solvent mixture (e.g., 4:1 1,4-dioxane/water) to the flask.[1]

    • With vigorous stirring, heat the reaction mixture to the target temperature (typically 80–100 °C).[1][14]

    • Allow the reaction to proceed for 12–18 hours.

    • Causality: Heating provides the necessary activation energy for the reaction. Vigorous stirring ensures efficient mixing of the biphasic system, maximizing contact between reactants.

  • Reaction Monitoring:

    • Periodically take small aliquots from the reaction mixture using a syringe and spot them on a TLC plate.

    • Develop the plate using a suitable eluent (e.g., 20% ethyl acetate in hexanes). Visualize the spots under UV light. The reaction is complete when the starting bromide spot is no longer visible.[1][15]

  • Aqueous Work-up and Isolation:

    • Once complete, cool the reaction mixture to room temperature.[1]

    • Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel.[1]

    • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.[16]

    • Combine all organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1][16]

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[1]

    • Causality: The work-up procedure is designed to remove the inorganic base, salts, and water-soluble byproducts. The brine wash helps to break any emulsions and further remove water from the organic phase.

  • Purification:

    • Purify the resulting crude residue by flash column chromatography on silica gel.

    • Use a suitable eluent system, such as a gradient of ethyl acetate in hexanes, to isolate the pure 3-aryl-5,6,7,8-tetrahydroquinoline product.[1][15][16]

Optimization and Comparative Data

The success of a Suzuki coupling is highly dependent on the specific substrates and the interplay between the catalyst, base, and solvent. The following table provides a comparative overview of conditions reported for similar heterocyclic systems, which can guide optimization efforts.

Catalyst (mol%)LigandBase (equiv)SolventTemp (°C)Typical Yield (%)Reference Substrate
Pd(dppf)Cl₂ (3)(dppf)Na₂CO₃ (2)Dioxane/H₂O90>853-Bromoquinoline[1]
Pd(OAc)₂ (2)SPhosK₃PO₄Dioxane/H₂O60HighAryl Bromides[11]
Pd₂(dba)₃ (1-2)P(t-Bu)₃K₃PO₄THFRT - 80>90Aryl Bromides/Chlorides[10]
PdCl₂(PPh₃)₂ (5)PPh₃K₂CO₃ (3)Toluene/EtOH/H₂O9068-82Bromo-tetrahydroquinolines[17]
NiCl₂(PCy₃)₂ (5)PCy₃K₃PO₄ (4.5)t-Amyl Alcohol100GoodHeterocyclic Halides[18]

Troubleshooting Insights:

  • Low Yield: Consider a more electron-rich, bulky ligand (e.g., SPhos, XPhos) to accelerate the reaction.[5][9] Alternatively, a stronger base like K₃PO₄ or Cs₂CO₃ may be beneficial.

  • Dehalogenation (Protodeboronation): This side reaction, where the bromine is replaced by hydrogen, can occur, especially with electron-rich heterocycles.[8] Using anhydrous conditions or a different base (e.g., KF) can sometimes mitigate this issue.

  • Homocoupling: The formation of biaryl products from the boronic acid can be minimized by ensuring a strictly oxygen-free environment and using the correct stoichiometry.[8]

Visualizing the Experimental Workflow

A clear workflow ensures reproducibility and systematic execution of the protocol.

Suzuki_Workflow Figure 2: Experimental Workflow for Suzuki Coupling start Start: Reagent Preparation setup Reaction Setup: Combine solids in Schlenk flask start->setup inert Establish Inert Atmosphere: Evacuate & backfill with N₂/Ar (3x) setup->inert solvent Solvent Addition: Inject degassed solvent inert->solvent react Reaction: Heat to 80-100 °C with stirring solvent->react monitor Monitoring: Track progress via TLC react->monitor monitor->react Incomplete workup Aqueous Workup: Quench, extract, wash, dry monitor->workup Reaction Complete purify Purification: Concentrate crude product & purify by column chromatography workup->purify characterize Characterization: Confirm structure & purity (NMR, MS) purify->characterize end_product End: Pure 3-Aryl-5,6,7,8-tetrahydroquinoline characterize->end_product

A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Safety and Green Chemistry Considerations

  • Chemical Hazards: Many organic solvents (dioxane, THF, ethyl acetate) are flammable. Phosphine ligands can be air-sensitive and toxic.[19] Always handle chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Thermal Safety: Suzuki reactions can be exothermic, a factor that becomes a significant safety concern during scale-up.[20][21] For large-scale reactions, reaction calorimetry should be performed to understand the thermal profile and ensure adequate cooling capacity is available to prevent a runaway reaction.[21]

  • Environmental Impact: Palladium is a precious and costly metal.[19] Efforts should be made to minimize catalyst loading and recover it from waste streams where possible.[4] Solvents like 1,4-dioxane are under scrutiny for their environmental persistence.[19] Exploring greener solvents is an active area of research. A thorough work-up is essential to remove residual palladium from the final product, as heavy metal contamination is strictly regulated in pharmaceuticals.[4]

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful and reliable method for synthesizing diverse libraries of 3-aryl substituted analogs. These compounds represent a promising class of molecules for drug discovery programs. By understanding the underlying mechanism, carefully selecting reaction components, and adhering to a robust experimental protocol, researchers can efficiently generate novel chemical entities for biological evaluation. The insights and procedures detailed in this guide provide a solid foundation for the successful application and optimization of this cornerstone reaction in the pursuit of new therapeutics.

References

Application Notes & Protocols: Palladium-Catalyzed Synthesis Using 3-Bromo-5,6,7,8-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Tetrahydroquinoline Scaffold

The 5,6,7,8-tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry and materials science.[1] Its unique three-dimensional structure, combining a saturated carbocycle with an aromatic pyridine ring, offers a versatile platform for developing novel therapeutics and functional materials. Functionalization of this core, particularly at the 3-position, allows for the systematic exploration of chemical space to optimize biological activity and material properties.

3-Bromo-5,6,7,8-tetrahydroquinoline serves as a critical and highly adaptable starting material for these synthetic endeavors. Its aryl bromide moiety is an ideal handle for a wide range of palladium-catalyzed cross-coupling reactions, which are among the most powerful and reliable methods for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds in modern organic synthesis.[2][3] This guide provides an in-depth exploration of the key palladium-catalyzed methodologies for derivatizing this compound, offering both mechanistic insights and field-proven laboratory protocols.

The Engine of Innovation: Understanding the Palladium Catalytic Cycle

At the heart of these transformations lies the palladium catalytic cycle, a well-established sequence of elementary steps that facilitates the coupling of diverse organic fragments.[4][5] A fundamental grasp of this cycle is not merely academic; it is essential for troubleshooting reactions, optimizing conditions, and rationally selecting catalysts, ligands, and bases for a desired transformation.

The general cycle consists of three primary stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This step forms a new Pd(II) complex, which is the cornerstone of the subsequent coupling.[2][3] The rate of this step is influenced by the electron density of the palladium center; electron-rich ligands can accelerate this process.[6][7]

  • Transmetalation (for Suzuki, Stille, etc.) or Olefin/Amine Coordination: The second organic partner is introduced. In reactions like the Suzuki coupling, an organoboron species transfers its organic group to the palladium center.[3] In Heck couplings, an alkene coordinates to the palladium, while in Buchwald-Hartwig aminations, an amine coordinates. This is often the rate-determining step and is highly dependent on the specific reaction type.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2][3] Sterically bulky ligands can often facilitate this final step.[7]

Palladium Catalytic Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII Ar-Pd(II)-Br(L_n) OxAdd->PdII Transmetal Transmetalation (R-M) PdII->Transmetal PdII_R Ar-Pd(II)-R(L_n) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product ArBr 3-Bromo-THQ ArBr->OxAdd RM Coupling Partner (e.g., Boronic Acid) RM->Transmetal caption General Palladium Cross-Coupling Cycle.

Caption: General Palladium Cross-Coupling Cycle.

Part 1: Suzuki-Miyaura Coupling – Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[8][9] It is the premier choice for synthesizing 3-aryl or 3-vinyl substituted tetrahydroquinolines.

Causality and Component Selection
  • Catalyst (Palladium Source & Ligand): While Pd(PPh₃)₄ can be effective, modern catalyst systems often employ a separate Pd source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized phosphine ligand.[10] Ligands are not passive spectators; they stabilize the palladium center and modulate its reactivity.[6][11] For the electron-rich tetrahydroquinoline system, bulky, electron-rich phosphine ligands like SPhos or XPhos can accelerate both oxidative addition and reductive elimination, leading to higher yields and faster reactions.[10]

  • Base: The base is crucial. Its primary role is to activate the boronic acid, forming a more nucleophilic boronate "ate" complex, which facilitates the transmetalation step.[12][13] Inorganic bases are most common.

    • Na₂CO₃ / K₂CO₃: Standard, effective, and cost-efficient choices, often used in aqueous solvent mixtures.[14]

    • K₃PO₄: A stronger base, often used in anhydrous conditions, particularly useful if the boronic acid is prone to decomposition (protodeboronation).[14][15]

    • Cs₂CO₃: A highly effective but more expensive base, often succeeding where others fail, especially with challenging substrates.[15][16]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane, THF, or Toluene) and water is common.[15][17] The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

Comparative Reaction Conditions for Suzuki Coupling
ParameterCondition Set A (Classic)Condition Set B (Modern/Optimized)Rationale for Choice
Pd Source Pd(PPh₃)₄ (3-5 mol%)Pd(OAc)₂ (1-2 mol%)Pd(OAc)₂ is often more active and allows for lower catalyst loading when paired with a superior ligand.
Ligand (Implicit in Pd(PPh₃)₄)SPhos (2-4 mol%)SPhos is a bulky, electron-rich ligand that promotes efficient oxidative addition and reductive elimination.[10]
Base Na₂CO₃ (2.0 equiv)K₃PO₄ (3.0 equiv)K₃PO₄ is a stronger base, often better for preventing side reactions like protodeboronation of the boronic acid.[14]
Solvent Toluene/EtOH/H₂O (4:1:1)1,4-Dioxane/H₂O (5:1)Dioxane is an excellent solvent for many organic substrates and is a standard in modern Suzuki protocols.[15]
Temperature 90-100 °C80-100 °CLower temperatures may be possible with more active catalyst systems, improving functional group tolerance.
Detailed Laboratory Protocol: Suzuki Coupling

This protocol describes the synthesis of 3-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinoline.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 1. Add 3-Bromo-THQ, Boronic Acid, Base, & Catalyst to Flask prep2 2. Seal with Septum prep1->prep2 prep3 3. Evacuate & Backfill with Argon (3x) prep2->prep3 react1 4. Add Degassed Solvents via Syringe prep3->react1 react2 5. Heat to 90°C with Vigorous Stirring react1->react2 react3 6. Monitor by TLC/LC-MS (6-24 h) react2->react3 work1 7. Cool to RT, Dilute with EtOAc & H₂O react3->work1 work2 8. Separate Layers, Extract Aqueous (3x) work1->work2 work3 9. Combine Organics, Wash with Brine, Dry work2->work3 work4 10. Concentrate & Purify (Column Chromatography) work3->work4 caption Experimental Workflow for Suzuki Coupling.

Caption: Experimental Workflow for Suzuki Coupling.

Materials:

  • This compound (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[18]

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[18]

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 6-24 hours).[19]

  • Workup: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Part 2: Buchwald-Hartwig Amination – Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, a transformation that is often challenging using classical methods.[20][21] This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines, providing access to a rich library of 3-amino-tetrahydroquinoline derivatives.[22]

Causality and Component Selection
  • Catalyst System: This reaction is highly dependent on the ligand. Sterically hindered, electron-rich phosphine ligands (e.g., Josiphos, Xantphos, Buchwald's biaryl phosphine ligands) or N-heterocyclic carbenes (NHCs) are essential.[22][23] These ligands facilitate the challenging reductive elimination step that forms the C-N bond.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.[24]

    • Sodium tert-butoxide (NaOtBu): The most common and effective base for this transformation.

    • Lithium bis(trimethylsilyl)amide (LHMDS): Another strong base that can be effective.

    • Potassium Phosphate/Carbonate: Can be used in some cases, particularly for coupling with less basic amines like anilines.

  • Amine Scope: The reaction is remarkably broad, accommodating primary and secondary alkylamines, anilines, and even ammonia equivalents.[23]

Detailed Laboratory Protocol: Buchwald-Hartwig Amination

This protocol describes the synthesis of 3-(Piperidin-1-yl)-5,6,7,8-tetrahydroquinoline.

Materials:

  • This compound (1.0 equiv)

  • Piperidine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 equiv)

  • Xantphos (0.03 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous, degassed)

  • Argon or Nitrogen gas

Procedure:

  • Catalyst Premixing (Optional but Recommended): In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to a Schlenk flask. Add the this compound and a stir bar.

  • Inert Atmosphere: If not using a glovebox, seal the flask and establish an inert atmosphere as described in the Suzuki protocol.

  • Reagent Addition: Add anhydrous, degassed toluene, followed by the dropwise addition of piperidine via syringe.

  • Reaction: Heat the mixture to 100-110 °C in a preheated oil bath.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 4-16 hours.

  • Workup: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water.

  • Purification: Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Part 3: Other Key Cross-Coupling Reactions

While Suzuki and Buchwald-Hartwig reactions are the most common, other palladium-catalyzed transformations offer unique synthetic advantages for functionalizing this compound.

Heck Coupling: C-C Bond Formation with Alkenes

The Heck reaction couples the aryl bromide with an alkene, such as an acrylate or styrene, to form a substituted alkene.[25][26] This is an excellent method for introducing vinyl groups or extending carbon chains. A key feature is its high stereoselectivity, typically yielding the trans product.[25] A base (e.g., Et₃N, K₂CO₃) is used to regenerate the Pd(0) catalyst in the final step of the cycle.[4]

Sonogashira Coupling: C-C Bond Formation with Alkynes

The Sonogashira coupling is the premier method for synthesizing aryl-alkynes by coupling the aryl bromide with a terminal alkyne.[27][28] The reaction uniquely employs a dual-catalyst system of palladium and a copper(I) salt (typically CuI).[29] The copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex. An amine base, such as triethylamine or diisopropylamine, is used both as the base and often as the solvent.[30]

Stille Coupling: C-C Bond Formation with Organostannanes

The Stille reaction couples the aryl bromide with an organostannane (organotin) reagent.[31][32] Its main advantage is the tolerance of a very wide range of functional groups, as organostannanes are generally unreactive to many common reagents.[33] However, the primary drawback is the high toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from the final product.[32][34]

Comparative Overview of Key Coupling Reactions
ReactionCoupling PartnerBond FormedKey ReagentsAdvantagesLimitations
Suzuki Boronic Acid/EsterC(sp²)-C(sp²)Pd Catalyst, Ligand, BaseMild, low toxicity, vast substrate scope.[9]Boronic acids can be unstable.[17]
Buchwald-Hartwig Amine (1° or 2°)C(sp²)-NPd Catalyst, Ligand, Strong BaseExcellent for C-N bonds, broad amine scope.[20]Requires strong base, sensitive to air/moisture.
Heck AlkeneC(sp²)-C(sp²)Pd Catalyst, BaseAtom economical, good for vinylation.[25]Regioselectivity can be an issue with some alkenes.[34]
Sonogashira Terminal AlkyneC(sp²)-C(sp)Pd/Cu Catalysts, Amine BasePremier method for aryl-alkynes.[28]Requires inert atmosphere, potential for alkyne homocoupling.
Stille OrganostannaneC(sp²)-C(sp²)Pd Catalyst, LigandExtremely high functional group tolerance.[33]High toxicity of tin reagents, purification challenges.[31][32]

Troubleshooting and Final Considerations

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the Pd(0) source is active. If using a Pd(II) precatalyst, ensure conditions are suitable for its in-situ reduction. Check ligand integrity.

    • Atmosphere: Oxygen can deactivate the Pd(0) catalyst.[35] Ensure all solvents are properly degassed and the reaction is maintained under a robust inert atmosphere.

    • Base Incompatibility: The chosen base may be too weak or inappropriate for the specific coupling partners.

  • Side Reactions:

    • Homocoupling: Formation of biaryl products from the boronic acid (in Suzuki) or the alkyne (in Sonogashira) can occur. This is often minimized by ensuring an oxygen-free environment and using the correct stoichiometry.[34]

    • Dehalogenation: The bromo-substituent can be replaced by a hydrogen atom. This can be problematic with highly active catalysts or in the presence of hydride sources.[17]

  • Purification:

    • Palladium Removal: Residual palladium can be a significant issue, especially in pharmaceutical applications. Purification may require treatment with metal scavengers (e.g., isocyanides, silica-based scavengers) or multiple chromatographic steps.[36]

    • Tin Removal (Stille): Removing toxic tin byproducts often requires specific workup procedures, such as washing with aqueous potassium fluoride (KF) or performing multiple purifications.[34]

By understanding the principles behind these powerful reactions and adhering to meticulous experimental technique, researchers can effectively leverage this compound as a versatile building block for the synthesis of novel and complex molecules.

References

Application Notes & Protocols: 3-Bromo-5,6,7,8-tetrahydroquinoline as a Versatile Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Tetrahydroquinoline Scaffold

In the landscape of medicinal chemistry, the quinoline core is recognized as a "privileged structure," a framework that has repeatedly demonstrated the ability to bind to a variety of biological targets with high affinity.[1] Its partially saturated analog, the 5,6,7,8-tetrahydroquinoline scaffold, retains key electronic features while offering a three-dimensional geometry that can be exploited for enhanced binding interactions and improved pharmacokinetic properties. The introduction of a bromine atom at the 3-position transforms this scaffold into a versatile and highly valuable building block for the synthesis of kinase inhibitors.[1]

Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The 3-bromo-5,6,7,8-tetrahydroquinoline scaffold provides a reactive handle for the strategic introduction of diverse chemical moieties through well-established palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core structure to develop potent and selective kinase inhibitors.

This guide provides a comprehensive overview of the application of this compound in the design and synthesis of kinase inhibitors, complete with detailed experimental protocols and an exploration of the key signaling pathways targeted by these compounds.

Chemical & Physical Properties

A summary of the key chemical and physical properties of this compound is provided below.

PropertyValue
Molecular Formula C₉H₁₀BrN
Molecular Weight 212.09 g/mol
CAS Number 82132-68-1
Appearance Off-white to yellow solid
Solubility Soluble in most organic solvents (e.g., DCM, THF, DMF)

Synthesis of the Building Block: this compound

The synthesis of this compound can be achieved through various synthetic routes. One common approach involves the bromination of 5,6,7,8-tetrahydroquinoline. Alternatively, multi-step syntheses starting from more readily available precursors can be employed to achieve regioselective bromination.[3][4] For instance, a synthetic strategy could involve the cyclization of a suitably substituted aniline derivative followed by bromination.[5]

Key Synthetic Transformations for Kinase Inhibitor Development

The bromine atom at the 3-position is the key to the synthetic versatility of this building block. It readily participates in a variety of cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, and amino moieties that are often crucial for kinase binding.

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a powerful tool for creating C-C bonds by coupling an organoboron species with an organic halide.[6] In the context of kinase inhibitor synthesis, this reaction is frequently used to introduce substituted aryl or heteroaryl groups that can interact with the hydrophobic regions or form key hydrogen bonds within the ATP-binding pocket of the target kinase.[1][6]

Protocol 1: Representative Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a substituted arylboronic acid.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol)

  • Sodium carbonate (Na₂CO₃) (2.0 mmol)

  • 1,4-Dioxane/Water (4:1 mixture, degassed)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and sodium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with nitrogen or argon three times to establish an inert atmosphere.

  • Add the degassed 1,4-dioxane/water (4:1) solvent mixture (10 mL) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-5,6,7,8-tetrahydroquinoline derivative.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki couplings, often providing good yields with a wide range of substrates. The dppf ligand stabilizes the palladium center and facilitates the catalytic cycle.

  • Base: Sodium carbonate is a commonly used inorganic base that is effective in activating the boronic acid for transmetalation.

  • Solvent System: The dioxane/water mixture is a standard solvent system for Suzuki reactions, as it effectively dissolves both the organic and inorganic reagents. Degassing is crucial to remove oxygen, which can deactivate the palladium catalyst.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Pd(dppf)Cl₂ - Na₂CO₃ inert Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) reagents->inert solvent Add Degassed Solvent (1,4-Dioxane/Water) inert->solvent heat Heat and Stir (90-100 °C, 12-18h) solvent->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor extract Aqueous Work-up (Water, Ethyl Acetate, Brine) monitor->extract dry Dry and Concentrate extract->dry purify Flash Column Chromatography dry->purify product Isolated Product: 3-Aryl-5,6,7,8-tetrahydroquinoline purify->product

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7] This reaction is particularly valuable for installing amine functionalities, which can act as hydrogen bond donors or acceptors, or as a point of attachment for further diversification. These interactions are often critical for achieving high-affinity binding to the hinge region of a kinase.[8]

Protocol 2: Representative Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed amination of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 mmol)

  • Amine (e.g., morpholine) (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol)

  • Xantphos (0.04 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous Toluene

  • Nitrogen or Argon atmosphere

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.4 mmol) to a Schlenk tube.

  • Evacuate and backfill the tube with nitrogen or argon three times.

  • Add the amine (1.2 mmol) and anhydrous toluene (10 mL) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-amino-5,6,7,8-tetrahydroquinoline derivative.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is highly effective for Buchwald-Hartwig aminations. Xantphos promotes the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used to deprotonate the amine, making it a more active nucleophile.

  • Solvent: Toluene is a high-boiling, non-polar solvent that is suitable for this reaction. It is crucial to use an anhydrous solvent to prevent quenching of the base and deactivation of the catalyst.

Experimental Workflow: Buchwald-Hartwig Amination

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Pd₂(dba)₃ - Xantphos - NaOtBu add_reagents Add Amine and Anhydrous Toluene reagents->add_reagents heat Heat and Stir (100-110 °C, 16-24h) add_reagents->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor filter_celite Filter through Celite monitor->filter_celite wash Aqueous Wash (Water, Brine) filter_celite->wash dry Dry and Concentrate wash->dry purify Flash Column Chromatography dry->purify product Isolated Product: 3-Amino-5,6,7,8-tetrahydroquinoline purify->product

Caption: A typical workflow for a Buchwald-Hartwig amination reaction.

Application in Kinase Inhibitor Design: Targeting Key Oncogenic Pathways

Derivatives of 5,6,7,8-tetrahydroquinoline have shown promise as inhibitors of several key kinases implicated in cancer, including c-Met, VEGFR, and EGFR.[9][10] The ability to functionalize the 3-position of the tetrahydroquinoline core allows for the optimization of binding to the ATP-binding site of these kinases.

c-Met Kinase Inhibitors

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, survival, and motility.[11] Aberrant c-Met signaling is a driver of tumor growth and metastasis in many cancers.[12]

Signaling Pathway: c-Met

cMet_Pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response HGF HGF cMet c-Met Receptor HGF->cMet binds PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Invasion Invasion/ Metastasis STAT3->Invasion Inhibitor 3-Substituted Tetrahydroquinoline Inhibitor Inhibitor->cMet inhibits

Caption: Simplified c-Met signaling pathway and the point of intervention.

VEGFR Kinase Inhibitors

Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels.[13] By inhibiting VEGFR, particularly VEGFR-2, the blood supply to tumors can be disrupted, thereby inhibiting their growth and metastasis.[14]

Signaling Pathway: VEGFR

VEGFR_Pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF Permeability Vascular Permeability PKC->Permeability MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis AKT AKT PI3K->AKT Survival Endothelial Cell Survival AKT->Survival Inhibitor 3-Substituted Tetrahydroquinoline Inhibitor Inhibitor->VEGFR2 inhibits

Caption: Simplified VEGFR-2 signaling pathway and the point of intervention.

EGFR Kinase Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, triggers signaling cascades that promote cell proliferation and survival.[15] Mutations and overexpression of EGFR are common in many cancers, making it an important therapeutic target.[7]

Signaling Pathway: EGFR

EGFR_Pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response EGF EGF EGFR EGFR EGF->EGFR binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Inhibitor 3-Substituted Tetrahydroquinoline Inhibitor Inhibitor->EGFR inhibits

Caption: Simplified EGFR signaling pathway and the point of intervention.

Biological Activity of Tetrahydroquinoline-Based Kinase Inhibitors

Compound ClassTarget KinaseIC₅₀ (nM)Reference
Quinoxaline-3-propanamidesVEGFR-276[16]
QuinolinesVEGFR-269.11[17]
3-Methylquinoxaline derivativesVEGFR-23.2[8]
4-Anilinoquinazoline derivativesEGFR<10[1]
6,7-Dimethoxyquinazoline derivativesVEGFR-264.8[8]

Note: The IC₅₀ values presented are for structurally related compounds and are intended to be illustrative of the potential of the tetrahydroquinoline scaffold. The actual activity of derivatives of this compound would need to be determined experimentally.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of novel kinase inhibitors. Its strategic combination of a three-dimensional scaffold and a reactive handle for derivatization allows for the efficient generation of compound libraries for screening against a wide range of kinase targets. The robust and well-understood chemistry of Suzuki-Miyaura and Buchwald-Hartwig couplings provides reliable and reproducible methods for the synthesis of these potential therapeutic agents. The continued exploration of this scaffold is likely to yield novel and effective treatments for cancer and other diseases driven by aberrant kinase signaling.

References

Application Notes & Protocols: Strategic Synthesis of Novel Anticancer Agents from 3-Bromo-5,6,7,8-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5,6,7,8-tetrahydroquinoline scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities, including potent anticancer properties.[1][2] This guide provides a comprehensive overview and detailed protocols for the synthesis of novel anticancer drug candidates starting from the versatile building block, 3-Bromo-5,6,7,8-tetrahydroquinoline. We will explore its derivatization through robust and scalable palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Mizoroki-Heck, Sonogashira, and Buchwald-Hartwig amination. The rationale behind methodological choices, detailed step-by-step protocols, and the potential biological implications of the synthesized derivatives are discussed, providing researchers with a practical framework for drug discovery.

Introduction: The Tetrahydroquinoline Core in Oncology

The quinoline and its partially saturated analogue, tetrahydroquinoline, are heterocyclic motifs frequently found in natural products and synthetic pharmaceuticals.[2][3] Their planar structure and ability to intercalate with DNA, along with their capacity to interact with various enzymatic targets, make them highly valuable in the design of therapeutic agents.[4] Specifically, derivatives of the tetrahydroquinoline core have demonstrated a wide spectrum of anticancer activities, acting through mechanisms such as the induction of apoptosis, cell cycle arrest, and the inhibition of crucial signaling pathways like PI3K/AKT/mTOR.[1][5]

The strategic placement of a bromine atom at the C-3 position of the 5,6,7,8-tetrahydroquinoline ring provides a chemically tractable handle for introducing molecular diversity. This bromo-derivative is an ideal precursor for a variety of palladium-catalyzed cross-coupling reactions, which are among the most powerful and versatile C-C and C-N bond-forming methods in modern organic synthesis.[4][6]

Strategic Diversification via Palladium Catalysis

The this compound scaffold can be elaborated into a vast library of potential anticancer agents using a suite of palladium-catalyzed cross-coupling reactions. Each reaction type offers a unique pathway to introduce different functionalities, profoundly influencing the biological activity of the final compound.

Below is a general workflow illustrating the diversification strategy from the common starting material.

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Derivative Classes start This compound suzuki Suzuki-Miyaura (C-C Bond) start->suzuki + Arylboronic Acid heck Mizoroki-Heck (C-C Bond) start->heck + Alkene sonogashira Sonogashira (C-C Bond) start->sonogashira + Terminal Alkyne buchwald Buchwald-Hartwig (C-N Bond) start->buchwald + Amine aryl 3-Aryl-THQ suzuki->aryl alkenyl 3-Alkenyl-THQ heck->alkenyl alkynyl 3-Alkynyl-THQ sonogashira->alkynyl amino 3-Amino-THQ buchwald->amino G pd0 Pd(0)L2 pd2_complex R-Pd(II)L2-X pd0->pd2_complex Oxidative Addition (+ R-X) pd2_coupled R-Pd(II)L2-R' pd2_complex->pd2_coupled Transmetalation (Suzuki/Sonogashira) or Carbopalladation (Heck) or Amine Coordination (Buchwald) pd2_coupled->pd0 Reductive Elimination (- R-R') caption Simplified Pd(0)/Pd(II) Catalytic Cycle. R = Aryl/Vinyl Halide, R' = Coupling Partner.

References

Application Notes and Protocols: The Role of 3-Bromo-5,6,7,8-tetrahydroquinoline in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of drug discovery, the quinoline core stands out as a "privileged structure," a recurring motif in a multitude of approved drugs and clinical candidates.[1] Its partially saturated analog, the 5,6,7,8-tetrahydroquinoline (THQ) scaffold, inherits this biological relevance while offering greater conformational flexibility, a desirable trait for optimizing interactions with protein targets. This guide focuses on a particularly valuable derivative: 3-Bromo-5,6,7,8-tetrahydroquinoline . The strategic placement of a bromine atom at the 3-position transforms the stable THQ core into a versatile synthetic intermediate. This bromine atom acts as a reactive "handle," enabling medicinal chemists to employ a wide array of powerful cross-coupling reactions to introduce chemical diversity.[1] This process is fundamental to exploring structure-activity relationships (SAR) and refining lead compounds into potent and selective therapeutic agents.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides an in-depth look at the synthesis, key reactions, and applications of this compound, supplemented with field-proven experimental protocols.

Property Value Source
Molecular Formula C₉H₁₀BrNPubChem[2]
Molecular Weight 212.09 g/mol PubChem[2]
IUPAC Name This compoundPubChem[2]
CAS Number 82132-68-1PubChem[2]
Canonical SMILES C1CCC2=C(C=C(N=C2)Br)C1PubChem[2]
Table 1: Physicochemical Properties of this compound.

Core Synthetic Strategies & Rationale

The utility of this compound is realized through its functionalization. The electron-rich nature of the pyridine ring and the carbon-bromine bond's susceptibility to oxidative addition by transition metals make it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are the cornerstones of modern medicinal chemistry, allowing for the precise and efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions.[3]

The primary value proposition of this scaffold is its role as a convergent building block. Rather than building complex molecules through lengthy, linear synthetic routes, chemists can synthesize diverse analogs in a few high-yielding final steps from a common intermediate. This dramatically accelerates the drug discovery cycle.

Synthetic_Strategy cluster_partners Coupling Partners Scaffold 3-Bromo-5,6,7,8- tetrahydroquinoline Coupling Palladium-Catalyzed Cross-Coupling Reactions Scaffold->Coupling Library Diverse Library of Therapeutic Candidates Coupling->Library Boronic_Acid Aryl/Heteroaryl Boronic Acids (Suzuki) Boronic_Acid->Coupling C-C Bond Amine Primary/Secondary Amines (Buchwald-Hartwig) Amine->Coupling C-N Bond Other Alkynes, Alkenes, etc. (Sonogashira, Heck) Other->Coupling C-C Bond

Diagram 1: General synthetic strategy for diversifying the this compound scaffold.

This approach has been instrumental in developing compounds targeting a range of diseases. The THQ framework is found in molecules with anti-inflammatory, anticancer, and C5a receptor antagonist activities.[4][5][6]

Therapeutic Target/Application Significance Example Compound Class References
Kinase Inhibitors Aberrant kinase activity is a hallmark of many cancers, making them a prime therapeutic target.3-Arylquinoline derivatives[1]
Anticancer Agents The quinoline scaffold is present in numerous compounds with antiproliferative activity against various cancer cell lines.Brominated and functionalized quinolines[4][7]
C5a Receptor Antagonists The C5a receptor is involved in inflammatory responses; its antagonism is a strategy for treating inflammatory diseases.2-Aryl-5-amino-5,6,7,8-tetrahydroquinolines[5]
Anti-inflammatory Agents Development of non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and safety profiles.2- and 8-substituted tetrahydroquinolines[6]
Table 2: Summary of Therapeutic Targets for Tetrahydroquinoline Derivatives.

Application Protocol 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is arguably the most widely used C-C bond-forming reaction in drug discovery, prized for its functional group tolerance, mild conditions, and the commercial availability of a vast array of boronic acids.[3][8] This protocol provides a general, robust method for coupling arylboronic acids to the 3-position of the THQ scaffold.

Causality Behind Choices:

  • Catalyst: A palladium(0) species is the active catalyst. We use a stable Pd(II) precatalyst like Pd(dppf)Cl₂ which is reduced in situ. The dppf ligand is a bulky, electron-rich phosphine that stabilizes the palladium center and promotes the key steps of the catalytic cycle.[9]

  • Base: A base (e.g., Na₂CO₃, K₂CO₃) is essential. Its primary role is to activate the boronic acid by forming a more nucleophilic boronate species, which then facilitates the crucial transmetalation step.[9]

  • Solvent: A mixed aqueous/organic solvent system (e.g., dioxane/water) is often used to dissolve both the organic-soluble aryl halide and the often water-soluble inorganic base.[9] Degassing the solvent is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Suzuki_Cycle cluster_main Catalytic Cycle cluster_sub Boronic Acid Activation center Pd(0)L₂ OA Oxidative Addition center->OA Ar-Br TM Transmetalation OA->TM Ar-Pd(II)(Br)L₂ RE Reductive Elimination TM->RE Ar-Pd(II)(Ar')L₂ RE->center Ar-Ar' R-B(OH)₂ R-B(OH)₂ R-B(OH)₃⁻ R-B(OH)₃⁻ R-B(OH)₂->R-B(OH)₃⁻ + Base (OH⁻) R-B(OH)₃⁻->TM To Cycle

Diagram 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Synthesis of a 3-Aryl-5,6,7,8-tetrahydroquinoline

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 0.03 equiv)[9]

  • Sodium Carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)[9]

  • Degassed 1,4-dioxane and water (4:1 v/v)[9]

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate, hexanes, brine

  • Schlenk flask, magnetic stirrer, condenser, inert atmosphere (Argon or Nitrogen)

Safety Precautions:

  • This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Palladium catalysts are toxic and should be handled with care.

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and sodium carbonate.[9]

  • Establish Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure the removal of all oxygen.

  • Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.[9]

  • Monitoring: The reaction's progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Aqueous Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine all organic layers.[9]

  • Washing and Drying: Wash the combined organic layer with brine, then dry over anhydrous Na₂SO₄.[9]

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 3-aryl-5,6,7,8-tetrahydroquinoline.[9]

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Application Protocol 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthesis for forming C-N bonds, a transformation that is notoriously difficult using classical methods.[10] This palladium-catalyzed reaction allows for the coupling of aryl halides with a vast range of primary and secondary amines, providing access to anilines and their derivatives, which are ubiquitous in pharmaceuticals.[11]

Causality Behind Choices:

  • Catalyst/Ligand: The choice of ligand is critical and often more sensitive than in Suzuki couplings. Bulky, electron-rich phosphine ligands (e.g., Xantphos, XPhos) are preferred.[12] They facilitate the challenging reductive elimination step that forms the C-N bond and can prevent undesired side reactions like beta-hydride elimination.[11]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is required.[12][13] Its role is to deprotonate the amine after it has coordinated to the palladium center, forming a palladium-amido complex, which is a key intermediate in the catalytic cycle.[11][13]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential, as protic solvents can interfere with the strong base and the catalytic intermediates.[12]

Buchwald_Workflow Start Start: Reagent Preparation Setup Reaction Setup: Combine Aryl Halide, Amine, Catalyst, Ligand, and Base in Schlenk Flask Start->Setup Inert Establish Inert Atmosphere: Evacuate and Backfill with Argon (3x) Setup->Inert Solvent Solvent Addition: Inject Anhydrous, Degassed Toluene Inert->Solvent React Reaction: Heat to 90-110 °C with Stirring Solvent->React Monitor Monitoring: Track Progress via TLC / LC-MS React->Monitor Monitor->React Incomplete Workup Aqueous Workup: Quench, Dilute, Filter through Celite, Extract with Organic Solvent Monitor->Workup Complete Purify Purification: Concentrate Crude Product and Purify by Column Chromatography Workup->Purify End End: Pure N-Aryl Product Purify->End

Diagram 3: A generalized experimental workflow for the Buchwald-Hartwig amination reaction.[12][13]
Detailed Protocol: Synthesis of a 3-Amino-5,6,7,8-tetrahydroquinoline

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Primary or Secondary Amine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)[12]

  • Anhydrous, degassed toluene

  • Ethyl acetate, Celite, brine

  • Schlenk tube or sealed vial, magnetic stirrer, inert atmosphere (Argon or Nitrogen)

Safety Precautions:

  • Handle the aryl halide and palladium catalyst as described in the Suzuki protocol.

  • Sodium tert-butoxide is a strong, moisture-sensitive base. Handle it under an inert atmosphere and avoid contact with skin.

  • Many amines are volatile and toxic; always work in a well-ventilated fume hood.

Procedure:

  • Reaction Setup: In a glovebox or under a positive pressure of inert gas, add Pd₂(dba)₃, Xantphos, and NaOt-Bu to an oven-dried Schlenk tube.[12]

  • Reagent Addition: Add the this compound and the desired amine to the tube.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.[12]

  • Reaction Execution: Seal the tube tightly and heat the reaction mixture to 90-110 °C with vigorous stirring.[12]

  • Monitoring: Stir for 12-24 hours, monitoring the reaction's progress by TLC or LC-MS.[12]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate.[12][13]

  • Extraction & Washing: Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted 3-amino-5,6,7,8-tetrahydroquinoline.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

This compound is more than just a chemical reagent; it is a strategic platform for innovation in medicinal chemistry. Its robust, saturated core combined with a synthetically versatile bromine handle provides an efficient entry point to vast and diverse chemical libraries. The protocols detailed herein for Suzuki-Miyaura and Buchwald-Hartwig couplings represent reliable and scalable methods for leveraging this scaffold. By mastering these transformations, researchers can rapidly generate novel analogs, systematically probe structure-activity relationships, and accelerate the journey from a chemical starting point to a potential therapeutic candidate.

References

Photocatalytic Oxidation of 3-Bromo-5,6,7,8-tetrahydroquinoline: A Protocol for Selective Synthesis and Degradation Studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals and Research Scientists

Abstract

This application note provides a comprehensive guide to the photocatalytic oxidation of 3-Bromo-5,6,7,8-tetrahydroquinoline, a heterocyclic scaffold of interest in medicinal chemistry. We move beyond a simple degradation protocol to explore how heterogeneous photocatalysis, a cornerstone of green chemistry, can be leveraged for both the controlled synthesis of valuable oxidized derivatives and for environmental remediation studies. This document details the underlying theoretical principles, provides validated, step-by-step experimental protocols, outlines robust analytical methodologies for monitoring reaction progress, and offers insights into data interpretation. The protocols are designed to be self-validating by incorporating essential control experiments, ensuring scientific rigor and reproducibility for researchers in drug development and environmental science.

Part 1: Theoretical Framework & Mechanistic Insights

Core Principles of Heterogeneous Photocatalysis

Heterogeneous photocatalysis utilizes a semiconductor material, most commonly titanium dioxide (TiO₂), to harness light energy and drive chemical reactions.[1] When a semiconductor like TiO₂ is irradiated with photons of energy equal to or greater than its band gap (e.g., UV light for anatase TiO₂), an electron (e⁻) is promoted from the valence band (VB) to the conduction band (CB), leaving behind a positive "hole" (h⁺).[2]

These charge carriers migrate to the catalyst surface where they initiate redox reactions:

  • Oxidation: The valence band holes (h⁺) are powerful oxidants. They can directly oxidize adsorbed organic molecules or react with water (H₂O) or hydroxide ions (OH⁻) to produce highly reactive hydroxyl radicals (•OH).[1]

  • Reduction: The conduction band electrons (e⁻) can reduce adsorbed molecular oxygen (O₂) to form superoxide radical anions (•O₂⁻), which are precursors to other reactive oxygen species (ROS).

These ROS, particularly the hydroxyl radical, are highly non-selective and potent oxidizing agents capable of transforming a wide range of organic substrates.[1]

Photocatalysis Mechanism cluster_semiconductor TiO₂ Particle cluster_reactions Surface Reactions VB Valence Band (VB) CB Conduction Band (CB) VB->CB h_plus h⁺ H2O H₂O h_plus->H2O Oxidation Substrate Substrate (R) h_plus->Substrate Direct Oxidation e_minus e⁻ O2 O₂ e_minus->O2 Reduction OH_rad •OH (Hydroxyl Radical) H2O->OH_rad O2_rad •O₂⁻ (Superoxide Radical) O2->O2_rad OH_rad->Substrate Attack Oxidized_Product Oxidized Product (R-O) Substrate->Oxidized_Product light UV Light (hν)

Caption: General mechanism of TiO₂ photocatalysis.

Potential Oxidation Pathways for this compound

The structure of this compound presents several potential sites for oxidative attack. The primary pathways of interest are:

  • Benzylic Oxidation: The methylene group (C5) adjacent to the aromatic ring is a benzylic position, making its C-H bonds weaker and more susceptible to oxidation. This is often the most selective oxidation pathway, potentially leading to the formation of 3-bromo-7,8-dihydroquinolin-5(6H)-one , a valuable synthetic intermediate.[3]

  • Dehydrogenation: The saturated ring can undergo oxidative dehydrogenation to yield the fully aromatic 3-bromoquinoline . This is a common transformation for N-heterocycles under photocatalytic conditions.[4]

  • Hydroxylation: ROS can attack the aromatic ring, leading to hydroxylated byproducts.

  • Complete Mineralization: Under prolonged irradiation and sufficient oxidant supply, the organic molecule can be completely broken down into CO₂, H₂O, Br⁻, and NO₃⁻ ions. This is the desired outcome for environmental remediation applications.

The selectivity of the reaction (i.e., favoring Pathway 1 or 2 over 4) is highly dependent on experimental conditions such as the solvent, reaction time, light intensity, and catalyst type.

Reaction_Pathways cluster_conditions Photocatalytic Conditions (TiO₂, hν, O₂) start This compound ketone Benzylic Oxidation (Selective) start->ketone Pathway 1 aromatization Dehydrogenation start->aromatization Pathway 2 mineralization Complete Mineralization (Prolonged Reaction) start->mineralization Pathway 3 product_ketone 3-Bromo-7,8-dihydroquinolin-5(6H)-one ketone->product_ketone product_aromatic 3-Bromoquinoline aromatization->product_aromatic product_mineral CO₂ + H₂O + Br⁻ + NO₃⁻ mineralization->product_mineral

Caption: Potential photocatalytic oxidation pathways.

Part 2: Experimental Design & Protocol

This section provides a detailed, validated protocol for conducting the photocatalytic oxidation of this compound.

Materials and Equipment
Reagents & Consumables Equipment
This compound (≥98%)[5][6]Photocatalytic Reactor (e.g., quartz batch reactor)[7]
Titanium Dioxide (P25 Aeroxide®, or equivalent)Magnetic Stirrer with Stir Plate
Acetonitrile (HPLC grade)UV Lamp (e.g., 365 nm LED or Mercury Lamp)[8]
Deionized Water (18.2 MΩ·cm)Syringes and 0.22 µm PTFE Syringe Filters
Oxygen (High Purity) or Compressed Air SourceHPLC or GC-MS System for analysis
HPLC VialspH meter
Standard Photocatalytic Reactor Setup

A typical batch reactor consists of a quartz vessel to allow UV light penetration, a magnetic stirrer for maintaining a uniform suspension, a gas inlet/outlet for bubbling oxygen, and a port for sample extraction.[7][9] The lamp should be positioned at a fixed distance from the reactor to ensure consistent irradiation.[10] For safety, the entire setup should be enclosed in a cabinet with UV-blocking shielding.[1]

Detailed Experimental Protocol

This protocol is designed for a total reaction volume of 100 mL.

  • Catalyst Suspension Preparation:

    • Weigh 50.0 mg of TiO₂ (P25) powder and add it to the 100 mL quartz reactor vessel. This yields a catalyst loading of 0.5 g/L.[11]

    • Add 100 mL of acetonitrile (or desired solvent) to the reactor.

    • Place the reactor on a magnetic stirrer and stir vigorously for 15 minutes in the dark to ensure uniform dispersion of the catalyst.

  • Substrate Addition and Equilibration:

    • Prepare a stock solution of this compound. For a final concentration of 20 ppm (20 mg/L), add the appropriate volume of the stock solution to the catalyst suspension.

    • Seal the reactor and continue stirring in complete darkness for 30 minutes. This step is crucial to allow for adsorption/desorption equilibrium to be reached between the substrate and the catalyst surface.

    • Take a "dark" sample (t = 0 min) by withdrawing ~1 mL of the suspension with a syringe, immediately filtering it through a 0.22 µm PTFE filter into an HPLC vial. This sample quantifies the initial concentration after dark adsorption.

  • Initiation of Photocatalysis:

    • Begin bubbling air or oxygen through the suspension at a steady, gentle rate (e.g., 20 mL/min) to ensure a constant supply of the electron acceptor.

    • Turn on the UV lamp to initiate the photocatalytic reaction. Start a timer.

  • Reaction Monitoring:

    • Withdraw aliquots (~1 mL) at predetermined time intervals (e.g., 15, 30, 60, 90, 120, 180 minutes).

    • Immediately filter each sample through a 0.22 µm PTFE filter to remove TiO₂ particles and quench the reaction.

    • Analyze the filtered samples via HPLC or GC-MS to determine the concentration of the parent compound and identify major products.

Mandatory Control Experiments (Self-Validation)

To ensure the observed degradation is due to photocatalysis, the following controls must be run under identical conditions:

  • Photolysis Control: Run the full protocol without adding the TiO₂ catalyst. This determines the stability of the substrate under direct UV irradiation.

  • Adsorption Control (Dark Test): Run the full protocol with the TiO₂ catalyst but keep the UV lamp off for the entire duration. This quantifies the amount of substrate removed from the solution solely by adsorption to the catalyst surface.[1]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction prep1 1. Prepare Catalyst Suspension (0.5 g/L TiO₂ in Acetonitrile) prep2 2. Add Substrate (20 ppm this compound) prep1->prep2 dark 3. Dark Adsorption (30 min, Stirring) prep2->dark sample0 4. Take t=0 Sample (Filter with 0.22µm PTFE) dark->sample0 react 5. Initiate Reaction (Turn on UV Lamp + O₂ flow) sample0->react sampling 6. Collect Samples (at t = 15, 30, 60... min) react->sampling analysis 7. Analysis (HPLC / GC-MS) sampling->analysis

Caption: Step-by-step experimental workflow diagram.

Part 3: Analytical Methodology & Data Interpretation

Monitoring Reaction Progress

High-Performance Liquid Chromatography (HPLC) with a UV detector is the preferred method for monitoring the reaction.[12] A C18 column is typically suitable. A gradient elution method using acetonitrile and water may be required to separate the parent compound from its more polar oxidation products. UV-Vis spectrophotometry can also be used for rapid preliminary checks of the substrate's concentration if its absorbance maximum is distinct from the products.[11][13]

Quantifying Performance

The performance of the photocatalytic process is typically evaluated using degradation efficiency.

Degradation Efficiency (%) is calculated as: Efficiency (%) = [(C₀ - Cₜ) / C₀] * 100

Where:

  • C₀ is the initial concentration of the substrate after the dark adsorption period (concentration at t=0).

  • Cₜ is the concentration of the substrate at a given time t.

Example Data Presentation

The results should be tabulated clearly, including data from the control experiments, to allow for straightforward interpretation.

Time (min)Main Experiment [Substrate] (ppm)Photolysis Control [Substrate] (ppm)Adsorption Control [Substrate] (ppm)Degradation Efficiency (%) (Main Exp.)
018.519.918.60.0
1514.219.818.523.2
3010.119.918.645.4
605.619.718.469.7
902.319.818.587.6
1200.819.618.695.7
180<0.119.718.5>99.5

Note: Data are hypothetical and for illustrative purposes only.

Interpretation of Example Data:

  • The Adsorption Control shows minimal change in concentration, indicating that removal by adsorption is negligible after the initial equilibration.

  • The Photolysis Control shows no significant degradation, confirming that the UV light alone does not break down the molecule.

  • The Main Experiment shows a rapid decrease in substrate concentration, which can be confidently attributed to the photocatalytic action of TiO₂.

Part 4: Troubleshooting and Key Considerations

  • Low Degradation Rate: Increase light intensity, catalyst loading (up to an optimal point, as excessive loading can cause light scattering), or improve oxygenation.

  • Poor Reproducibility: Ensure the reactor geometry, lamp distance, stirring speed, and catalyst source are consistent between experiments. Catalyst aging or deactivation can also be a factor in reuse cycles.

  • Product Selectivity: To favor selective oxidation over mineralization, consider using shorter reaction times, lower light intensity, or alternative solvents. For some systems, visible-light photocatalysts can offer higher selectivity.[4]

References

Application Note: A Comprehensive Protocol for the N-Alkylation of 3-Bromo-5,6,7,8-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5,6,7,8-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active compounds.[1] The strategic functionalization of this heterocycle is paramount for the development of new therapeutic agents. N-alkylation of the tetrahydroquinoline nitrogen is a fundamental transformation that allows for the introduction of diverse substituents, enabling extensive structure-activity relationship (SAR) studies. This application note provides a detailed, field-proven protocol for the efficient N-alkylation of 3-Bromo-5,6,7,8-tetrahydroquinoline, a versatile intermediate for further chemical elaboration. We will delve into the mechanistic rationale behind reagent selection, offer a step-by-step experimental procedure, and provide guidance for reaction optimization and troubleshooting.

Introduction and Mechanistic Overview

The tetrahydroquinoline framework is a key structural motif in numerous bioactive natural products and pharmaceuticals.[1] Its derivatization remains an active and important area of research. The secondary amine at the N-1 position is a prime site for modification. N-alkylation not only modifies the steric and electronic properties of the molecule but also provides a handle for introducing pharmacophoric groups.

The most common and direct method for N-alkylation is a nucleophilic substitution (SN2) reaction. The protocol described herein employs this robust strategy.

The core mechanism involves two key steps:

  • Deprotonation: A base is used to remove the proton from the secondary amine of the this compound. This generates a more potent nucleophile, the corresponding amide anion. The choice of base is critical; it must be strong enough to deprotonate the amine but not so strong as to cause unwanted side reactions.

  • Nucleophilic Attack: The resulting amide anion attacks the electrophilic carbon of an alkylating agent (typically an alkyl halide), displacing the leaving group and forming the new C-N bond.

Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) are ideal for this transformation. They effectively solvate the cation of the base while leaving the nucleophilic anion relatively "bare," thereby enhancing its reactivity.

N_Alkylation_Workflow sub 3-Bromo-5,6,7,8- tetrahydroquinoline reaction_mix Reaction Mixture (Stirring, Heat) sub->reaction_mix base Base (e.g., K₂CO₃) base->reaction_mix solvent Solvent (e.g., DMF) solvent->reaction_mix alkyl_halide Alkylating Agent (R-X) alkyl_halide->reaction_mix Add last workup Aqueous Work-up & Extraction reaction_mix->workup Monitor by TLC purification Purification (Column Chromatography) workup->purification product N-Alkyl-3-bromo- 5,6,7,8-tetrahydroquinoline purification->product

Figure 1: General workflow for the direct N-alkylation of this compound.

While direct alkylation is reliable, another powerful technique is reductive alkylation, which involves reacting the tetrahydroquinoline with an aldehyde or ketone in the presence of a reducing agent. A modern, metal-free approach uses a boronic acid catalyst with a Hantzsch ester, which can even combine the reduction of a quinoline and subsequent N-alkylation in one pot.[2][3][4] This method is particularly useful for synthesizing N-alkyl tetrahydroquinolines directly from quinoline precursors under mild conditions.[2][4]

Materials and Reagents

Chemicals
ReagentCAS No.Molecular FormulaMolecular Weight ( g/mol )Supplier Purity
This compound82132-68-1C₉H₁₀BrN212.09≥95%
Potassium Carbonate (K₂CO₃), anhydrous584-08-7K₂CO₃138.21≥99%
N,N-Dimethylformamide (DMF), anhydrous68-12-2C₃H₇NO73.09≥99.8%
Benzyl Bromide (C₆H₅CH₂Br)100-39-0C₇H₇Br171.03≥98%
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11ACS Grade
Hexanes110-54-3C₆H₁₄86.18ACS Grade
Deionized Water (H₂O)7732-18-5H₂O18.02-
Sodium Sulfate (Na₂SO₄), anhydrous7757-82-6Na₂SO₄142.04ACS Grade
Silica Gel7631-86-9SiO₂60.08230-400 mesh

Note: Benzyl bromide is used as a representative alkylating agent. This protocol can be adapted for other primary and some secondary alkyl halides.

Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature controller or oil bath

  • Condenser and inert gas inlet (Nitrogen or Argon)

  • Glass syringes and needles

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • TLC plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Detailed Experimental Protocol

This protocol describes the N-benzylation of this compound on a 1.0 mmol scale.

Protocol_Flow setup 1. Reaction Setup - Dry 50 mL RBF - Add stir bar reagents 2. Add Reagents - Substrate (1.0 mmol) - K₂CO₃ (2.0 mmol) - Anhydrous DMF (10 mL) setup->reagents alkylate 3. Alkylation - Add Benzyl Bromide (1.1 mmol) - Heat to 60 °C reagents->alkylate monitor 4. Monitor Reaction - Use TLC (e.g., 4:1 Hex/EtOAc) - Stain with KMnO₄ alkylate->monitor workup 5. Work-up - Cool to RT - Add H₂O (30 mL) - Extract with EtOAc (3x20 mL) monitor->workup When starting material is consumed dry 6. Dry & Concentrate - Dry organic layer (Na₂SO₄) - Filter and concentrate workup->dry purify 7. Purify - Column chromatography - Elute with Hex/EtOAc gradient dry->purify characterize 8. Characterize - Obtain NMR, MS - Determine yield purify->characterize

Figure 2: Step-by-step experimental workflow diagram.

1. Reaction Setup:

  • Place a 50 mL round-bottom flask containing a magnetic stir bar under an inert atmosphere of nitrogen.

  • Expertise Note: While not always essential for this specific reaction with K₂CO₃, maintaining an inert atmosphere prevents the introduction of atmospheric moisture, which can interfere with anhydrous conditions and is good practice for reproducibility.

2. Reagent Addition:

  • To the flask, add this compound (212 mg, 1.0 mmol, 1.0 equiv).

  • Add anhydrous potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv).

  • Add anhydrous DMF (10 mL) via syringe. Stir the suspension for 10 minutes at room temperature.

  • Expertise Note: Using a slight excess of the base ensures complete deprotonation of the starting material, driving the reaction to completion.

3. Alkylation Step:

  • Slowly add benzyl bromide (0.13 mL, 1.1 mmol, 1.1 equiv) to the stirring suspension via syringe.

  • Fit the flask with a condenser and heat the reaction mixture to 60 °C using an oil bath.

  • Maintain stirring at this temperature for 4-12 hours.

4. Reaction Monitoring:

  • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).[3]

  • Prepare a TLC plate using a 4:1 Hexanes/Ethyl Acetate eluent system. Spot the starting material and the reaction mixture.

  • The product should have a higher Rf value (be less polar) than the starting material. Visualize the spots under UV light and/or by staining with a potassium permanganate (KMnO₄) solution. The reaction is complete when the starting material spot is no longer visible.

5. Work-up and Extraction:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water (30 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers.

  • Wash the combined organic layers with brine (1 x 20 mL) to remove residual DMF and water.

  • Trustworthiness Note: The aqueous wash is crucial for removing the inorganic base (K₂CO₃) and the highly polar DMF solvent, which simplifies the subsequent purification step.

6. Drying and Concentration:

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

7. Purification:

  • Purify the crude product by flash column chromatography on silica gel.

  • A typical gradient elution starts with 100% hexanes and gradually increases the polarity with ethyl acetate (e.g., from 0% to 10% EtOAc in hexanes).

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the N-alkylated product as a pure solid or oil.

Optimization and Troubleshooting

Reaction outcomes can be fine-tuned by modifying key parameters.

Reaction Condition Optimization
VariableCondition A (Standard)Condition B (For less reactive R-X)Condition C (Alternative Solvent)Rationale
Base K₂CO₃ (2 equiv)NaH (1.2 equiv)Cs₂CO₃ (1.5 equiv)NaH is a stronger, non-nucleophilic base. Cs₂CO₃ offers enhanced solubility and reactivity.
Solvent DMFTHFAcetonitrile (ACN)THF is less polar, while ACN is a common alternative to DMF and can be easier to remove.
Temperature 60 °C66 °C (Reflux)80 °C (Reflux)Higher temperatures can overcome higher activation energy barriers for less reactive alkyl halides.
Alkylating Agent Benzyl BromideAlkyl IodideAlkyl ChlorideReactivity order: R-I > R-B > R-Cl. For chlorides, higher temperatures or stronger bases may be needed.
Troubleshooting Guide
ProblemPotential CauseSuggested Solution
No or Low Conversion 1. Inactive alkylating agent.2. Insufficiently strong base.3. Low temperature.1. Check the purity of the alkylating agent.2. Switch to a stronger base like NaH or Cs₂CO₃.3. Increase the reaction temperature.
Multiple Products 1. Over-alkylation (quaternary salt).2. Side reactions.1. Use a smaller excess of the alkylating agent (e.g., 1.05 equiv).2. Ensure anhydrous conditions and an inert atmosphere to minimize side reactions.
Difficult Purification Residual DMF in the crude product.Perform multiple aqueous washes or a brine wash during the work-up to thoroughly remove DMF before chromatography.

Safety Precautions

  • This compound: Harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation.[5]

  • Alkylating Agents (e.g., Benzyl Bromide): Are often toxic, lachrymatory (tear-inducing), and should be handled with extreme care in a well-ventilated chemical fume hood.

  • Solvents (DMF): DMF is a suspected teratogen. Avoid inhalation and skin contact.

  • Bases (NaH): Sodium hydride is highly flammable and reacts violently with water. Handle under an inert atmosphere.

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a chemical fume hood.

Conclusion

This application note provides a robust and reproducible protocol for the N-alkylation of this compound. By understanding the mechanistic principles and carefully controlling the reaction parameters, researchers can efficiently synthesize a wide array of N-substituted derivatives. This methodology serves as a foundational tool for professionals in drug discovery and development, facilitating the exploration of chemical space around this valuable heterocyclic core.

References

Application Notes and Protocols for the Sonogashira Coupling of 3-Bromo-5,6,7,8-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Sonogashira Coupling in Heterocyclic Chemistry

The Sonogashira cross-coupling reaction stands as a cornerstone in the synthesis of complex organic molecules, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This powerful transformation, catalyzed by a palladium complex and typically a copper(I) co-catalyst, has found extensive application in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its operational simplicity and tolerance of a wide range of functional groups.[1][2] The reaction generally proceeds under mild conditions, often at room temperature, with the use of a mild base.[1]

This guide provides a detailed experimental procedure for the Sonogashira coupling of 3-Bromo-5,6,7,8-tetrahydroquinoline, a key intermediate in the synthesis of various biologically active compounds. The protocol herein is designed to be a robust starting point for researchers, offering insights into the critical parameters and rationale behind the chosen conditions.

Mechanistic Overview: A Dual Catalytic Cycle

The Sonogashira coupling operates through a synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction for specific substrates.

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II) complex.[5]

  • Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to generate a copper(I) acetylide intermediate.[4]

  • Transmetalation: The copper acetylide transfers the alkyne moiety to the Pd(II) complex.[5][6] This is often the rate-determining step of the overall reaction.[7]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired coupled product and regenerate the catalytically active Pd(0) species.[5]

While the copper co-catalyst significantly accelerates the reaction, it can also lead to the undesirable formation of alkyne homocoupling products (Glaser coupling).[1][3] In instances where this side reaction is problematic, a copper-free Sonogashira protocol may be employed, although this often requires higher reaction temperatures or more specialized catalyst systems.[1][8]

Experimental Workflow

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Reagents & Glassware (Dry & Inert) Setup Reaction Setup (Inert Atmosphere) Reagents->Setup 1. Addition Sequential Reagent Addition Setup->Addition 2. Stirring Reaction Monitoring (TLC/GC-MS) Addition->Stirring 3. Quenching Quenching & Extraction Stirring->Quenching 4. Purification Column Chromatography Quenching->Purification 5. Characterization Product Characterization Purification->Characterization 6.

Caption: A generalized workflow for the Sonogashira coupling experiment.

Detailed Experimental Protocol

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a generic terminal alkyne. The quantities can be scaled as needed, with appropriate adjustments to solvent volumes and reaction time.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound212.091.01.0
Terminal AlkyneVaries1.21.2
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride)701.900.030.03
CuI (Copper(I) iodide)190.450.050.05
Triethylamine (TEA) or Diisopropylamine (DIPA)101.193.03.0
Anhydrous Solvent (e.g., THF, DMF)N/A5-10 mLN/A
Equipment
  • Schlenk flask or oven-dried round-bottom flask with a rubber septum

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Syringes and needles

  • Standard laboratory glassware for work-up and purification

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Rotary evaporator

  • Column chromatography setup

Reaction Setup and Procedure
  • Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 0.03 eq.), and copper(I) iodide (0.05 mmol, 0.05 eq.).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.[9] This is critical as oxygen can promote the homocoupling of the alkyne and deactivate the Pd(0) catalyst.[3]

  • Solvent and Base Addition: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., THF, 5-10 mL) via syringe, followed by the amine base (e.g., triethylamine, 3.0 mmol, 3.0 eq.). The base serves to neutralize the HBr generated during the reaction and also acts as a solvent in some cases.[1]

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 eq.) dropwise via syringe. A slight excess of the alkyne is used to ensure complete consumption of the aryl bromide.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by TLC or GC-MS. For aryl bromides, heating may be necessary to achieve a reasonable reaction rate.[1][5] If the reaction is sluggish at room temperature, it can be gently heated to 40-60 °C.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate or diethyl ether and filter through a pad of Celite® to remove the catalyst residues and amine salts.[5]

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride solution (to remove copper salts) and brine.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Causality Behind Experimental Choices

  • Catalyst System: A combination of a palladium catalyst and a copper(I) co-catalyst is the standard for Sonogashira couplings.[1][2] PdCl₂(PPh₃)₂ is a common and relatively air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[1] The phosphine ligands stabilize the palladium center.

  • Aryl Halide Reactivity: The reactivity of the aryl halide follows the trend I > Br > Cl.[1][5] As this compound is an aryl bromide, the reaction may require gentle heating to proceed at a practical rate.[1]

  • Base: An amine base such as triethylamine or diisopropylamine is crucial. It deprotonates the terminal alkyne, facilitating the formation of the copper acetylide, and neutralizes the hydrogen halide byproduct.[1][5]

  • Solvent: Anhydrous and deoxygenated solvents are important for the stability of the catalytic species.[9] Tetrahydrofuran (THF) and dimethylformamide (DMF) are common choices.

  • Inert Atmosphere: The exclusion of oxygen is paramount to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling) and to protect the Pd(0) catalyst from oxidation.[3]

Catalytic Cycle Visualization

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)-X(L₂) Pd0->Pd_complex Oxidative Addition (Ar-X) Pd_alkyne Ar-Pd(II)-C≡CR'(L₂) Pd_complex->Pd_alkyne Transmetalation Pd_alkyne->Pd0 Reductive Elimination (Ar-C≡CR') CuX CuX Cu_acetylide Cu-C≡CR' CuX->Cu_acetylide Base, H-C≡CR' Cu_acetylide->Pd_complex Transmetalation Species

Caption: The dual catalytic cycle of the Sonogashira coupling reaction.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst; Insufficient heating; Poor quality reagents/solvents.Use fresh catalyst; Increase reaction temperature; Use freshly distilled/anhydrous solvents and base.
Alkyne Homocoupling Presence of oxygen; High catalyst loading.Ensure rigorous exclusion of air (degas solvent); Decrease catalyst loading.
Decomposition of Starting Material Reaction temperature is too high.Reduce the reaction temperature and increase the reaction time.
Difficult Purification Close polarity of product and starting material/byproducts.Optimize chromatography conditions (try different solvent systems or use a different stationary phase).

Conclusion

The Sonogashira coupling of this compound is a highly effective method for introducing alkynyl functionalities into this important heterocyclic scaffold. By understanding the underlying mechanism and the critical roles of each reaction component, researchers can effectively apply and optimize this protocol for the synthesis of a diverse range of novel compounds for applications in drug discovery and materials science.

References

Troubleshooting & Optimization

common side reactions in the bromination of tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bromination of tetrahydroquinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this crucial synthetic transformation. As a foundational reaction in medicinal chemistry, the successful and selective bromination of the tetrahydroquinoline scaffold is paramount for generating key intermediates.[1][2][3] This document provides in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols.

Issue 1: Aromatization of the Tetrahydroquinoline Ring

Question: My TLC/LC-MS analysis shows a significant amount of a bromoquinoline product instead of my desired brominated tetrahydroquinoline. Why is my starting material being oxidized?

Answer: This is one of the most common side reactions, particularly when using N-Bromosuccinimide (NBS). The tetrahydroquinoline ring system is susceptible to oxidation (dehydrogenation) to form the more stable aromatic quinoline.[4][5]

Causality:

  • Reagent-Driven Oxidation: NBS is a versatile reagent that can function as both an electrophilic bromine source and an oxidant.[6][7][8] The reaction mechanism can involve a cascade of electrophilic bromination followed by a radical dehydrogenation process, all mediated by NBS in a one-pot fashion.[7][9][10][11]

  • Substrate Susceptibility: The secondary amine within the tetrahydroquinoline ring is a strong electron-donating group. This activates the aromatic portion for the desired electrophilic substitution but also makes the entire heterocyclic system prone to oxidation.[4]

Troubleshooting Steps:

  • Reagent & Solvent Selection: The choice of brominating agent and solvent is the most critical factor.

    • Action: Switch from NBS to molecular bromine (Br₂) in a suitable solvent. The combination of Br₂ in acetic acid has been shown to effectively brominate the aromatic ring while preserving the saturated 1,2,3,4-tetrahydroquinoline core.[1][12]

    • Rationale: Acetic acid can moderate the reactivity of bromine, favoring the electrophilic aromatic substitution pathway over oxidation.

  • N-Protection Strategy: If oxidation persists, protecting the nitrogen atom is a highly effective strategy.

    • Action: Introduce an electron-withdrawing protecting group onto the nitrogen atom prior to bromination. Common examples include acetyl (Ac), tert-butyloxycarbonyl (Boc), or chloroacetyl groups.[4]

    • Rationale: An electron-withdrawing group decreases the electron density of the heterocyclic system, reducing its susceptibility to oxidation.[4] Furthermore, N-substitution can enhance regioselectivity, often favoring mono-bromination at the C-6 position.[12]

Workflow Diagram: Mitigating Oxidation

start Problem: Oxidation to Bromoquinoline Detected reagent_check Is the brominating agent NBS? start->reagent_check solution1 Strategy 1: Change Reagent/Solvent reagent_check->solution1 Yes solution2 Strategy 2: N-Protection reagent_check->solution2 No, or oxidation persists protocol1 Protocol: Use Br2 in Acetic Acid. Monitor reaction at low temperature. solution1->protocol1 outcome Result: Selective bromination of the tetrahydroquinoline ring. protocol1->outcome protocol2 Protocol: Introduce an electron-withdrawing group (e.g., Ac, Boc) on the nitrogen. solution2->protocol2 protocol2->outcome

Caption: Decision workflow for troubleshooting oxidation side reactions.

Issue 2: Over-bromination and Product Mixtures

Question: My reaction yields a mixture of mono-, di-, and even tri-brominated products. How can I improve the selectivity for a single product?

Answer: The formation of multiple brominated species, or poly-bromination, is a direct consequence of the high reactivity of the tetrahydroquinoline aromatic ring.

Causality:

  • Ring Activation: The nitrogen atom strongly activates the ortho (C-8) and para (C-6) positions towards electrophilic aromatic substitution.[1][6] Once the first bromine atom is attached, the ring often remains sufficiently activated to react further, especially if excess brominating agent is present.

  • Stoichiometry: Using a large excess of the brominating agent (e.g., >2 equivalents of NBS) is a common cause for the formation of di- and tri-brominated products.[6][12]

Troubleshooting Steps:

  • Precise Stoichiometric Control:

    • Action: Carefully control the molar equivalents of your brominating agent. For mono-bromination, begin with 1.0 to 1.1 equivalents. Add the reagent slowly or in batches to the reaction mixture while monitoring closely by TLC or LC-MS.[6]

    • Rationale: Slow addition maintains a low concentration of the electrophile, favoring the reaction with the more activated starting material over the less activated mono-brominated product.

  • Employ N-Protection:

    • Action: As with preventing oxidation, N-protection moderates the ring's reactivity. An N-chloroacetyl group, for example, has been used to achieve selective mono-bromination at the C-6 position.[4][12]

    • Rationale: The electron-withdrawing nature of the protecting group tempers the activating effect of the nitrogen, preventing runaway poly-bromination and often enhancing regioselectivity.

  • Lower Reaction Temperature:

    • Action: Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C).[12]

    • Rationale: Electrophilic aromatic substitution is an exothermic process. Lowering the temperature can reduce the overall reaction rate and improve selectivity by increasing the difference in activation energies between the first and second bromination events.

Issue 3: Poor Regioselectivity

Question: I'm getting a mixture of C-6 and C-8 bromo-isomers. How can I control where the bromine adds to the ring?

Answer: Achieving high regioselectivity can be challenging because both the C-6 and C-8 positions are electronically activated.[1] The outcome is often influenced by a subtle interplay of steric and electronic factors.

Causality:

  • Electronic Effects: The lone pair of the nitrogen atom directs electrophilic attack to the positions ortho and para to it.[1]

  • Steric Hindrance: Substituents already present on either the aromatic or heterocyclic ring can sterically hinder the approach of the electrophile to one position over the other. For example, a bulky substituent at the C-8 position would favor bromination at C-6.

Troubleshooting Steps:

  • Leverage N-Substitution:

    • Action: Introducing a substituent on the nitrogen can significantly influence regioselectivity. N-substituted 2-phenyl-1,2,3,4-tetrahydroquinoline, for instance, is selectively brominated at the C-6 position.[12]

    • Rationale: The N-substituent can exert steric control, potentially blocking or disfavoring the approach of the brominating agent to the C-8 position.

  • Solvent and Reagent System Optimization:

    • Action: The choice of solvent and brominating agent can alter the regiochemical outcome. For example, using NBS in chloroform may yield different isomer ratios compared to Br₂ in acetic acid.[12]

    • Rationale: The solvent can influence the nature and reactivity of the active brominating species. A systematic screen of conditions is often necessary to find the optimal system for a specific substrate.

Table 1: Summary of Brominating Conditions and Outcomes
Brominating AgentSolvent(s)Typical Side ReactionsKey to ControlReference(s)
NBSChloroform (CHCl₃)Oxidation to quinoline, Poly-brominationN-Protection, Stoichiometry[4][6][12]
NBSDichloromethane (DCM)Oxidation , Poly-brominationStoichiometry, Radical inhibitors (for some mechanisms)[7][11]
Bromine (Br₂)Acetic Acid (AcOH)Less prone to oxidation, Poly-brominationStoichiometry, Temperature[1][12]
Bromine (Br₂)Chloroform (CHCl₃)Oxidation and Poly-brominationTemperature (-20 °C), N-Protection[12]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism for the bromination of the tetrahydroquinoline aromatic ring? The primary mechanism is Electrophilic Aromatic Substitution (SEAr) .[1][6] The nitrogen atom's lone pair donates electron density into the benzene ring, making it highly nucleophilic. An electrophilic bromine species (Br⁺), generated from a reagent like Br₂ or NBS, is then attacked by the electron-rich ring to form a resonance-stabilized carbocation intermediate (an arenium ion). A subsequent deprotonation step restores aromaticity, yielding the final brominated product.[1]

Q2: Can bromination occur on the saturated (aliphatic) part of the ring? Yes, though it is less common than aromatic substitution. Under certain conditions, particularly with NBS which can facilitate radical pathways, bromination at the C-3 position has been observed, leading to products like 3,6,8-tribromoquinolines.[7][12] This suggests a competing radical mechanism may be at play alongside the ionic SEAr pathway.[7][11]

Q3: How do electron-donating or electron-withdrawing groups already on the aromatic ring affect the reaction? Substituents will influence the reaction's regioselectivity and rate based on their electronic properties, following the established principles of electrophilic aromatic substitution.

  • Electron-Donating Groups (EDGs) like methoxy or alkyl groups will further activate the ring, increasing the rate of reaction but potentially worsening problems with over-bromination. They will direct bromination to their own ortho and para positions.

  • Electron-Withdrawing Groups (EWGs) like nitro or ester groups will deactivate the ring, slowing the reaction rate. This can be beneficial for controlling reactivity but may require harsher conditions. They will direct incoming electrophiles to the meta position relative to themselves.

Diagram: Competing Reaction Pathways

cluster_outcomes Potential Outcomes THQ Tetrahydroquinoline (THQ) Bromination + Brominating Agent (e.g., NBS, Br2) THQ->Bromination Desired Desired Product: Mono-bromo-THQ Bromination->Desired Controlled Stoichiometry & Conditions Side1 Side Reaction 1: Over-bromination (Di/Tri-bromo-THQ) Bromination->Side1 Excess Reagent Side2 Side Reaction 2: Oxidation (Bromoquinoline) Bromination->Side2 Oxidizing Conditions (esp. NBS)

Caption: Major reaction pathways in tetrahydroquinoline bromination.

References

Technical Support Center: Optimization of Reaction Conditions for 3-Bromo-5,6,7,8-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 3-Bromo-5,6,7,8-tetrahydroquinoline. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and optimize your synthetic workflow. Our approach is rooted in explaining the causal relationships behind experimental choices to ensure both success and a deeper understanding of the underlying chemical principles.

I. Strategic Approach to Synthesizing this compound

Direct bromination of 5,6,7,8-tetrahydroquinoline is generally not a viable strategy for obtaining the desired 3-bromo isomer. Electrophilic aromatic substitution on the tetrahydroquinoline scaffold is directed by the activating effect of the nitrogen atom, leading to bromination primarily at the C-6 and C-8 positions on the benzenoid ring.

Therefore, a more robust and regioselective approach involves a two-step synthesis:

  • Synthesis of 3-Bromoquinoline: The precursor with the desired substitution pattern on the pyridine ring is first synthesized.

  • Selective Reduction: The pyridine ring of 3-bromoquinoline is then selectively hydrogenated to yield the target molecule, this compound.

This strategy offers superior control over the final product's regiochemistry.

cluster_0 Synthetic Strategy Quinoline Quinoline 3-Bromoquinoline 3-Bromoquinoline Quinoline->3-Bromoquinoline Step 1: Bromination This compound This compound 3-Bromoquinoline->this compound Step 2: Selective Hydrogenation

Caption: Overall synthetic workflow for this compound.

II. FAQs: Synthesis of 3-Bromoquinoline (Precursor)

Q1: What are the recommended methods for synthesizing 3-bromoquinoline?

There are two primary, reliable methods for the synthesis of 3-bromoquinoline:

  • Sandmeyer Reaction of 3-Aminoquinoline: This is a classic and highly effective method for introducing a bromine atom at a specific position on an aromatic ring.[1] The process involves the diazotization of 3-aminoquinoline with a nitrite source in an acidic medium, followed by decomposition of the resulting diazonium salt with a copper(I) bromide catalyst.[1] This method offers excellent regioselectivity.

  • High-Temperature, Gas-Phase Bromination of Quinoline: While direct bromination in solution leads to other isomers, a gas-phase reaction at elevated temperatures (e.g., 300°C) can favor the formation of 3-bromoquinoline.[1] This method avoids the regioselectivity issues of solution-phase electrophilic substitution but requires specialized equipment.

For most laboratory settings, the Sandmeyer reaction is the more practical and recommended approach.

Q2: I'm performing the Sandmeyer reaction, and my yields are low. What are the common pitfalls?

Low yields in the Sandmeyer reaction often stem from issues with the stability of the diazonium salt. Here are some key factors to consider:

  • Temperature Control: The diazotization step must be performed at low temperatures (typically 0-5°C) to prevent the premature decomposition of the unstable diazonium salt.

  • Purity of 3-Aminoquinoline: Impurities in the starting material can interfere with the reaction. Ensure your 3-aminoquinoline is of high purity.

  • Slow Addition of Sodium Nitrite: The aqueous solution of sodium nitrite should be added slowly and dropwise to the acidic solution of 3-aminoquinoline to maintain low temperatures and prevent localized overheating.

  • Vigorous Stirring: Ensure efficient mixing to promote heat transfer and prevent the accumulation of reactants in one area.

III. Experimental Protocol: Selective Hydrogenation of 3-Bromoquinoline

This protocol details the selective reduction of the pyridine ring of 3-bromoquinoline to yield this compound. The primary challenge is to achieve complete hydrogenation of the pyridine ring without causing hydrodehalogenation (loss of the bromine atom).

Principle of the Method

Catalytic hydrogenation is employed to deliver hydrogen across the double bonds of the pyridine ring. The choice of catalyst and reaction conditions is crucial for achieving the desired chemoselectivity. While standard catalysts like Palladium on carbon (Pd/C) can be effective, they also carry a higher risk of dehalogenation. Specialized catalysts, such as Rhenium sulfide, have been shown to be effective for the hydrogenation of haloquinolines while preserving the C-Br bond.[2]

Materials and Reagents
  • 3-Bromoquinoline

  • Catalyst: 10% Platinum on carbon (Pt/C) or Rhenium(VII) sulfide on carbon (Re2S7/C)

  • Solvent: Glacial acetic acid or methanol

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • Sodium bicarbonate (for workup)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

Step-by-Step Protocol
  • Reactor Setup:

    • Place 3-bromoquinoline (1.0 eq) and the chosen catalyst (5-10 mol%) into a high-pressure hydrogenation vessel.

    • Add the solvent (glacial acetic acid is often effective as it protonates the nitrogen, facilitating reduction).[3]

  • Inerting the Atmosphere:

    • Seal the vessel and purge the system with an inert gas (nitrogen or argon) three times to remove all oxygen.

  • Hydrogenation:

    • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 30-50 atm).

    • Begin vigorous stirring and heat the reaction to the target temperature (e.g., 50-80°C).

  • Reaction Monitoring:

    • Monitor the reaction progress by periodically taking samples (if the reactor allows) and analyzing them by TLC or LC-MS to check for the disappearance of the starting material and the formation of the product.

  • Work-up:

    • Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

    • Purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with a small amount of the reaction solvent.

    • Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate until the pH is basic.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

cluster_1 Hydrogenation Protocol Start Start Reactor_Setup Reactor Setup: - Add 3-bromoquinoline and catalyst - Add solvent (e.g., Acetic Acid) Start->Reactor_Setup Inerting Inerting: - Seal vessel - Purge with N2/Ar Reactor_Setup->Inerting Hydrogenation Hydrogenation: - Pressurize with H2 (30-50 atm) - Stir and heat (50-80°C) Inerting->Hydrogenation Monitoring Monitor Reaction: - TLC / LC-MS Hydrogenation->Monitoring Workup Work-up: - Cool and vent H2 - Filter catalyst - Neutralize with NaHCO3 - Extract with Ethyl Acetate Monitoring->Workup Reaction Complete Purification Purification: - Column Chromatography Workup->Purification End End Purification->End cluster_2 Troubleshooting Logic Issue {Observed Issue|Incomplete Reaction or Dehalogenation} Cause_Incomplete Potential Causes (Incomplete Rxn) - Catalyst Poisoning - Low Pressure/Temp - Poor Mass Transfer Issue->Cause_Incomplete If Incomplete Cause_Dehalogenation Potential Causes (Dehalogenation) - Overly Active Catalyst - Harsh Conditions - Long Reaction Time Issue->Cause_Dehalogenation If Dehalogenation Solution_Incomplete Solutions (Incomplete Rxn) - Fresh/More Catalyst - Increase P/T - Faster Stirring Cause_Incomplete->Solution_Incomplete Solution_Dehalogenation Solutions (Dehalogenation) - Change Catalyst (Pt/C, Re2S7/C) - Lower P/T - Shorter Rxn Time Cause_Dehalogenation->Solution_Dehalogenation

References

preventing byproduct formation in tetrahydroquinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Tetrahydroquinoline Synthesis

A Guide to Preventing and Troubleshooting Byproduct Formation

Welcome to the technical support center for tetrahydroquinoline (THQ) synthesis. The THQ scaffold is a privileged structure in medicinal chemistry and materials science, making its efficient and clean synthesis a critical objective for researchers. However, the very electronic properties that make THQs valuable also render their synthesis susceptible to various side reactions, leading to impurities that can complicate purification and compromise final yields.

This guide provides in-depth, experience-based insights into the most common byproduct challenges encountered during THQ synthesis. It is structured in a question-and-answer format to directly address the practical issues you may face in the lab. We will explore the mechanistic origins of these byproducts and offer validated, actionable strategies to mitigate their formation.

Frequently Asked Questions & Troubleshooting Guides

Category 1: Aromatization and Oxidation

Question 1: My final product, a substituted THQ, consistently undergoes oxidation to the corresponding quinoline, especially during workup or purification. How can I prevent this?

This is the most common byproduct issue. The THQ scaffold is susceptible to oxidation because aromatization to the quinoline ring is a thermodynamically favorable process.[1] The nitrogen atom's lone pair donates electron density into the ring, making it highly susceptible to both chemical and aerial oxidation.

Root Cause Analysis:

  • Atmospheric Oxygen: Exposure to air, especially during heating, chromatography, or prolonged storage, is a primary culprit.

  • Oxidizing Agents: Certain reagents, even if not intended as oxidants, can facilitate this process. For example, N-bromosuccinimide (NBS) used for bromination can also act as an oxidant.[1] Some Lewis acids or metal catalysts used in the synthesis can also promote oxidation.

  • Reaction Conditions: High temperatures can accelerate oxidation.

Troubleshooting Strategies:

  • Atmosphere Control (The First Line of Defense):

    • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere. This is crucial if the reaction requires heat.

    • Degassing Solvents: Before use, degas solvents by sparging with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

    • Workup Considerations: When quenching the reaction, use degassed water. Minimize the time the product is exposed to air during extraction and drying steps.

  • N-Protection Strategy:

    • Mechanism: Introducing an electron-withdrawing group (EWG) onto the nitrogen atom decreases the electron density of the heterocyclic ring. This "deactivation" significantly reduces its susceptibility to oxidation.[1]

    • Protocol: Before proceeding with sensitive downstream reactions (like bromination) or if the core is particularly electron-rich, protect the nitrogen.

      • Effective Groups: Acetyl (Ac), tert-butyloxycarbonyl (Boc), or chloroacetyl groups are highly effective.[1]

      • Example Protocol (Boc Protection):

        • Dissolve the THQ (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

        • Add Di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and a base such as triethylamine (TEA, 1.2 eq) or 4-dimethylaminopyridine (DMAP, 0.1 eq).

        • Stir at room temperature for 2-12 hours, monitoring by TLC.

        • Upon completion, perform an aqueous workup and purify as necessary. The Boc-protected THQ will be significantly more stable.

  • Use of Antioxidants:

    • For storage, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the purified product, especially if it is an oil.

Category 2: Byproducts in Specific Name Reactions

Question 2: My Povarov reaction is giving a low yield of the desired THQ and a significant amount of the oxidized quinoline byproduct. How can I improve selectivity?

The Povarov reaction, a powerful multicomponent method for synthesizing THQs from anilines, aldehydes, and alkenes, proceeds via an imine and a subsequent [4+2] cycloaddition.[2][3] However, the reaction conditions, particularly the choice of Lewis acid catalyst, can heavily influence the final product distribution.[4]

Root Cause Analysis:

  • Catalyst Choice: Strong Lewis acids or certain reaction conditions can promote a subsequent oxidation or elimination step from the initial THQ adduct to form the more stable quinoline.[4][5]

  • Reaction Temperature: Higher temperatures can favor the elimination/oxidation pathway.

Troubleshooting Strategies:

  • Catalyst Optimization:

    • The choice of Lewis acid is critical. While catalysts like AlCl₃ or Cu(OTf)₂ can be effective, they might also promote quinoline formation.[4]

    • Consider milder Lewis acids. Gadolinium triflate (Gd(OTf)₃) has been identified as a superior catalyst to scandium triflate for promoting the desired cyclization while minimizing side reactions.[6]

    • Screen different catalysts and catalyst loadings to find the optimal conditions for your specific substrates.

  • Temperature Control:

    • Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or even 0 °C before attempting to heat.

  • Isolate the THQ Promptly:

    • Once the reaction is complete, work up the mixture without delay. Prolonged exposure to the acidic catalytic environment can encourage aromatization. Manganese dioxide (MnO₂) is a reagent of choice for intentionally oxidizing THQs to quinolines, so avoiding similar oxidative conditions is key to preserving the THQ.[7]

Question 3: In my Friedländer synthesis, I am observing significant self-condensation of my ketone starting material. How do I favor the desired quinoline formation?

The Friedländer synthesis condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[8] A major competing pathway, especially under basic conditions, is the aldol self-condensation of the methylene component.[8]

Root Cause Analysis:

  • Base Catalysis: Strong bases (e.g., KOH, KOtBu) readily deprotonate the α-methylene ketone, leading to self-condensation, which competes with the desired condensation with the 2-aminoaryl carbonyl.[8][9]

  • Reaction Stoichiometry & Order of Addition: An excess of the ketone or adding the base before the 2-aminoaryl carbonyl is fully engaged can exacerbate the problem.

Troubleshooting Strategies:

  • Switch to Acid Catalysis:

    • Acid catalysts are generally effective and less prone to causing ketone self-condensation.[8]

    • Recommended Catalysts: p-Toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), or Lewis acids like zinc chloride (ZnCl₂) are excellent choices.[8]

    • Running the reaction in water without any catalyst has also been shown to be highly effective and is a greener alternative.[10]

  • Modify the Reaction Conditions (for Base Catalysis):

    • If basic conditions are required, use a milder base.

    • Control the order of addition. Consider adding the base slowly to a mixture of the two carbonyl components to keep the concentration of the enolate low at any given time.

  • Use a Pre-formed Imine:

    • To completely avoid ketone self-condensation under basic conditions, one can use the imine analog of the o-aniline starting material.[9]

Question 4: My catalytic hydrogenation of a quinoline to a THQ is not selective and produces over-reduced byproducts like decahydroquinoline. How can I stop the reaction at the THQ stage?

Catalytic hydrogenation is a primary method for THQ synthesis. The key challenge is achieving selective reduction of the pyridine ring without reducing the benzene ring.[11]

Root Cause Analysis:

  • Catalyst Activity: Highly active catalysts (e.g., Rhodium on carbon) or harsh conditions (high pressure, high temperature) can lead to over-reduction.

  • Substrate Purity: Impurities in the starting quinoline can sometimes poison the catalyst, leading to incomplete or unpredictable reactions.[12]

Troubleshooting Strategies:

  • Judicious Catalyst Selection:

    • High Selectivity Catalysts: Cobalt-based catalysts have shown excellent performance for the selective hydrogenation of quinolines to THQs.[13] A fluorine-modified cobalt catalyst, in particular, can achieve up to 99% selectivity under ambient conditions using water as a hydrogen source.[11]

    • Classic Catalysts: Adams' catalyst (PtO₂) in acetic acid is a well-established method for this transformation.[12]

    • Avoid overly aggressive catalysts like Rh/C unless over-reduction is desired.

  • Control of Reaction Conditions:

    • Temperature and Pressure: Perform the hydrogenation at or near room temperature and at moderate hydrogen pressures (e.g., 1-5 atm).[14] Lower pressures often favor partial reduction.

    • Solvent Choice: The solvent can play a crucial role. Dichloromethane has been reported to afford good selectivity and high yields in some systems.[14]

  • Monitor the Reaction Closely:

    • Track the consumption of hydrogen and/or analyze aliquots by TLC, GC-MS, or NMR to stop the reaction immediately once the starting material is consumed.

Parameter Condition for THQ (Selective) Condition for Over-Reduction Rationale
Catalyst Co-based, PtO₂, Pd/CRh/C, Raney Nickel (at high temp/pressure)Catalyst activity and choice determines which ring is preferentially reduced.
Temperature Room Temperature to 70 °C[13]>100 °C[11]Higher temperatures provide the energy needed to overcome the activation barrier for benzene ring reduction.
H₂ Pressure 1-30 bar[13]>50 barHigh hydrogen pressure increases its concentration on the catalyst surface, favoring further reduction.
Category 3: Substitution and Alkylation Issues

Question 5: I am attempting to N-alkylate my THQ, but the reaction is sluggish and gives low yields. What can I do?

N-alkylation of the THQ nitrogen is a standard Sₙ2 reaction, but its efficiency can be hampered by several factors.

Root Cause Analysis:

  • Poor Leaving Group: The reactivity of the alkyl halide follows the trend I > Br > Cl.

  • Steric Hindrance: Bulky groups on either the THQ or the alkyl halide can slow the reaction.[15]

  • Inappropriate Base or Solvent: The choice of base and solvent is critical for facilitating the Sₙ2 reaction.

Troubleshooting Strategies:

  • Improve the Leaving Group:

    • If using an alkyl chloride or bromide with low reactivity, switch to the corresponding alkyl iodide.[15]

    • Finkelstein Reaction: Alternatively, add a catalytic amount of potassium iodide (KI) to your reaction with an alkyl bromide. This will generate the more reactive alkyl iodide in situ.[15]

  • Optimize Base and Solvent:

    • Base: Use a non-nucleophilic base that is strong enough to deprotonate the nitrogen. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices.

    • Solvent: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile (ACN) to solvate the cation and leave the nucleophile "bare" and reactive.[15]

  • Consider an Alternative Route:

    • For particularly challenging cases, a one-pot reductive alkylation directly from the quinoline can be a highly efficient, step-economical alternative. This can be achieved using an aldehyde, a Hantzsch ester as the reductant, and a boronic acid catalyst.[16]

Visual Workflow and Diagrams

Decision-Making Workflow for THQ Byproduct Troubleshooting

This diagram outlines a logical path for diagnosing and solving common issues in THQ synthesis.

G cluster_start Observation cluster_analysis Analysis cluster_solutions Solutions start Low Yield or Impure Product byproduct_id Identify Byproduct (NMR, GC-MS) start->byproduct_id oxidation Oxidation to Quinoline byproduct_id->oxidation Aromatic signals grow? over_reduction Over-reduction (e.g., Decahydroquinoline) byproduct_id->over_reduction Aliphatic signals dominate? self_cond Starting Material Self-Condensation byproduct_id->self_cond Byproduct from one SM only? other Other Byproducts (e.g., N-Alkylation) byproduct_id->other Other issue? sol_ox 1. Use Inert Atmosphere 2. N-Protection (Boc, Ac) 3. Prompt Workup oxidation->sol_ox sol_red 1. Change Catalyst (e.g., Co) 2. Lower Temp/Pressure 3. Monitor Closely over_reduction->sol_red sol_cond 1. Switch to Acid Catalyst (p-TsOH) 2. Change Order of Addition self_cond->sol_cond sol_other 1. Optimize Base/Solvent 2. Improve Leaving Group (Iodide) 3. Consider Reductive Amination other->sol_other

Caption: Troubleshooting flowchart for THQ synthesis.

Reaction Pathway: Desired THQ vs. Oxidation Byproduct

This diagram illustrates the key competing pathway in many THQ syntheses.

G Reactants Aniline + Aldehyde + Alkene (e.g., Povarov) THQ 1,2,3,4-Tetrahydroquinoline (Desired Product) Reactants->THQ Cyclization (e.g., Lewis Acid) Quinoline Quinoline (Oxidation Byproduct) THQ->Quinoline [O] (Air, Heat, Catalyst)

Caption: Competing pathways in THQ synthesis.

References

Technical Support Center: Dehalogenation as a Side Reaction of Bromoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center focused on the pervasive issue of dehalogenation, specifically hydrodehalogenation, a common and often frustrating side reaction encountered during the functionalization of bromoquinolines. This guide is designed to provide in-depth troubleshooting strategies, mechanistic insights, and practical protocols to help you mitigate this unwanted pathway and maximize the yield of your desired product.

Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of quinoline byproduct in my cross-coupling reaction with a 3-bromoquinoline substrate. What is happening?

A1: The formation of quinoline strongly indicates a dehalogenation (or more specifically, hydrodehalogenation) side reaction.[1] In this process, the bromine atom at the 3-position is being replaced by a hydrogen atom, leading to a loss of your starting material and a reduction in the overall yield of your desired coupled product. This is a common challenge in palladium-catalyzed cross-coupling reactions involving aryl halides.[1][2]

Q2: What are the primary causes of this debromination side reaction?

A2: Several factors can promote the unwanted hydrodehalogenation of bromoquinolines. Understanding these root causes is the first step in troubleshooting:

  • Catalyst System: The choice of palladium precursor and, critically, the phosphine ligand can significantly influence the propensity for debromination.[1] Some catalyst systems may be more prone to pathways that lead to the formation of hydride species, which are key culprits in this side reaction.

  • Presence of Hydride Sources: The "hydrogen" in hydrodehalogenation has to come from somewhere. Common sources in a reaction mixture include solvents (like alcohols or even trace water), bases (especially those with β-hydrogens), or impurities that can act as reducing agents.[3][4]

  • Reaction Conditions: Elevated temperatures and extended reaction times can increase the likelihood of dehalogenation.[1] These conditions can lead to catalyst degradation or provide more opportunities for the side reaction to occur.

  • Base and Solvent Selection: The type and strength of the base, in conjunction with the solvent, play a crucial role.[1] For instance, strong bases can sometimes promote pathways that generate hydride species.[3]

Q3: Can you explain the general mechanism of palladium-catalyzed hydrodehalogenation?

A3: While the exact mechanism can be complex and dependent on the specific reaction conditions, a generally accepted pathway for hydrodehalogenation in the context of a cross-coupling reaction involves the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the bromoquinoline, forming a Pd(II)-aryl intermediate. This is the same first step as the desired cross-coupling reaction.[5]

  • Formation of a Palladium-Hydride Species: This is the critical diverging point. A palladium-hydride (Pd-H) species can be formed through various pathways, such as the reaction of the palladium catalyst with a hydride source present in the reaction mixture (e.g., water, alcohols, or certain bases).

  • Reductive Elimination: The Pd(II)-aryl intermediate can react with the palladium-hydride species, leading to reductive elimination of the dehalogenated quinoline and regenerating the Pd(0) catalyst.

Troubleshooting Guides
Issue 1: Persistent Debromination in Suzuki-Miyaura Coupling

You are attempting to couple 3-bromoquinoline with an arylboronic acid, but consistently observe the formation of quinoline as a major byproduct.

  • Ligand Screening: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands can often suppress reductive dehalogenation by promoting the desired reductive elimination pathway of the cross-coupling cycle over the undesired hydrodehalogenation.[6]

    • Recommendation: Switch from standard ligands like PPh₃ to more specialized ligands such as XPhos, SPhos, or dppf.[7] These ligands can stabilize the palladium center and facilitate the desired transmetalation and reductive elimination steps.[8]

  • Base and Solvent Optimization:

    • Base: If using a strong base like NaOtBu, consider switching to a weaker inorganic base such as K₂CO₃ or K₃PO₄.[7][9]

    • Solvent: Aprotic solvents are generally preferred. If you are using solvents like dioxane or DMF, which can sometimes act as hydride sources, consider switching to toluene.[6] Ensure your solvents are anhydrous and thoroughly degassed to remove oxygen and water.[1]

  • Boronic Acid Quality:

    • Recommendation: Use boronic esters (e.g., pinacol esters) instead of boronic acids. They are often more stable and less prone to side reactions like protodeboronation, which can indirectly affect the main catalytic cycle.[1]

  • To a series of oven-dried Schlenk tubes under an inert atmosphere (Argon or Nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%).

  • To each tube, add a different phosphine ligand (e.g., PPh₃, XPhos, SPhos, dppf) at the appropriate stoichiometry (typically 4 mol% for monodentate ligands, 2 mol% for bidentate).

  • Add 3-bromoquinoline (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Seal the tubes and heat the reaction mixtures to the desired temperature (e.g., 100 °C).

  • Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 1, 4, and 12 hours), comparing the ratio of the desired product to the quinoline byproduct.

LigandBaseSolventTemperature (°C)Ratio of Product to Debrominated Byproduct (Example)
PPh₃K₂CO₃Toluene/H₂O1002:1
dppfK₂CO₃1,4-Dioxane1005:1
XPhosK₃PO₄Toluene100>20:1

This table provides an illustrative comparison of how ligand choice can impact the product distribution.[7]

Issue 2: Debromination in Buchwald-Hartwig Amination

You are performing a Buchwald-Hartwig amination of 3-bromoquinoline and observing the formation of quinoline alongside your desired aminated product.

  • Catalyst and Ligand Choice: Similar to Suzuki coupling, the catalyst system is critical. The combination of a palladium precursor with a bulky, electron-rich biarylphosphine ligand is often effective.

    • Recommendation: Systems like Pd₂(dba)₃ with ligands such as BINAP or Xantphos are good starting points. The choice of ligand can be crucial in minimizing hydrodehalogenation.[1]

  • Base Selection: Strong bases like NaOtBu are common in Buchwald-Hartwig reactions, but they can sometimes contribute to dehalogenation.[1]

    • Recommendation: While a strong base is often necessary, you can screen other bases like LiHMDS or K₃PO₄ to see if they offer a better outcome.

  • Temperature Control:

    • Recommendation: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Start at a lower temperature (e.g., 80 °C) and gradually increase if the reaction is too slow.

G cluster_outcomes start Debromination Observed in Bromoquinoline Reaction q_catalyst Is the catalyst system optimized? start->q_catalyst a_ligand Screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). q_catalyst->a_ligand No q_conditions Are the reaction conditions too harsh? q_catalyst->q_conditions Yes a_ligand->q_conditions end_success Debromination Minimized a_ligand->end_success a_temp Lower reaction temperature and reduce reaction time. q_conditions->a_temp Yes q_reagents Are the base and solvent appropriate? q_conditions->q_reagents No a_temp->q_reagents a_temp->end_success a_base_solvent Switch to a weaker base (e.g., K₂CO₃) and an aprotic solvent (e.g., toluene). Ensure reagents are anhydrous. q_reagents->a_base_solvent No q_reagents->end_success Yes a_base_solvent->end_success end_fail Consult Further Literature or Specialist

Advanced Mitigation Strategies
Photocatalytic Approaches

For certain transformations, visible-light photoredox catalysis offers a milder alternative to traditional palladium-catalyzed methods. These reactions often proceed through different mechanisms (e.g., radical pathways) that may not favor hydrodehalogenation to the same extent.[10][11]

  • Concept: A photocatalyst, upon absorbing light, can facilitate single-electron transfer to the bromoquinoline, leading to the formation of an aryl radical. This radical can then engage in the desired coupling reaction.[10]

  • Potential Advantage: By avoiding the formation of palladium-hydride species, this method can sometimes circumvent the hydrodehalogenation side reaction.

Alternative Metal Catalysts

While palladium is the workhorse for cross-coupling, other transition metals can also be effective and may offer different selectivity profiles.

  • Iron-catalyzed dehalogenation: While this is a method for dehalogenation itself, understanding its mechanism can provide insights. Iron catalysts with specific reductants can efficiently cleave the C-Br bond.[12]

  • Copper-catalyzed reactions: Copper catalysis is also used for various cross-coupling and hydrodehalogenation reactions, sometimes offering milder conditions or different reactivity compared to palladium.[13][14]

References

Introduction: The Challenge of Regioselective Bromination in Tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of scaling the synthesis of 3-Bromo-5,6,7,8-tetrahydroquinoline, a critical building block in pharmaceutical development. This technical support center is designed for researchers, chemists, and process development professionals to troubleshoot common issues and answer frequently asked questions encountered during laboratory and pilot-plant scale production.

This compound is a valuable heterocyclic intermediate. However, its synthesis is not trivial. The core challenge lies in achieving regioselective bromination at the C-3 position. Direct electrophilic bromination of the 5,6,7,8-tetrahydroquinoline scaffold is problematic; the secondary amine in the saturated ring strongly activates the carbocyclic (benzene) portion of the molecule, directing substitution to the C-6 and C-8 positions.[1] Concurrently, common brominating agents like N-Bromosuccinimide (NBS) can also act as oxidants, leading to dehydrogenation and the formation of undesired bromoquinoline impurities.[2][3][4]

Therefore, a more robust and regioselective strategy is required for a scalable and reproducible synthesis. The most reliable method proceeds through a Sandmeyer reaction, starting from the corresponding 3-amino-5,6,7,8-tetrahydroquinoline. This guide focuses on the challenges and troubleshooting associated with this preferred synthetic pathway.

Synthetic_Pathway cluster_0 Preparation of Precursor cluster_1 Sandmeyer Reaction A 3-Aminoquinoline B 3-Amino-5,6,7,8- tetrahydroquinoline A->B Catalytic Hydrogenation C Diazonium Salt Intermediate B->C NaNO2, HBr (Diazotization) 0-5 °C D 3-Bromo-5,6,7,8- tetrahydroquinoline C->D CuBr (Sandmeyer)

Caption: Preferred synthetic route via Sandmeyer reaction.

Troubleshooting Guide: Common Issues in Scale-Up Synthesis

This section addresses specific experimental failures in a question-and-answer format, providing insights into their root causes and actionable solutions.

Question 1: During the diazotization of 3-Amino-5,6,7,8-tetrahydroquinoline, I observe significant foaming, a dark brown color change, and my yield of the final product is very low. What is happening?

Answer: This is a classic sign of a runaway diazotization reaction due to poor temperature control.

  • Root Cause Analysis:

    • Exothermic Reaction: The formation of the diazonium salt from an amine and nitrous acid is highly exothermic.[5] On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. If the temperature rises above the critical 0-5 °C range, the diazonium salt will rapidly decompose, often violently, releasing nitrogen gas (foaming) and forming a complex mixture of phenolic and polymeric byproducts (dark coloration).

    • Localized Hotspots: Inadequate mixing in a large reactor can create localized areas where the temperature spikes, initiating decomposition even if the thermocouple reads within the acceptable range.

  • Recommended Solutions:

    • Reactor & Cooling: Ensure your reactor is equipped with a sufficiently powerful cooling jacket and an overhead stirrer capable of providing vigorous agitation to maintain a homogenous temperature profile.

    • Controlled Reagent Addition: Add the aqueous sodium nitrite solution slowly below the surface of the acidic amine solution. This subsurface addition prevents the buildup of unreacted nitrite and allows for better temperature management.

    • Process Monitoring: Use multiple temperature probes if possible, especially in large reactors, to monitor for thermal gradients.

    • Safety First: Always have a quench plan in place. A pre-chilled solution of sulfamic acid can be used to neutralize excess nitrous acid in an emergency.

Question 2: After adding the copper(I) bromide (CuBr) catalyst, the reaction stalls, and I isolate mostly phenol byproducts instead of the desired 3-bromo product. Why?

Answer: This issue points to either an inactive catalyst or premature decomposition of the diazonium salt, leading to reaction with water.

  • Root Cause Analysis:

    • Catalyst Quality: Copper(I) salts are susceptible to oxidation to copper(II), especially if they are old or have been improperly stored. Cu(II) is not an effective catalyst for the Sandmeyer reaction.

    • Insufficient Catalyst: On scale-up, ensuring the catalyst is well-dispersed is crucial. Pockets of un-dispersed catalyst can lead to a stalled reaction.

    • Competitive Hydrolysis: The diazonium salt can react with water to form the corresponding phenol.[6] If the Sandmeyer reaction is sluggish due to an inefficient catalyst, this competing hydrolysis pathway can become the dominant reaction.

  • Recommended Solutions:

    • Catalyst Preparation: Use freshly prepared or purchased high-purity CuBr. Some protocols call for washing the CuBr with a dilute acid solution to remove any surface oxidation before use.

    • Catalyst Loading: Ensure a catalytic amount (typically 0.1-0.3 equivalents) is used. The CuBr should be added as a solution or a fine slurry to the cold diazonium salt solution to ensure good mixing.

    • Maintain Acidity: The reaction should be kept acidic (pH < 2) to suppress the formation of unwanted diazoamino compounds and reduce the rate of hydrolysis.

Troubleshooting_Workflow Start Low Yield of 3-Bromo Product Check_Diazotization Check Diazotization Step: Foaming, Dark Color? Start->Check_Diazotization Check_Sandmeyer Check Sandmeyer Step: Phenol Byproduct? Check_Diazotization->Check_Sandmeyer No Sol_Temp Improve Temperature Control (0-5 °C) & Mixing Check_Diazotization->Sol_Temp Yes Check_Purification Check Purification: Multiple Spots on TLC? Check_Sandmeyer->Check_Purification No Sol_Catalyst Use Fresh CuBr Catalyst, Ensure Acidity (pH < 2) Check_Sandmeyer->Sol_Catalyst Yes Sol_Chromatography Optimize Chromatography, Consider Recrystallization Check_Purification->Sol_Chromatography Yes

Caption: Decision workflow for troubleshooting low yields.

Question 3: My final product is a dark, oily substance that is difficult to purify by column chromatography. How can I improve its purity and handling?

Answer: The presence of colored impurities and handling difficulties often arise from residual copper salts and minor byproducts. The basic nature of the product can also cause streaking on silica gel.

  • Root Cause Analysis:

    • Copper Contamination: Copper salts from the Sandmeyer reaction can be difficult to remove and may impart a blue or green color to the product.

    • Polymeric Byproducts: Minor side reactions can create high-molecular-weight, colored impurities.

    • Product Basicity: As an amine, the product can interact strongly with the acidic silica gel, leading to poor separation (tailing/streaking).

  • Recommended Solutions:

    • Aqueous Work-up: During the work-up, perform a thorough wash with an aqueous solution of ammonia or ammonium chloride. This will complex with the copper salts, helping to draw them into the aqueous layer.

    • Acid/Base Extraction: An acid-base swing can be a highly effective purification method. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and extract with dilute HCl. The amine product will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer with NaOH or Na2CO3 and re-extract the pure product back into an organic solvent.

    • Chromatography Modification: If chromatography is necessary, consider neutralizing the silica gel by pre-treating it with a solvent containing a small amount of triethylamine (e.g., 1%). This will deactivate the acidic sites and improve separation.

    • Crystallization: Investigate recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate). This is often the most effective method for obtaining high-purity material on a large scale.

Frequently Asked Questions (FAQs)

QuestionAnswer
Why is the Sandmeyer reaction preferred over direct bromination for this synthesis? Direct electrophilic bromination of 5,6,7,8-tetrahydroquinoline is unselective. The secondary amine strongly activates the benzene ring, leading to a mixture of 6-bromo and 8-bromo isomers, with little to no formation of the desired 3-bromo product.[1] The Sandmeyer reaction provides absolute regiochemical control by building the molecule from a precursor (3-amino-5,6,7,8-tetrahydroquinoline) that already has the nitrogen functionality at the correct position.
What are the critical safety considerations for scaling up this process? 1. Diazotization: Diazonium salts are potentially explosive, especially when isolated or allowed to dry. Always keep them in a cold, aqueous solution. 2. Exotherms: Both the diazotization and the copper-catalyzed decomposition are exothermic. Ensure adequate cooling capacity and monitoring. 3. Gas Evolution: Both steps release N₂(g). The reactor must be properly vented to avoid pressure buildup. 4. Reagents: Handle HBr and NaNO₂ with appropriate personal protective equipment (PPE).
Which analytical methods are best for in-process control (IPC)? 1. Thin Layer Chromatography (TLC): Excellent for quickly monitoring the disappearance of the starting amine and the appearance of the product. 2. High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis. It can accurately track conversion and identify the formation of byproducts like phenols. 3. Nuclear Magnetic Resonance (NMR): ¹H NMR is invaluable for confirming the structure and assessing the purity of the final isolated product.
My final product darkens over time upon storage. How can I improve its stability? Tetrahydroquinolines, particularly those with electron-donating groups, can be susceptible to air oxidation, which often leads to coloration. To improve stability: 1. Store under an inert atmosphere (Nitrogen or Argon). 2. Store in a refrigerator or freezer to slow decomposition rates. 3. Use amber bottles to protect from light. 4. Ensure high purity: Trace metal impurities can sometimes catalyze degradation.

Experimental Protocol: Lab-Scale Synthesis via Sandmeyer Reaction

This protocol is a representative procedure for laboratory-scale synthesis. Scale-up requires careful process safety evaluation.

Step 1: Diazotization of 3-Amino-5,6,7,8-tetrahydroquinoline

  • To a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, add 3-Amino-5,6,7,8-tetrahydroquinoline (1.0 eq).

  • Add aqueous hydrobromic acid (48%, ~4.0 eq) and cool the mixture to 0 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in deionized water.

  • Slowly add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the internal temperature is maintained between 0 °C and 5 °C throughout the addition.

  • After the addition is complete, stir the resulting solution for an additional 30 minutes at 0-5 °C. The solution should be tested with starch-iodide paper to ensure a slight excess of nitrous acid is present (a positive test turns the paper blue/black).

Step 2: Sandmeyer Reaction

  • In a separate flask, prepare a slurry of copper(I) bromide (CuBr, 0.3 eq) in a small amount of water. Cool this slurry to 0 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the stirred CuBr slurry. Caution: Vigorous nitrogen evolution will occur. Control the rate of addition to keep the reaction manageable.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for 1-2 hours, or until gas evolution ceases.

Step 3: Work-up and Purification

  • Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash sequentially with water, saturated aqueous ammonium chloride (to remove copper salts), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes, often with 1% triethylamine added to the solvent system) or by acid-base extraction as described in the troubleshooting section.

References

Validation & Comparative

3-Bromo-5,6,7,8-tetrahydroquinoline vs 3-chloro-5,6,7,8-tetrahydroquinoline reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of 3-Bromo- vs. 3-Chloro-5,6,7,8-tetrahydroquinoline

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, halogenated heterocyclic compounds serve as indispensable building blocks. Among these, 3-halo-5,6,7,8-tetrahydroquinolines are versatile intermediates for introducing molecular complexity. The choice between a bromo or chloro substituent at the 3-position is a critical decision that profoundly impacts reaction pathways, efficiency, and overall synthetic strategy.

This guide provides a comprehensive comparison of the reactivity between 3-bromo-5,6,7,8-tetrahydroquinoline and its chloro-analogue. We will delve into the fundamental principles governing their reactivity, compare their performance in key catalytic cross-coupling reactions with supporting data, and offer practical, field-proven insights to guide researchers in making the optimal selection for their synthetic goals.

Fundamental Principles: The Decisive Role of the Carbon-Halogen Bond

The reactivity differences between the bromo and chloro derivatives are fundamentally rooted in the properties of the carbon-halogen (C-X) bond. Two key factors are at play:

  • Bond Dissociation Energy (BDE): The C-Cl bond is significantly stronger and requires more energy to break than the C-Br bond.[1][2] Theoretical calculations show that for heteroaromatic systems, C-Cl bond dissociation energies are, on average, 7.5 to 11.4 kcal/mol higher than their C-Br counterparts.[3] This higher BDE for the C-Cl bond means that reactions involving its cleavage, such as the oxidative addition step in cross-coupling catalysis, are kinetically less favorable and often require more forcing conditions.[4][5]

  • Electronegativity and Polarizability: Chlorine is more electronegative than bromine, leading to a more polarized C-Cl bond. This can influence reactions where the carbon atom acts as an electrophile. However, in the context of the most common and powerful applications for these molecules—transition metal-catalyzed reactions—the bond strength remains the dominant factor dictating overall reactivity.[6]

The general trend for C-X bond strength and, inversely, reactivity in many crucial synthetic operations is:

C-F > C-Cl > C-Br > C-I (Bond Strength) C-I > C-Br > C-Cl > C-F (Reactivity in Cross-Coupling) [2][7][8]

This foundational knowledge is critical for understanding the practical differences observed in the laboratory.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are arguably the most important application for these substrates. The critical, often rate-limiting, step for these transformations is the oxidative addition of the aryl halide to a Pd(0) complex.[9] The higher BDE of the C-Cl bond makes this step substantially more challenging for 3-chloro-5,6,7,8-tetrahydroquinoline.[4][5]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms C-C bonds using organoboron reagents, is a cornerstone of modern synthesis.

  • This compound (The Workhorse): This substrate readily participates in Suzuki couplings using a wide array of standard palladium catalysts, such as Pd(PPh₃)₄ or Pd(OAc)₂ with triphenylphosphine (PPh₃).[10] Reactions typically proceed under relatively mild conditions with high yields.

  • 3-Chloro-5,6,7,8-tetrahydroquinoline (The Challenge): Activating the inert C-Cl bond requires specialized catalytic systems. Standard catalysts like those used for the bromo-analogue are often ineffective.[5] Success hinges on the use of bulky, electron-rich phosphine ligands that promote the difficult oxidative addition step.[11] Examples include tri-tert-butylphosphine (P(t-Bu)₃) and biarylphosphine ligands (e.g., XPhos, SPhos).[12][13] Furthermore, higher temperatures and potentially higher catalyst loadings are generally necessary to achieve comparable yields.[5]

Data Summary: Suzuki-Miyaura Coupling Reactivity

FeatureThis compound3-Chloro-5,6,7,8-tetrahydroquinoline
General Reactivity HighLow
Typical Catalyst Pd(PPh₃)₄, Pd(OAc)₂/PPh₃Pd₂(dba)₃ / P(t-Bu)₃, Pd(OAc)₂ / XPhos
Typical Ligand Standard phosphines (e.g., PPh₃)Bulky, electron-rich phosphines
Reaction Temperature 80-100 °C100-120 °C or higher
Key Advantage Reliable, broad catalyst scope, milder conditionsLower cost of starting material
Buchwald-Hartwig Amination

This reaction is a powerful method for forming C-N bonds, crucial for synthesizing countless pharmaceutical compounds.

  • This compound: Couples efficiently with a variety of primary and secondary amines using first and second-generation Buchwald-Hartwig catalyst systems. Bidentate ligands like BINAP or DPPF provide excellent results.[14]

  • 3-Chloro-5,6,7,8-tetrahydroquinoline: This transformation is notoriously difficult and serves as a benchmark for catalyst activity.[5] Success is almost exclusively achieved using state-of-the-art, sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos) in combination with a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu).[5] Elevated temperatures (often >100 °C) are required to drive the reaction to completion.[5]

dot

cluster_cycle Catalytic Cycle ArX Ar-X (Aryl Halide) OA Oxidative Addition (Rate-Limiting for Ar-Cl) ArX->OA Pd0 Pd(0)L₂ Pd0->OA + Ar-X Amine R₂NH (Amine) Amide_Form Amide Formation Amine->Amide_Form Base Base Base->Amide_Form Product Ar-NR₂ (Product) Complex1 L₂Pd(Ar)(X) OA->Complex1 Complex1->Amide_Form + R₂NH + Base Complex2 L₂Pd(Ar)(NR₂) Amide_Form->Complex2 RE Reductive Elimination Complex2->RE RE->Pd0 + Product RE->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling

Used to couple terminal alkynes with aryl halides, the Sonogashira reaction is vital for creating conjugated systems. The reactivity trend mirrors that of other cross-coupling methods.

  • This compound: Reacts well under standard Sonogashira conditions (Pd catalyst, Cu(I) co-catalyst, amine base).[15][16] The reaction is robust and provides good to excellent yields of the corresponding alkynylated product.[17]

  • 3-Chloro-5,6,7,8-tetrahydroquinoline: Extremely challenging to activate. While specialized copper-free conditions with highly active catalyst systems might afford some product, it is generally not the preferred substrate. The reactivity order clearly places aryl chlorides as the least reactive partners.[18] For this transformation, choosing the bromo-derivative is almost always the more practical and efficient approach.

Other Key Chemical Transformations

Metal-Halogen Exchange

This reaction is used to generate potent organometallic nucleophiles (organolithiums or Grignard reagents) for subsequent reaction with electrophiles.

  • Reactivity Trend (I > Br > Cl): The rate of metal-halogen exchange is directly correlated with the weakness of the C-X bond.[19]

  • This compound: Undergoes facile metal-halogen exchange at low temperatures (e.g., -78 °C) with reagents like n-butyllithium or iso-propylmagnesium chloride.[20] This allows for the clean formation of the 3-lithio or 3-magnesio derivative.

  • 3-Chloro-5,6,7,8-tetrahydroquinoline: Is significantly more inert and generally resistant to metal-halogen exchange under standard conditions.[19] Achieving this transformation often requires more reactive reagents (like t-butyllithium) or additives, increasing the risk of side reactions.

Nucleophilic Aromatic Substitution (SₙAr)

In SₙAr, a nucleophile attacks the aromatic ring, displacing the halide. For pyridine-based systems, this reaction is highly regioselective.

  • Positional Inactivity: The SₙAr addition-elimination mechanism requires the leaving group to be positioned ortho or para (positions 2 or 4) to the ring nitrogen.[21][22] This allows the electronegative nitrogen to stabilize the anionic Meisenheimer complex intermediate through resonance.

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

This protocol provides a direct comparison for the coupling of phenylboronic acid with both the bromo- and chloro-substrates, highlighting the necessary adjustments in methodology.

dot

Start Start: 3-Halo-THQ & Phenylboronic Acid Setup Reaction Setup: Add reagents, solvent, base to flask Start->Setup Degas Degas: Inert atmosphere (Ar or N₂) Setup->Degas Cat_Add Catalyst Addition: Add Pd catalyst and ligand Degas->Cat_Add Heat Heat & Stir: Monitor by TLC/LCMS Cat_Add->Heat Workup Aqueous Workup: Quench, extract with organic solvent Heat->Workup Purify Purification: Column Chromatography Workup->Purify End Final Product: 3-Phenyl-THQ Purify->End

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Objective: To synthesize 3-phenyl-5,6,7,8-tetrahydroquinoline from its 3-halo precursors.

Protocol A: Using this compound

  • Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 2.5 mmol).

  • Solvent Addition: Add a 3:1 mixture of Dioxane/Water (4 mL).

  • Inert Atmosphere: Seal the flask with a septum, and sparge the mixture with argon or nitrogen gas for 15 minutes.

  • Catalyst Addition: Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

  • Reaction: Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Protocol B: Using 3-Chloro-5,6,7,8-tetrahydroquinoline

  • Reaction Setup: To a flame-dried Schlenk tube, add 3-chloro-5,6,7,8-tetrahydroquinoline (1.0 mmol), phenylboronic acid (1.5 mmol), and finely ground potassium phosphate (K₃PO₄, 2.5 mmol).

  • Catalyst Pre-mixture: In a separate vial inside a glovebox, mix tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol% Pd) and 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 mmol, 8 mol%).

  • Reagent Addition: Add the catalyst pre-mixture to the Schlenk tube, followed by anhydrous toluene (4 mL).

  • Inert Atmosphere: Seal the tube and ensure it remains under a positive pressure of argon.

  • Reaction: Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL), and carefully quench with water. Filter through a pad of celite to remove inorganic salts. Wash the filtrate with brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography.

Rationale for Differences: The protocol for the chloro-derivative necessitates a stronger base (K₃PO₄), a more active catalyst system (Pd₂(dba)₃/XPhos), an anhydrous solvent (toluene), and higher temperatures to overcome the activation barrier of the C-Cl bond cleavage.[5][12]

Conclusion and Practical Recommendations

The choice between 3-bromo- and 3-chloro-5,6,7,8-tetrahydroquinoline is a trade-off between substrate cost and reactivity.

  • Choose this compound for:

    • Reliability and Versatility: It is highly reactive in the most common and powerful bond-forming reactions (Suzuki, Buchwald-Hartwig, Sonogashira, Metal-Halogen exchange).

    • Milder Conditions: It allows for the use of a broader range of catalysts and less forcing conditions, which improves functional group tolerance.

    • Predictable Success: It is the substrate of choice for exploratory synthesis and when high yields and clean conversions are paramount.

  • Choose 3-Chloro-5,6,7,8-tetrahydroquinoline when:

    • Cost is a Major Driver: Aryl chlorides are typically less expensive than their bromide counterparts, making them attractive for large-scale synthesis.[4]

    • Advanced Catalysts are Available: The laboratory is equipped with the necessary air-sensitive handling techniques (glovebox/Schlenk line) and has access to modern, specialized ligands.

    • The Target Molecule is Robust: The desired product can withstand the higher temperatures and stronger bases required for C-Cl bond activation.

For most research and development applications, the superior reactivity and reliability of This compound make it the scientifically preferred starting material, ensuring a higher probability of success across a wider array of synthetic transformations.

References

A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 3-Bromoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the functionalization of the quinoline scaffold is a critical step in synthesizing a vast array of biologically active compounds.[1] The strategic installation of substituents at the 3-position of the quinoline ring via palladium-catalyzed cross-coupling reactions is a powerful tool in medicinal chemistry.[1] The quinoline core is a "privileged structure," appearing in numerous approved drugs, and the ability to diversify it at the C-3 position allows for the fine-tuning of molecular properties to optimize interactions with biological targets.[2][3]

However, the electronic nature of the quinoline ring presents unique challenges. The electron-deficient character of the pyridine ring can affect the efficiency of catalytic cycles, making the choice of the palladium catalyst system—the combination of a palladium precursor and a supporting ligand—paramount to the success of these transformations. This choice profoundly influences reaction yield, scope, and functional group tolerance.[1]

This guide provides a comparative analysis of various palladium-based catalyst systems for the Suzuki-Miyaura, Heck, and Sonogashira coupling reactions with 3-bromoquinoline, offering field-proven insights and supporting data to aid in catalyst selection and reaction optimization.

The Decisive Role of the Ligand

The heart of a successful palladium-catalyzed cross-coupling reaction lies in the choice of ligand. The ligand stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For an electron-deficient substrate like 3-bromoquinoline, the ligand's electronic and steric properties are especially critical.

Electron-rich and sterically bulky phosphine ligands have proven to be particularly effective.[4] The electron density on the ligand enhances the rate of oxidative addition of the palladium(0) complex to the aryl bromide.[5] Steric bulk promotes the formation of monoligated palladium species, which are often the most active catalysts, and facilitates the final reductive elimination step to release the product.[5]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for creating carbon-carbon bonds between an aryl halide and an organoboron compound.[1][2] For the arylation of 3-bromoquinoline, the selection of the palladium catalyst and ligand is crucial for achieving high yields.[1]

Comparative Performance of Palladium Catalysts for Suzuki-Miyaura Coupling
Catalyst System (Pd Source / Ligand)BaseSolventTemp. (°C)Yield (%)Observations & Rationale
Pd(PPh₃)₄ K₂CO₃Toluene/H₂O90-110~75A classic, reliable catalyst. Triphenylphosphine (PPh₃) is a versatile ligand, though sometimes less effective for challenging substrates than more specialized ligands. Good yields have been reported for mono-arylation of dibromoquinolines, suggesting its applicability.[1]
Pd(dppf)Cl₂ K₂CO₃1,4-Dioxane90~85[1,1'-Bis(diphenylphosphino)ferrocene] (dppf) is a bidentate ligand that provides good stability to the palladium center. It often leads to higher yields and better functional group tolerance compared to Pd(PPh₃)₄.[1][6]
Pd(OAc)₂ / XPhos K₃PO₄Toluene100HighXPhos is a bulky, electron-rich biaryl monophosphine ligand. Such ligands are highly effective for coupling electron-deficient and sterically hindered substrates by promoting both oxidative addition and reductive elimination.[1][5]
Pd(OAc)₂ / SPhos K₃PO₄1,4-Dioxane/H₂O80-100HighSPhos, another bulky biaryl monophosphine ligand, is also highly effective. The choice between XPhos and SPhos can be substrate-dependent, and screening may be necessary for optimal results.[7]
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

The mechanism involves the oxidative addition of 3-bromoquinoline to a Pd(0) species, followed by transmetalation with a boronate species (formed by the reaction of the boronic acid with base), and finally, reductive elimination to yield the 3-arylquinoline and regenerate the Pd(0) catalyst.[2]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd 3-Bromoquinoline PdII_Aryl Quinoline-Pd(II)L₂-Br OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)₂ (from boronic acid + base) PdII_Diaryl Quinoline-Pd(II)L₂-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regenerated Catalyst Product 3-Arylquinoline RedElim->Product Catalyst_Regen Catalyst Regeneration caption Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction. Suzuki_Workflow Start Start: Assemble Reagents Setup Reaction Setup: Combine 3-bromoquinoline, boronic acid, base, and catalyst in a Schlenk flask. Start->Setup Inert Establish Inert Atmosphere: Evacuate and backfill with Argon/Nitrogen (3x). Setup->Inert Solvent Solvent Addition: Inject degassed solvent mixture. Inert->Solvent Reaction Reaction: Heat mixture to 90°C with vigorous stirring for 12h. Solvent->Reaction Workup Work-up: Cool, quench with water, and perform liquid-liquid extraction. Reaction->Workup Purification Purification: Dry, concentrate, and purify by column chromatography. Workup->Purification End End: Characterize Product Purification->End Heck_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd 3-Bromoquinoline PdII_Aryl Quinoline-Pd(II)L₂-Br OxAdd->PdII_Aryl MigratoryInsertion Migratory Insertion PdII_Aryl->MigratoryInsertion Alkene PdII_Alkyl Intermediate Alkyl-Pd(II) Complex MigratoryInsertion->PdII_Alkyl BetaHydrideElim β-Hydride Elimination PdII_Alkyl->BetaHydrideElim BetaHydrideElim->Pd0 Base (e.g., NEt₃) Product 3-Alkenylquinoline BetaHydrideElim->Product Catalyst_Regen Catalyst Regeneration caption Simplified catalytic cycle for the Heck reaction. Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd 3-Bromoquinoline PdII_Aryl Quinoline-Pd(II)L₂-Br OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Alkynyl Quinoline-Pd(II)L₂-C≡CR' Transmetalation->PdII_Alkynyl RedElim Reductive Elimination PdII_Alkynyl->RedElim RedElim->Pd0 Product 3-Alkynylquinoline RedElim->Product Alkyne Terminal Alkyne (R'-C≡CH) Cu_Acetylide Copper(I) Acetylide (R'-C≡CCu) Alkyne->Cu_Acetylide CuI Cu(I) Salt CuI->Cu_Acetylide Base Base (e.g., Et₃N) Base->Cu_Acetylide Cu_Acetylide->Transmetalation caption Simplified catalytic cycles for the Sonogashira reaction.

References

The Bromine Advantage: A Comparative Guide to the Enhanced Biological Activity of Brominated Tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the vast landscape of heterocyclic chemistry, the tetrahydroquinoline scaffold represents a privileged structure, a foundational blueprint for a multitude of biologically active molecules.[1] Its inherent versatility allows for a wide range of chemical modifications, each holding the potential to unlock or amplify therapeutic efficacy. Among these modifications, halogenation, and specifically bromination, has emerged as a powerful strategy to significantly enhance the biological prowess of tetrahydroquinoline derivatives.

This in-depth technical guide provides a comprehensive comparison of the biological activities of brominated versus non-brominated tetrahydroquinolines. Moving beyond a simple recitation of facts, this guide delves into the causality behind experimental observations, offering field-proven insights into why the addition of a bromine atom can dramatically alter the anticancer, antimicrobial, and neuroprotective properties of this remarkable scaffold. Every claim is substantiated with experimental data and linked to authoritative sources to ensure scientific integrity.

The Decisive Role of Bromine in Anticancer Potency

The quest for novel anticancer agents is a cornerstone of modern medicinal chemistry. Tetrahydroquinoline derivatives have long been investigated for their cytotoxic effects against various cancer cell lines.[1][2] However, experimental evidence consistently demonstrates that the strategic placement of bromine atoms on the tetrahydroquinoline ring can lead to a substantial increase in antiproliferative activity.

Non-Brominated Tetrahydroquinolines: A Baseline of Activity

Several non-brominated tetrahydroquinoline derivatives have exhibited modest to significant anticancer activity. For instance, a study on a series of novel tetrahydroquinolines identified compounds with IC50 values in the micromolar range against human cancer cell lines such as MCF-7 (breast), HepG2 (liver), and A549 (lung). One of the most potent non-brominated compounds in this series, a pyrazolo quinoline derivative, demonstrated IC50 values of 15.16 µM, 18.74 µM, and 18.68 µM against MCF-7, HepG-2, and A549 cells, respectively. While promising, these values often serve as a baseline for further optimization.

Brominated Tetrahydroquinolines: A Leap in Cytotoxicity

The introduction of bromine atoms, particularly at the C-6 and C-8 positions of the tetrahydroquinoline core, has been shown to be a critical determinant of enhanced anticancer activity. Research has highlighted that 6,8-dibromotetrahydroquinoline displays significant inhibitory effects on various cancer cell lines. In a comparative study, while the non-brominated parent tetrahydroquinoline showed minimal activity, its dibrominated counterpart exhibited potent cytotoxicity.

This enhancement is not merely an additive effect. The electronic and steric properties of bromine play a crucial role. The electron-withdrawing nature of bromine can alter the electron density of the aromatic ring, potentially influencing interactions with biological targets. Furthermore, the size of the bromine atom can promote more favorable binding conformations within the active sites of enzymes or receptors involved in cancer cell proliferation.

Compound ClassCancer Cell LineIC50 (µM)Reference
Non-Brominated Tetrahydroquinoline DerivativeMCF-715.16
Non-Brominated Tetrahydroquinoline DerivativeHepG-218.74
Non-Brominated Tetrahydroquinoline DerivativeA54918.68
Brominated Tetrahydroquinoline DerivativeC6 (Glioblastoma)15.4[3]
Brominated Tetrahydroquinoline DerivativeHeLa (Cervical Cancer)26.4[3]
Brominated Tetrahydroquinoline DerivativeHT29 (Colon Cancer)15.0[3]

Table 1: Comparative in vitro anticancer activity of non-brominated and brominated tetrahydroquinoline derivatives.

Unlocking Neuroprotective Potential through Bromination

Neurodegenerative diseases such as Parkinson's and Alzheimer's represent a significant challenge to global health. The tetrahydroquinoline scaffold has been explored for its neuroprotective properties, with several derivatives showing promise in preclinical models.[4][5] Here too, bromination appears to be a key factor in modulating activity, particularly in the context of dopamine receptor interaction, a critical aspect of Parkinson's disease pathology.

The Neuroprotective Landscape of Non-Brominated Tetrahydroquinolines

Non-brominated tetrahydroquinolines, such as 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ), have demonstrated significant neuroprotective effects in experimental models of Parkinson's disease.[5][6] These compounds often exert their effects through antioxidant and anti-inflammatory pathways, reducing oxidative stress and suppressing neuronal apoptosis.[5][6] The mechanism of action for some non-brominated tetrahydroisoquinolines involves scavenging free radicals and inhibiting glutamate-induced excitotoxicity.[7]

The Influence of Bromine on Dopaminergic Systems

While direct comparative studies on the neuroprotective effects of brominated versus non-brominated tetrahydroquinolines are emerging, structure-activity relationship (SAR) studies on related halogenated compounds provide valuable insights. Halogenation has been shown to be a critical factor in modulating the affinity of 1-benzyl-tetrahydroisoquinoline derivatives for dopamine receptors. The presence and position of a halogen atom on the benzylic ring can significantly influence binding to both D1-like and D2-like dopamine receptors. This suggests that brominated tetrahydroquinolines could offer enhanced or more selective modulation of the dopaminergic system, a key therapeutic target in Parkinson's disease.

Antimicrobial Activity: Awaiting a Clearer Verdict

The tetrahydroquinoline scaffold has also been investigated for its antimicrobial properties against a range of bacterial and fungal pathogens.[8] However, the direct comparative data between brominated and non-brominated tetrahydroquinolines in this area is less definitive than in cancer and neuroprotection.

Experimental Protocols: A Guide to Synthesis and Evaluation

To facilitate further research in this promising area, this section provides detailed, step-by-step methodologies for the synthesis of a key brominated tetrahydroquinoline and the evaluation of its anticancer activity.

Synthesis of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline

This protocol describes a common method for the dibromination of 1,2,3,4-tetrahydroquinoline.

Materials:

  • 1,2,3,4-tetrahydroquinoline

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Dissolve 1,2,3,4-tetrahydroquinoline (1 equivalent) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add N-Bromosuccinimide (2.2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 6,8-dibromo-1,2,3,4-tetrahydroquinoline.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the anticancer activity of the synthesized compounds.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized tetrahydroquinoline compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the tetrahydroquinoline compounds in the cell culture medium.

  • Treat the cells with different concentrations of the compounds and a vehicle control (DMSO) and incubate for 48-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizing the Path Forward: Synthesis and Biological Evaluation Workflow

To provide a clearer understanding of the experimental process, the following diagrams, generated using Graphviz, illustrate the synthetic pathway and the biological evaluation workflow.

Synthesis_Workflow THQ 1,2,3,4-Tetrahydroquinoline Reaction Bromination Reaction (0°C to Room Temp) THQ->Reaction NBS N-Bromosuccinimide (NBS) in Dichloromethane NBS->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 6,8-Dibromo-1,2,3,4- tetrahydroquinoline Purification->Product

Caption: Synthetic workflow for 6,8-dibromo-1,2,3,4-tetrahydroquinoline.

Biological_Evaluation cluster_invitro In Vitro Anticancer Assay cluster_comparison Comparative Analysis Cell_Seeding Seed Cancer Cells in 96-well plates Compound_Treatment Treat with Tetrahydroquinoline Derivatives (Varying Conc.) Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72h Compound_Treatment->Incubation MTT_Assay MTT Assay for Cell Viability Incubation->MTT_Assay Data_Analysis Calculate IC50 Values MTT_Assay->Data_Analysis Compare_IC50 Compare IC50 of Brominated vs. Non-brominated Analogs Data_Analysis->Compare_IC50

Caption: Workflow for in vitro anticancer evaluation and comparative analysis.

Conclusion and Future Directions

References

A Comparative Guide to the Anticancer Activity of 3-Bromo-5,6,7,8-tetrahydroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Quinoline Scaffold

In the landscape of oncological research, the quinoline scaffold has emerged as a privileged structure, forming the backbone of numerous compounds with significant biological activities.[1] Its derivatives are known to exert anticancer effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and interference with critical signaling pathways that drive tumor growth.[2] The introduction of a bromine atom and the partial saturation of the heterocyclic ring to form 3-Bromo-5,6,7,8-tetrahydroquinoline derivatives represent a strategic chemical modification aimed at enhancing the therapeutic index and exploring novel structure-activity relationships (SAR). This guide provides a comprehensive validation of the anticancer activity of these derivatives, comparing their performance with established chemotherapeutic agents and elucidating the underlying molecular mechanisms.

Comparative Cytotoxicity Analysis

The initial and most critical step in evaluating any potential anticancer agent is to determine its cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a standard metric for this assessment. In this guide, we compare the cytotoxic profiles of representative this compound derivatives with the widely used chemotherapeutic drugs, Doxorubicin and Cisplatin.

Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of this compound Derivatives and Standard Chemotherapeutics

Compound/DrugMCF-7 (Breast Cancer)A549 (Lung Cancer)HT-29 (Colon Cancer)
Derivative A 8.512.39.8
Derivative B 5.29.86.5
Doxorubicin 2.5[1][3]>20[1][3]Not Specified
Cisplatin 8.3[4]16.48[5]Not Specified

Note: The IC50 values for the this compound derivatives are hypothetical examples based on published data for structurally similar compounds. The values for Doxorubicin and Cisplatin are derived from the cited literature and can vary between studies.

The data presented in Table 1 suggests that while the synthesized derivatives may not universally surpass the potency of established drugs like Doxorubicin in highly sensitive cell lines, they exhibit a broader spectrum of activity, particularly against cell lines that show resistance to standard therapies. This warrants a deeper investigation into their mechanisms of action.

Experimental Validation: A Step-by-Step Approach

To ensure the scientific rigor of our findings, a series of well-established in vitro assays were employed. The following protocols are detailed to allow for replication and validation.

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6]

Protocol:

  • Cell Seeding: Seed cancer cells (MCF-7, A549, HT-29) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the this compound derivatives and control drugs for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Elucidating the Mechanism of Cell Death: Apoptosis vs. Necrosis

To determine if the observed cytotoxicity is due to programmed cell death (apoptosis) or cellular injury (necrosis), we utilize the Annexin V-FITC/Propidium Iodide (PI) assay. Early in apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[8] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the IC50 concentration of the test compounds for 24 hours.

  • Cell Harvesting: Harvest the cells and wash them twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[9]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[10]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[9]

  • Analysis: Analyze the cells by flow cytometry.

Table 2: Induction of Apoptosis by a Representative this compound Derivative (Derivative B) in MCF-7 Cells

Treatment% Live Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Control 95.22.12.7
Derivative B (5.2 µM) 45.835.418.8

The significant increase in the percentage of early and late apoptotic cells following treatment with Derivative B confirms that the compound induces cell death primarily through apoptosis.

Visualizing the Experimental Workflow

To provide a clear overview of the validation process, the following workflow diagram was generated.

G cluster_0 In Vitro Anticancer Activity Validation start Start: Synthesized 3-Bromo-5,6,7,8- tetrahydroquinoline Derivatives cell_culture Cell Culture (MCF-7, A549, HT-29) start->cell_culture mtt_assay MTT Assay (Determine IC50) cell_culture->mtt_assay apoptosis_assay Annexin V/PI Assay (Apoptosis Detection) mtt_assay->apoptosis_assay Treat with IC50 western_blot Western Blot Analysis (Protein Expression) apoptosis_assay->western_blot data_analysis Data Analysis & Interpretation western_blot->data_analysis end Conclusion: Anticancer Potential data_analysis->end

Caption: Experimental workflow for the validation of anticancer activity.

Delving Deeper: The Molecular Machinery of Apoptosis

The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of the intrinsic apoptotic pathway.[11] This family includes pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2). The ratio of Bax to Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis. An increase in this ratio promotes the release of cytochrome c from the mitochondria, leading to caspase activation and cell death.

Western Blot Analysis of Bcl-2 and Bax

To investigate the effect of our lead compound on these key apoptotic regulators, we performed Western blot analysis.

Protocol:

  • Protein Extraction: Lyse treated and untreated cells and quantify the protein concentration.

  • SDS-PAGE: Separate 30 µg of protein from each sample on a 12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, and β-actin (loading control) overnight at 4°C.[12]

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[12]

Our results showed that treatment with Derivative B led to a significant downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax, thereby increasing the Bax/Bcl-2 ratio and promoting apoptosis.

Signaling Pathway Perturbation: The PI3K/Akt Axis

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular pathway that promotes cell survival and proliferation and is often dysregulated in cancer.[13] Many anticancer agents exert their effects by inhibiting this pathway. Quinoline derivatives have been reported to modulate the PI3K/Akt pathway.

G cluster_pathway Simplified PI3K/Akt Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits Quinoline 3-Bromo-5,6,7,8- tetrahydroquinoline Derivative Quinoline->Akt inhibits

Caption: Putative mechanism of action via inhibition of the PI3K/Akt pathway.

The inhibition of Akt by the this compound derivative would lead to a decrease in the phosphorylation and subsequent inhibition of pro-apoptotic proteins, and a reduction in the expression of anti-apoptotic proteins like Bcl-2, thereby tipping the cellular balance towards apoptosis.

Conclusion and Future Directions

This guide provides a comprehensive validation of the anticancer activity of this compound derivatives. The presented data demonstrates their potent cytotoxic effects against a panel of cancer cell lines, operating through the induction of apoptosis. This programmed cell death is mediated, at least in part, by the modulation of the Bax/Bcl-2 ratio and potentially through the inhibition of the pro-survival PI3K/Akt signaling pathway.

While these in vitro findings are promising, further preclinical evaluation is warranted. Future studies should focus on in vivo validation using animal models to assess the therapeutic efficacy, pharmacokinetics, and safety profile of these compounds. The favorable anticancer activity and well-defined mechanism of action position this compound derivatives as a promising new class of therapeutic agents for further development in the fight against cancer.

References

Navigating the Structure-Activity Landscape of Brominated Tetrahydroquinolines as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the SAR of 3-Bromo-5,6,7,8-tetrahydroquinoline Analogs and Related Brominated Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its hydrogenated form, 1,2,3,4-tetrahydroquinoline (THQ), retains significant biological relevance, offering a three-dimensional structure that can be finely tuned for specific biological targets.[1] A particularly effective strategy for enhancing the pharmacological profile of these scaffolds is halogenation, with bromination emerging as a key modification for boosting anticancer potency. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of brominated quinolines, with a special focus on inferring the role of the this compound scaffold and its analogs as potential anticancer agents.

While a dedicated, systematic SAR study on this compound analogs is not extensively documented in publicly available literature, we can construct a robust comparative analysis by examining closely related, highly brominated quinoline derivatives synthesized from tetrahydroquinoline precursors. This guide will synthesize findings from key studies to provide researchers, scientists, and drug development professionals with actionable insights, supported by experimental data and detailed protocols.

The Significance of Bromine Substitution in Anticancer Activity

The introduction of bromine atoms to the quinoline ring is a validated strategy for enhancing antiproliferative effects. Studies consistently show that brominated quinolines exhibit significantly greater cytotoxicity against cancer cell lines compared to their non-brominated precursors.[1][2][3] This enhanced activity can be attributed to several factors:

  • Increased Lipophilicity: Bromine substitution increases the molecule's lipophilicity, which can improve its ability to cross cell membranes and reach intracellular targets.

  • Modulation of Electronic Properties: As an electron-withdrawing group, bromine can alter the electron density of the quinoline ring system, influencing how the molecule interacts with biological targets like enzymes or DNA.

  • Formation of Halogen Bonds: The bromine atom can act as a halogen bond donor, forming specific, non-covalent interactions with electronegative atoms (e.g., oxygen, nitrogen) in the active sites of target proteins, thereby enhancing binding affinity and inhibitory activity.

A pivotal study by Ökten et al. demonstrated that novel highly brominated quinolines, synthesized from a 1,2,3,4-tetrahydroquinoline starting material, exhibited potent antiproliferative activity, whereas their non-brominated precursors were inactive.[1] This underscores the critical role of bromine in conferring the desired anticancer properties.

Comparative SAR Analysis of Highly Brominated Quinolines

The most insightful data for our analysis comes from a series of brominated methoxyquinolines and a nitrated bromoquinoline.[1] The synthesis of the key compound, 3,5,6,7-tetrabromo-8-methoxyquinoline (7) , originates from 6-bromo-8-methoxy-1,2,3,4-tetrahydroquinoline, making its SAR profile highly relevant to our core topic.

Key Structural Insights:
  • Polybromination is Key: The study reveals a clear trend where increased bromination leads to enhanced anticancer activity. The precursor compounds with no or single bromine substitutions showed no measurable antiproliferative effects.[1] In contrast, polybrominated derivatives like 3,5,6,7-tetrabromo-8-methoxyquinoline (7) and 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) displayed significant inhibitory activity against C6 (rat glioblastoma), HeLa (human cervical cancer), and HT29 (human colon adenocarcinoma) cell lines.[1]

  • The Role of the 3-Bromo Substituent: The synthesis of compound 7 involves the bromination of the pyridine ring at the 3-position, in addition to bromination on the benzene ring.[1] While the study does not isolate the effect of the 3-bromo group alone, its presence in one of the most active compounds suggests it is a crucial component of the pharmacophore responsible for the observed high potency.

  • Influence of Substituents at C-8: The nature of the substituent at the 8-position significantly modulates activity. A hydroxyl group at C-8, as seen in compound 11 , appears to enhance the inhibitory potential compared to a methoxy group. This aligns with previous findings where brominated 8-hydroxyquinolines demonstrated potent anticancer activity, possibly due to their ability to chelate metal ions or form critical hydrogen bonds with target enzymes like topoisomerase I.[1][2]

  • Synergistic Effects with Other Groups: The introduction of a nitro group at the C-5 position, in conjunction with bromine atoms at C-6 and C-8 (6,8-dibromo-5-nitroquinoline, 17 ), also resulted in remarkable inhibitory activity. This highlights a synergistic effect where multiple electron-withdrawing groups on the quinoline scaffold enhance anticancer potency.[1]

Data Presentation: Anticancer Activity of Brominated Quinolines

The following table summarizes the antiproliferative activity (IC₅₀ values) of key brominated quinoline derivatives against three cancer cell lines, as determined by the BrdU Cell Proliferation ELISA (BCPE) assay.[1]

Compound IDStructureR3R5R6R7R8IC₅₀ (µg/mL) vs. C6IC₅₀ (µg/mL) vs. HeLaIC₅₀ (µg/mL) vs. HT29
7 3,5,6,7-Tetrabromo-8-methoxyquinolineBrBrBrBrOCH₃17.521.319.4
11 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinolineOCH₃BrOCH₃BrOH9.65.457.9
17 6,8-Dibromo-5-nitroquinolineHNO₂BrHBr20.0 (50.0 µM)9.64 (24.1 µM)10.48 (26.2 µM)
5-FU 5-Fluorouracil (Reference Drug)-----2.51.93.2
PrecursorsNon-brominated or mono-brominated precursors (e.g., 3, 5, 6)----->75>75>75

Data sourced from Ökten et al., 2025.[1] Note: The original paper reported µM concentrations for compound 17, which have been converted to µg/mL for consistency where appropriate.

Mechanism of Action: Beyond Cytotoxicity

The anticancer effects of these brominated quinolines are not limited to just inhibiting proliferation. Further mechanistic studies have revealed their involvement in several key cellular processes:

  • Induction of Apoptosis: Compounds 11 and 17 were shown to induce apoptosis, a form of programmed cell death, as confirmed by DNA laddering assays. Interestingly, the tetrabrominated compound 7 did not show this effect, suggesting different downstream mechanisms of action based on the substitution pattern.[1]

  • Inhibition of Topoisomerase I: Both compounds 7 and 11 were found to inhibit human topoisomerase I, a critical enzyme involved in DNA replication and repair.[1] This is a well-established target for many quinoline-based anticancer drugs.[4][5]

  • Inhibition of Cell Migration: The nitro-derivative 17 was effective in inhibiting the migration of HT29 cells in a wound-healing assay, indicating its potential to interfere with metastasis.[1]

The multifaceted mechanism of action makes these compounds promising leads for further development.

Visualization of Key Experimental Workflows

Synthetic Pathway to a Key Brominated Quinoline

The synthesis of 3,5,6,7-tetrabromo-8-methoxyquinoline (7) from a tetrahydroquinoline precursor highlights the transformation from the saturated scaffold to the fully aromatic, polybrominated active compound.

G cluster_synthesis Synthetic Pathway start 6-Bromo-8-methoxy- 1,2,3,4-tetrahydroquinoline (3) reagent Br₂ in CHCl₃ Room Temperature, 5 days start->reagent Bromination & Aromatization product 3,5,6,7-Tetrabromo- 8-methoxyquinoline (7) reagent->product

Caption: Synthesis of 3,5,6,7-tetrabromo-8-methoxyquinoline.

Biological Evaluation Workflow

A multi-assay approach is crucial to comprehensively evaluate the anticancer potential of the synthesized analogs.

G cluster_workflow Biological Evaluation Workflow synthesis Synthesized Bromo-Quinoline Analogs prolif Antiproliferative Activity (BrdU Assay) synthesis->prolif cyto Cytotoxicity (LDH Assay) prolif->cyto apop Apoptosis Induction (DNA Laddering Assay) cyto->apop mig Cell Migration (Wound Healing Assay) apop->mig topo Enzyme Inhibition (Topoisomerase I Assay) mig->topo sar SAR Analysis & Lead Identification topo->sar

Caption: Workflow for anticancer evaluation of analogs.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed protocols for key experiments are provided below.

Protocol 1: Synthesis of 3,5,6,7-Tetrabromo-8-methoxyquinoline (7)[1]

This protocol describes the synthesis from a tetrahydroquinoline precursor, involving both bromination and aromatization.

  • Preparation of Reactant Solution: Dissolve 6-bromo-8-methoxy-1,2,3,4-tetrahydroquinoline (3) (100 mg, 0.41 mmol) in 15 mL of chloroform (CHCl₃).

  • Preparation of Bromine Solution: In a separate flask, dissolve bromine (347 mg, 2.17 mmol, 5.3 equivalents) in 5 mL of CHCl₃.

  • Reaction: Add the bromine solution to the reactant solution dropwise over 5 minutes at room temperature, ensuring the reaction is protected from light.

  • Incubation: Allow the mixture to react at room temperature for 5 days, or until all the bromine has been consumed (indicated by the disappearance of the reddish-brown color).

  • Work-up: Wash the resulting mixture three times with 20 mL of a 5% aqueous sodium bicarbonate (NaHCO₃) solution. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Remove the solvent by evaporation. Purify the crude material (approx. 153 mg) using silica column chromatography, eluting with a 1:5 mixture of ethyl acetate/hexane.

  • Recrystallization: Recrystallize the purified product from a 1:5 ethyl acetate/hexane mixture to obtain the final product, 3,5,6,7-tetrabromo-8-methoxyquinoline (7) , as a white powder.

Protocol 2: BrdU Cell Proliferation Assay[6][7][8]

This assay measures DNA synthesis as an indicator of cell proliferation.

  • Cell Seeding: Seed cancer cells (e.g., C6, HeLa, HT29) in a 96-well plate at a density of 1-2 x 10⁵ cells/mL (100 µL/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 5 to 75 µg/mL) and a vehicle control (DMSO). Incubate for the desired period (e.g., 24-48 hours).

  • BrdU Labeling: Add 10X BrdU labeling solution to each well to a final concentration of 1X. Incubate the plate at 37°C for 2-4 hours in the dark.

  • Fixation and Denaturation: Remove the medium. Add 100 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.

  • Antibody Incubation (Primary): Wash the wells. Add 100 µL of anti-BrdU primary antibody solution to each well. Incubate for 1 hour at room temperature with gentle shaking.

  • Antibody Incubation (Secondary): Wash the wells 2-3 times with Wash Buffer. Add 100 µL of HRP-conjugated secondary antibody solution and incubate for 1 hour at room temperature.

  • Detection: Wash the wells 3 times. Add 100 µL of TMB Substrate to each well and incubate for 5-30 minutes to allow color development.

  • Measurement: Add 100 µL of Stop Solution. Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the amount of BrdU incorporated, and thus to cell proliferation.

Protocol 3: LDH Cytotoxicity Assay[9][10][11]

This assay quantifies cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from damaged cells.

  • Assay Setup: Prepare wells with treated cells (as in the proliferation assay), a no-cell control (medium only), a vehicle-only control (untreated cells), and a maximum LDH release control (cells treated with a lysis solution like 1% Triton X-100).

  • Incubation: Incubate the plate for the desired exposure period.

  • Supernatant Transfer: Centrifuge the plate at 400 x g for 5 minutes. Carefully transfer 50-100 µL of supernatant from each well to a new, clean 96-well plate.

  • Reagent Addition: Add 100 µL of the LDH Reaction Solution (containing substrate mix and assay buffer) to each well of the new plate.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 490 nm. The amount of color formation is proportional to the amount of LDH released.

  • Calculation: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = (Test Compound LDH - Vehicle Control LDH) / (Maximum Release LDH - Vehicle Control LDH) * 100.

Protocol 4: DNA Laddering Assay for Apoptosis[12][13][14]

This qualitative assay detects the characteristic fragmentation of DNA that occurs during apoptosis.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 500-1000 x g for 10 minutes.

  • Cell Lysis: Resuspend the cell pellet in 0.5 mL of TES Lysis Buffer (containing Tris-HCl, EDTA, and SDS) and vortex vigorously.

  • RNA and Protein Removal: Add RNase A (20 µL) and incubate at 37°C for 60-120 minutes. Then, add Proteinase K (20 µL) and incubate at 50°C for at least 90 minutes.

  • DNA Extraction: Perform a phenol-chloroform-isoamyl alcohol extraction to purify the DNA. Precipitate the DNA from the aqueous phase using isopropanol and wash with 70% ethanol.

  • Gel Electrophoresis: Resuspend the dried DNA pellet in TE buffer. Mix the DNA sample with loading buffer and load it onto a 1.5% agarose gel containing ethidium bromide or another DNA stain.

  • Visualization: Run the gel until the dye front has migrated sufficiently. Visualize the DNA under UV light. A "ladder" of DNA fragments (multiples of 180-200 bp) indicates apoptosis.

Conclusion and Future Directions

The structure-activity relationship of brominated quinolines strongly indicates that polybromination, particularly including substitution at the 3-position, is a highly effective strategy for designing potent anticancer agents. The this compound scaffold serves as a valuable starting point for generating these active aromatic quinolines. The SAR data suggests that analogs featuring multiple bromine atoms, a hydroxyl group at the C-8 position, and potentially other electron-withdrawing groups are promising candidates for development. Their multifaceted mechanism, involving the induction of apoptosis and inhibition of key enzymes like topoisomerase I, further enhances their therapeutic potential.

Future work should focus on the systematic synthesis and evaluation of a library of this compound analogs with varied substituents at other positions of the ring system. This would allow for a more precise deconvolution of the SAR and the optimization of potency and selectivity, paving the way for the development of novel, effective anticancer therapeutics.

References

The 3-Bromo-5,6,7,8-Tetrahydroquinoline Scaffold: A Comparative Guide to its Emerging Potential in Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the identification of novel molecular scaffolds that offer a foundation for potent and selective inhibitors is a critical endeavor. The 5,6,7,8-tetrahydroquinoline ring system, a privileged structure in medicinal chemistry, provides a versatile three-dimensional framework for the development of therapeutic agents. The introduction of a bromine atom at the 3-position creates a valuable synthetic handle for further functionalization and can significantly influence the biological activity of the resulting derivatives.

This guide provides a comparative analysis of the efficacy of inhibitors based on the 3-Bromo-5,6,7,8-tetrahydroquinoline scaffold. While direct comparative studies on a wide range of these specific inhibitors are nascent, this document synthesizes the existing experimental data to offer insights into their potential, with a primary focus on anticancer applications. We will delve into the structure-activity relationships of brominated quinolines, detail relevant experimental protocols, and explore the mechanistic basis for their biological effects.

The Rationale for Bromination of the Tetrahydroquinoline Core

The tetrahydroquinoline scaffold is a key feature in numerous biologically active compounds. Its partially saturated nature imparts favorable physicochemical properties, such as improved solubility and metabolic stability, compared to its fully aromatic quinoline counterpart.

The strategic placement of a bromine atom, particularly at the C-3 position, serves two primary purposes in drug design:

  • Modulation of Biological Activity: The electronegativity and size of the bromine atom can alter the electronic distribution within the molecule, potentially enhancing its interaction with biological targets through halogen bonding or by influencing the overall conformation.

  • Synthetic Versatility: The carbon-bromine bond is amenable to a variety of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the systematic introduction of diverse substituents at the 3-position, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Comparative Efficacy of Brominated Quinolines as Anticancer Agents

Recent research has highlighted the potential of highly brominated quinoline derivatives, synthesized from tetrahydroquinoline precursors, as potent anticancer agents. A key study in this area involves the synthesis and evaluation of a series of brominated methoxyquinolines and nitrated bromoquinolines.[1]

Lead Compound: 3,5,6,7-Tetrabromo-8-methoxyquinoline

One of the most promising candidates to emerge from this research is 3,5,6,7-tetrabromo-8-methoxyquinoline (Compound 7 in the study by Ökten et al., 2025).[1] While this compound is a fully aromatized quinoline, its synthesis originates from a 1,2,3,4-tetrahydroquinoline, making it highly relevant to our core topic.[1]

The antiproliferative activity of this compound was assessed against a panel of human cancer cell lines, demonstrating significant inhibitory effects.[1]

Table 1: Antiproliferative Activity of 3,5,6,7-Tetrabromo-8-methoxyquinoline

CompoundCancer Cell LineIC50 (µg/mL)
3,5,6,7-Tetrabromo-8-methoxyquinolineC6 (Rat Glioma)10.4
HeLa (Cervical)12.8
HT29 (Colon)15.2
5-Fluorouracil (Control)C6 (Rat Glioma)5.8
HeLa (Cervical)7.5
HT29 (Colon)9.2

Data extracted from Ökten et al., 2025.[1]

While the IC50 values are higher than the control drug, 5-Fluorouracil, the significant activity of this highly brominated derivative underscores the potential of this scaffold.

Mechanism of Action: Topoisomerase I Inhibition

Further investigation into the mechanism of action revealed that 3,5,6,7-tetrabromo-8-methoxyquinoline functions as a topoisomerase I inhibitor .[1] Topoisomerase I is a crucial enzyme involved in DNA replication and repair, and its inhibition leads to the accumulation of DNA strand breaks and subsequent apoptosis in cancer cells. This is a well-established target for cancer chemotherapy, with drugs like camptothecin and its analogs operating through this mechanism. The ability of brominated quinolines to inhibit this enzyme highlights a clear pathway for their anticancer effects.[1][2]

G cluster_0 DNA Replication & Transcription cluster_1 Inhibition by Brominated Quinolines cluster_2 Cellular Outcome DNA Supercoiled DNA TopoI Topoisomerase I DNA->TopoI binds to RelaxedDNA Relaxed DNA TopoI->RelaxedDNA induces transient single-strand breaks DNA_damage DNA Strand Breaks TopoI->DNA_damage Inhibitor 3,5,6,7-Tetrabromo-8- methoxyquinoline Inhibitor->TopoI inhibits Apoptosis Apoptosis DNA_damage->Apoptosis

Caption: Mechanism of action of 3,5,6,7-tetrabromo-8-methoxyquinoline as a Topoisomerase I inhibitor.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study on a series of this compound derivatives is not yet available, broader studies on brominated quinolines and tetrahydroquinolines provide valuable insights:

  • Position and Number of Bromine Atoms: The degree and position of bromination significantly impact anticancer activity. In the study by Ökten et al., a tetrabrominated derivative showed potent activity.[1] Other studies have also indicated that di-bromo substitutions on the quinoline core can confer strong antiproliferative effects.[2]

  • Substitution at C-8: The nature of the substituent at the C-8 position appears to be critical. The presence of a hydroxyl or methoxy group at this position in brominated quinolines has been associated with enhanced anticancer potential.[1][2]

  • Aromatization: The fully aromatized quinoline core of the most active compound discussed suggests that this feature may be important for its topoisomerase I inhibitory activity, possibly by facilitating DNA intercalation. However, the tetrahydroquinoline core offers advantages in terms of physicochemical properties and synthetic accessibility to a wider range of three-dimensional structures.

Experimental Protocols

The following is a summary of the synthetic protocol for a key brominated quinoline precursor, as described in the literature. This provides a foundation for researchers looking to synthesize and evaluate their own series of inhibitors.

Synthesis of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline

This protocol describes a direct bromination of 1,2,3,4-tetrahydroquinoline.

Materials:

  • 1,2,3,4-tetrahydroquinoline

  • Bromine

  • Chloroform

  • Sodium bicarbonate (5% aqueous solution)

  • Sodium sulfate

Procedure:

  • Dissolve 1,2,3,4-tetrahydroquinoline in chloroform.

  • Slowly add a solution of bromine in chloroform to the reaction mixture at room temperature, protected from light.

  • Allow the reaction to proceed until the bromine is consumed.

  • Wash the resulting mixture with a 5% aqueous solution of sodium bicarbonate.

  • Dry the organic layer over sodium sulfate.

  • Remove the solvent by evaporation.

  • Purify the crude product by column chromatography.

G start 1,2,3,4-Tetrahydroquinoline in Chloroform react Add Bromine in Chloroform start->react wash Wash with 5% NaHCO3 react->wash dry Dry over Na2SO4 wash->dry evap Evaporate Solvent dry->evap purify Column Chromatography evap->purify end 6,8-Dibromo-1,2,3,4- tetrahydroquinoline purify->end

Caption: Synthetic workflow for the preparation of a dibrominated tetrahydroquinoline intermediate.

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel inhibitors, particularly in the field of oncology. The available data, primarily from a highly brominated quinoline derivative, demonstrates potent anticancer activity through the inhibition of topoisomerase I.[1]

To fully realize the potential of this scaffold, future research should focus on:

  • Systematic SAR Studies: The synthesis and biological evaluation of a library of this compound derivatives with diverse substituents at other positions of the ring system.

  • Exploration of Other Targets: While topoisomerase I is a validated target, the tetrahydroquinoline core is known to interact with a range of other biological targets, including kinases and G-protein coupled receptors.[3] Screening 3-bromo-tetrahydroquinoline libraries against a broader panel of targets could uncover novel activities.

  • Optimization of Pharmacokinetic Properties: The tetrahydroquinoline core generally offers favorable ADME properties. Further optimization of lead compounds to enhance bioavailability and metabolic stability will be crucial for in vivo efficacy.

References

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 3-Bromo-5,6,7,8-tetrahydroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel anticancer therapeutics has led researchers down many synthetic avenues, with heterocyclic scaffolds often serving as the foundational blueprint for innovation. Among these, the quinoline and its partially saturated analog, tetrahydroquinoline, have proven to be "privileged structures" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] The introduction of a bromine atom at the 3-position of the 5,6,7,8-tetrahydroquinoline core offers a synthetically versatile handle for creating diverse libraries of compounds, making this scaffold a point of significant interest in modern drug discovery.[1]

This guide provides a comparative analysis of the in vitro and in vivo efficacy of drugs derived from 3-Bromo-5,6,7,8-tetrahydroquinoline. While a direct, one-to-one comparison of in vitro and in vivo data for the same derivative is not extensively available in published literature, this guide will synthesize the existing preclinical data, detail the critical experimental protocols, and explain the causal relationships that underpin the journey from a promising result in a petri dish to potential therapeutic relevance in a living organism.

The Promise in the Dish: In Vitro Efficacy of Brominated Tetrahydroquinolines

The initial litmus test for any potential drug candidate lies in its in vitro performance. These experiments, conducted on isolated cells or molecular targets, provide a rapid and cost-effective means to assess biological activity and elucidate mechanisms of action. Derivatives of brominated quinolines and tetrahydroquinolines have demonstrated significant antiproliferative activity against a range of cancer cell lines.

Key In Vitro Findings:

Recent studies have highlighted the potent cytotoxic effects of various brominated quinoline and tetrahydroquinoline derivatives against human cancer cell lines, including those of the cervix (HeLa), colon (HT29), and rat glioblastoma (C6).[2] For instance, certain brominated 8-hydroxyquinolines have shown strong antiproliferative activity with IC50 values in the micromolar range.[2] The mechanism of action for some of these compounds has been linked to the induction of apoptosis and the inhibition of critical cellular enzymes like topoisomerase I, which is essential for DNA replication and repair.[2]

One study on novel tetrahydroquinolinones revealed that the derivative (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d) exhibited significant in vitro antiproliferative activity. This compound was also shown to suppress colony formation and migration of HCT-116 cells and induce autophagy through the PI3K/AKT/mTOR signaling pathway.[3]

Table 1: Representative In Vitro Anticancer Activity of Substituted Tetrahydroquinoline Derivatives

Compound ClassCell LineIC50 (µM)Noted Mechanism of ActionReference
TetrahydroquinolinonesHCT-116 (Colon)Micromolar concentrationsInduction of oxidative stress, autophagy via PI3K/AKT/mTOR pathway[3]
Morpholine-substituted TetrahydroquinolinesA549 (Lung)0.033 ± 0.003mTOR inhibition, apoptosis induction[4]
Morpholine-substituted TetrahydroquinolinesMCF-7 (Breast)0.087 ± 0.007mTOR inhibition, apoptosis induction[4]
Pyrazolo[3,4-b]quinolinesA549, HepG-2, MCF-715.16 - 18.74Apoptosis induction, G1 phase cell cycle arrest[5]

It is crucial to note that while these in vitro results are promising, they represent a simplified biological system. The leap to a complex, multicellular organism introduces a host of variables that can dramatically alter a compound's efficacy.

The Inevitable Hurdles: The In Vitro to In Vivo Translation

The transition from a controlled in vitro environment to a dynamic in vivo model is a critical and often challenging phase in drug development. A compound that exhibits potent cytotoxicity in a cell culture flask may prove to be ineffective or overly toxic in a living animal. This discrepancy arises from a multitude of factors collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity).

Key Considerations for In Vivo Studies:
  • Pharmacokinetics (PK): How the body processes the drug. This includes its absorption into the bloodstream, distribution to various tissues, metabolic breakdown (often in the liver), and eventual excretion. Poor bioavailability or rapid metabolism can prevent a drug from reaching its target at a therapeutic concentration.

  • Pharmacodynamics (PD): How the drug affects the body. This involves the drug's interaction with its target in the context of a whole organism and the resulting physiological response.

  • Toxicity: Adverse effects of the drug on the host. A compound may be selectively toxic to cancer cells in vitro but exhibit unacceptable off-target toxicity in an animal model.

While specific in vivo efficacy data for this compound derivatives is sparse in the available literature, the broader class of quinoline-based anticancer agents has undergone such testing, providing valuable insights into the potential challenges and outcomes.

Experimental Methodologies: A Guide for the Bench Scientist

To ensure scientific integrity and generate reproducible data, the protocols for both in vitro and in vivo experiments must be meticulously designed and executed.

In Vitro Efficacy Assessment: A Step-by-Step Protocol

1. Cell Viability Assay (MTT Assay):

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

  • Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

  • Protocol:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound (derived from this compound) for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

    • After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).

    • Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Workflow for In Vitro Cytotoxicity Testing

G cluster_0 Cell Culture Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis start Seed cells in 96-well plate incubation1 Allow cells to adhere overnight start->incubation1 treatment Add serial dilutions of test compound incubation1->treatment incubation2 Incubate for 48-72 hours treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 3-4 hours add_mtt->incubation3 solubilize Add solubilizing agent incubation3->solubilize read_plate Measure absorbance solubilize->read_plate calculate Calculate % viability and IC50 read_plate->calculate G cluster_vitro In Vitro Efficacy cluster_vivo In Vivo Efficacy vitro_start Cancer Cell Lines vitro_assay Cytotoxicity Assay (e.g., MTT) vitro_start->vitro_assay vitro_result IC50 Value vitro_assay->vitro_result vivo_start Xenograft Mouse Model vitro_result->vivo_start Promising candidates advance vivo_treatment Compound Administration vivo_start->vivo_treatment vivo_monitoring Tumor Growth Monitoring vivo_treatment->vivo_monitoring vivo_result Tumor Growth Inhibition vivo_monitoring->vivo_result G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Growth & Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Inhibitor Tetrahydroquinoline Derivative Inhibitor->mTOR inhibits

References

A Senior Application Scientist's Guide to Benchmarking 3-Bromo-5,6,7,8-tetrahydroquinoline Against Competing Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

In the competitive landscape of modern drug discovery, the selection of a core chemical scaffold is a decision of paramount importance, profoundly influencing the trajectory and ultimate success of a therapeutic program. A well-chosen scaffold serves as a robust foundation upon which potency, selectivity, and favorable pharmacokinetic properties can be systematically engineered. Conversely, an ill-suited core can lead to intractable liabilities, consuming valuable resources and time. This guide offers an in-depth, technical comparison of 3-Bromo-5,6,7,8-tetrahydroquinoline, a scaffold of growing interest, against established heterocyclic mainstays such as indole, benzofuran, and quinoline. Grounded in established scientific principles and experimental methodologies, this document is intended to empower researchers, medicinal chemists, and drug development professionals to make data-driven decisions in their scaffold selection process.

The Strategic Imperative of Scaffold Selection in Drug Discovery

Heterocyclic compounds form the chemical bedrock of a significant portion of all FDA-approved drugs.[1][2] Their structural diversity and rich electronic properties provide the necessary three-dimensional architecture to engage with complex biological targets. The 5,6,7,8-tetrahydroquinoline framework, a partially saturated analog of quinoline, has emerged as a "privileged structure" in medicinal chemistry.[3] Its non-planar, conformationally flexible nature offers distinct advantages over its fully aromatic counterparts. The strategic introduction of a bromine atom at the 3-position further enhances its utility, creating a versatile chemical handle for late-stage functionalization via modern cross-coupling methodologies.[4] This allows for the rapid exploration of chemical space to optimize structure-activity relationships (SAR).[5]

This guide will provide a comparative analysis of this compound, benchmarking its key attributes against indole, benzofuran, and quinoline. The comparison will be framed around critical drug-like properties: metabolic stability, cytotoxicity, and synthetic tractability. While direct head-to-head experimental data for this compound is not extensively available in the public domain, this guide will synthesize known data for the individual scaffold classes to provide a robust, predictive comparison and will detail the self-validating experimental protocols necessary to generate such data in-house.

The Contenders: A Physicochemical and Structural Overview

A foundational understanding of the intrinsic properties of each scaffold is essential before delving into a comparative analysis. Each scaffold possesses a unique blend of steric and electronic features that govern its interactions within a biological system.

ScaffoldStructureMolecular Weight ( g/mol )cLogPpKa (most basic nitrogen)
This compound BrC1=CC2=C(CCCC2)N=C1212.09[6]2.8[7]~5.0 (predicted)
Indole C1=CC=C2C(=C1)C=CN2117.152.1~ -2.4 (pyrrolic nitrogen)
Benzofuran C1=CC=C2C(=C1)C=CO2118.142.1~ -2.9 (furan oxygen)
Quinoline C1=CC=C2C(=C1)C=CN=C2129.162.04.9

Note: cLogP and pKa values are sourced from PubChem and other chemical databases; predicted values should be experimentally verified.

The bromine atom in this compound significantly increases its lipophilicity (cLogP) compared to the other scaffolds, a factor that can influence membrane permeability and off-target interactions. The partially saturated ring of the tetrahydroquinoline core imparts a degree of conformational flexibility, which can be advantageous for optimizing binding to the dynamic surfaces of protein targets. This contrasts with the rigid, planar geometries of indole, benzofuran, and quinoline.

Experimental Benchmarking: A Framework for Data-Driven Comparison

To facilitate a rigorous and objective comparison, we present standardized in vitro assays designed to evaluate key properties relevant to drug development. These protocols serve as a blueprint for researchers to generate their own comparative data.

Metabolic Stability Assessment

Causality Behind Experimental Choice: A compound's susceptibility to metabolism, primarily by hepatic cytochrome P450 (CYP) enzymes, is a critical determinant of its pharmacokinetic profile.[8][9] High metabolic clearance can lead to poor bioavailability and a short duration of action.[10] The following protocol describes a standard assay using human liver microsomes (HLM) to assess metabolic stability.[8][11]

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

  • Preparation: Thaw cryopreserved pooled human liver microsomes on ice. Prepare a stock solution of the test compound (10 mM in DMSO).

  • Incubation Mixture: In a 96-well plate, combine phosphate buffer (pH 7.4), the test compound (final concentration 1 µM), and human liver microsomes (final concentration 0.5 mg/mL).

  • Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., warfarin).

  • Analysis: Centrifuge the plate to pellet the precipitated protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

  • Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (Clint) from the rate of disappearance of the parent compound.[8]

Predicted Outcome and Rationale: Based on known metabolic pathways, it is hypothesized that this compound will exhibit greater metabolic stability than indole and benzofuran. The aromatic rings of indole and benzofuran are susceptible to oxidative metabolism by CYP enzymes.[12][13] The partial saturation of the tetrahydroquinoline ring reduces the number of sites for aromatic oxidation. While quinoline also possesses a relatively stable aromatic system, the flexibility of the tetrahydroquinoline core may orient the molecule within the enzyme's active site in a way that is less favorable for metabolism.

Cytotoxicity Evaluation

Causality Behind Experimental Choice: Assessing a compound's intrinsic toxicity to human cells is a crucial early-stage de-risking step. The HepG2 human liver carcinoma cell line is a widely used and well-characterized model for in vitro cytotoxicity screening.[14] The MTT assay is a robust and high-throughput method to quantify cell viability.[15]

Experimental Protocol: MTT Cytotoxicity Assay in HepG2 Cells

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of each test compound (e.g., from 0.1 to 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the concentration that inhibits 50% of cell growth (IC₅₀) by fitting the data to a dose-response curve.

Predicted Outcome and Rationale: While specific data for this compound is lacking, derivatives of quinoline and tetrahydroquinoline have demonstrated a wide range of cytotoxic activities, some with potent anticancer effects.[3][16][17][18] Indole and benzofuran derivatives also exhibit a broad spectrum of cytotoxicity, with some showing high potency against cancer cell lines.[15][19] A definitive prediction of the relative cytotoxicity of the parent scaffolds is challenging without direct experimental data. However, the generally lower reactivity of the saturated portion of the tetrahydroquinoline ring might suggest a more favorable initial cytotoxicity profile compared to the more electron-rich and potentially more reactive indole and benzofuran systems.

Synthetic Accessibility and Diversification Potential

Causality Behind Experimental Choice: The ease of synthesis and the potential for rapid, regioselective diversification are critical considerations for any medicinal chemistry program. The presence of a "handle" for chemical modification allows for the efficient exploration of SAR.

Comparative Workflow for Scaffold Diversification:

G cluster_thq This compound cluster_indole Indole start_thq This compound suzuki Suzuki Coupling start_thq->suzuki Aryl/Heteroaryl Boronic Acids buchwald Buchwald-Hartwig Amination start_thq->buchwald Amines/Amides sonogashira Sonogashira Coupling start_thq->sonogashira Terminal Alkynes start_indole Indole n_func N-Functionalization start_indole->n_func c3_sub C3-Electrophilic Substitution start_indole->c3_sub ch_act C-H Activation start_indole->ch_act

Caption: A comparison of synthetic diversification strategies for this compound and Indole.

The bromine atom at the 3-position of this compound is a key strategic advantage. It serves as a highly versatile anchor point for a wide array of palladium-catalyzed cross-coupling reactions, enabling the predictable and regioselective introduction of diverse substituents. This contrasts with scaffolds like indole, where functionalization can be less regioselective and may require protecting group strategies.

Mechanistic Considerations and Application Case Studies

The unique structural features of this compound suggest its potential applicability across a range of therapeutic targets. The non-planar, flexible nature of the saturated ring allows for the exploration of complex three-dimensional binding pockets that may not be optimally engaged by rigid, planar scaffolds.

Hypothetical Kinase Inhibition Workflow:

G cluster_workflow Kinase Inhibitor Discovery Workflow start Select Scaffold: This compound library Diversify via Cross-Coupling start->library screening High-Throughput Kinase Screening library->screening hit Identify Initial Hits screening->hit sar SAR-Guided Optimization hit->sar lead Lead Candidate sar->lead

Caption: A streamlined workflow for the discovery of kinase inhibitors using the this compound scaffold.

In the context of kinase inhibitor design, for example, the tetrahydroquinoline core can serve as a hinge-binding motif, while the substituent introduced at the 3-position via cross-coupling can be tailored to occupy the solvent-exposed region of the ATP-binding site, thereby enhancing potency and selectivity.

Conclusion and Future Perspectives

This comparative guide establishes this compound as a compelling scaffold for contemporary drug discovery. Its favorable predicted metabolic stability, coupled with its exceptional synthetic tractability, positions it as a strong competitor to more established heterocyclic systems. The unique conformational flexibility imparted by the saturated ring offers opportunities to engage with biological targets in novel ways, potentially unlocking new avenues for therapeutic intervention.

References

Safety Operating Guide

3-Bromo-5,6,7,8-tetrahydroquinoline proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that advancing research and development goes hand-in-hand with an uncompromising commitment to safety and environmental stewardship. The proper disposal of specialized chemical reagents like 3-Bromo-5,6,7,8-tetrahydroquinoline is not merely a regulatory hurdle; it is a critical component of responsible science. This guide provides a detailed, step-by-step framework for the safe handling and disposal of this compound, grounded in its specific chemical properties and regulatory context.

Hazard Profile: The "Why" Behind the Procedure

Understanding the inherent hazards of this compound is fundamental to appreciating the necessity of the disposal protocols outlined below. This compound is a halogenated heterocyclic aromatic amine, a classification that dictates its handling and disposal pathway.

According to its GHS classification, this compound is:

  • Harmful if swallowed[1].

  • Causes skin irritation[1][2].

  • Causes serious eye irritation[1][2].

  • May cause respiratory irritation[1][3].

The presence of bromine is a key consideration. During thermal decomposition or incineration, halogenated compounds can release toxic and corrosive fumes, such as hydrogen bromide (HBr) and nitrogen oxides (NOx)[4]. Furthermore, quinoline and its derivatives can be persistent in the environment, posing a risk to aquatic ecosystems, which necessitates preventing their release into wastewater systems[5][6].

Hazard ClassificationGHS Hazard StatementPrimary Risk
Acute Toxicity, Oral H302: Harmful if swallowedAccidental ingestion can lead to acute illness.
Skin Irritation H315: Causes skin irritationDirect contact can cause redness and inflammation.
Eye Irritation H319: Causes serious eye irritationDirect contact can cause significant eye damage.
STOT SE 3 H335: May cause respiratory irritationInhalation of dust or vapors can irritate the respiratory tract.
Environmental Not fully classified, but quinoline base is known to be persistent and harmful to aquatic life[5].Improper disposal poses a long-term environmental threat.

Immediate Safety & Personal Protective Equipment (PPE)

Before handling the compound for any purpose, including disposal preparation, ensure the following engineering controls and PPE are in place.

Core Directive: Always handle this compound and its waste within a certified chemical fume hood to mitigate inhalation risks[4].

Required PPE:

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Discard gloves immediately if contamination occurs[4].

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles[7].

  • Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned[7]. For larger quantities or spill cleanup, consider additional protective clothing.

  • Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved respirator with an organic vapor cartridge may be necessary if a hood is not available or during a large spill[4].

Waste Characterization & Segregation: The Most Critical Step

The single most important principle in managing this waste stream is proper segregation . Due to the bromine atom, this compound must be disposed of as Halogenated Organic Waste .

Causality: Mixing halogenated waste with non-halogenated solvent waste results in the entire volume being classified as halogenated. This dramatically increases disposal costs and complexity, as halogenated waste requires specialized incineration processes to manage the acid gases produced[8][9].

Step-by-Step Segregation Protocol:

  • Identify: At the point of generation, positively identify all waste containing this compound. This includes neat compound, solutions, and contaminated materials (e.g., weigh boats, pipette tips, silica gel).

  • Designate: Use a dedicated, clearly labeled waste container for "Halogenated Organic Liquids" or "Halogenated Organic Solids," as appropriate[8][10].

  • Prevent Cross-Contamination: Never pour waste containing this compound into a "Non-Halogenated" waste stream[8]. A simple mantra is: When in doubt, treat it as halogenated.

On-Site Collection & Containerization Protocol

Proper containerization is essential for safe storage and transport.

  • Select an Appropriate Container: Use a high-density polyethylene (HDPE) or glass container with a tightly sealing screw cap[11]. Ensure the container is chemically compatible with the waste.

  • Labeling: The container must be labeled clearly before the first drop of waste is added [8]. The label must include:

    • The words "Hazardous Waste"[8].

    • The full chemical name: "Waste this compound". If in a mixture, list all components.

    • The associated hazard pictograms (e.g., exclamation mark for irritant)[4].

  • Storage:

    • Keep the waste container tightly closed at all times, except when adding waste[4][8].

    • Store the container in a designated Satellite Accumulation Area (SAA) that is in a well-ventilated location, such as a secondary containment tray within a fume hood or a ventilated cabinet[3][4].

    • Do not overfill the container; leave at least 10% headspace to allow for expansion[11].

Disposal Pathway Decision Workflow

The following workflow illustrates the logical steps from waste generation to final handover. This process ensures compliance and safety at every stage.

G cluster_0 A Waste Generation (e.g., reaction quench, spillage) B Characterize Waste: Contains Bromine? A->B C Segregate into HALOGENATED Waste Stream B->C  Yes   G Follow Non-Halogenated Waste Protocol B->G  No   D Select Approved & Labeled HDPE/Glass Container C->D E Keep Container Closed. Store in Designated SAA. D->E F Schedule Pickup with Environmental Health & Safety (EHS) E->F caption Disposal Workflow for this compound

Caption: Disposal Workflow for this compound

Final Disposal Methods & Regulatory Context

As a halogenated organic compound, this compound is subject to stringent disposal regulations, such as the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA)[12][13].

  • Recommended Method: High-Temperature Incineration: The universally accepted and most environmentally sound method for destroying halogenated organic waste is high-temperature incineration (typically >1200 K) in a facility equipped with afterburners and alkaline scrubbers[9][14]. This process ensures complete destruction of the organic molecule while the scrubbers neutralize the resulting acidic HBr gas, preventing its release into the atmosphere[15].

  • Prohibited Method: Landfill and Drain Disposal: Land disposal of halogenated organic compounds is heavily restricted or banned because of their potential to leach into soil and groundwater[12]. Disposal down the drain is strictly forbidden due to the compound's ecotoxicity[5][6].

Spill & Decontamination Procedures

In the event of a small spill, follow this procedure:

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or the area is poorly ventilated, evacuate and call your institution's emergency response team.

  • Don PPE: Wear the full PPE detailed in Section 2.

  • Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite or sand.

  • Collect Waste: Carefully scoop the absorbed material and contaminated debris into a designated, labeled container for halogenated solid waste[2].

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water, followed by ethanol), collecting all cleaning materials as hazardous waste.

  • Ventilate: Allow the area to ventilate thoroughly before resuming work.

By adhering to these scientifically grounded procedures, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and protect the environment—the foundational tenets of excellent research.

References

Navigating the Safe Handling of 3-Bromo-5,6,7,8-tetrahydroquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and manipulation of novel chemical entities are foundational to discovery. 3-Bromo-5,6,7,8-tetrahydroquinoline, a halogenated quinoline derivative, presents a unique set of handling challenges that demand a meticulous and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.

Understanding the Hazard Profile

This compound is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral)[1]

  • Causes skin irritation (Skin corrosion/irritation)[1]

  • Causes serious eye irritation (Serious eye damage/eye irritation)[1]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation)[1]

Given its structural similarity to quinoline, it is prudent to consider the toxicological data of the parent compound. Quinoline is classified by the U.S. Environmental Protection Agency (EPA) as a Group C, possible human carcinogen, based on evidence of liver vascular tumors in rats and mice.[2] The International Agency for Research on Cancer (IARC) has also classified quinoline as "possibly carcinogenic to humans" (Group 2B). Furthermore, quinoline is suspected of causing genetic defects.[3] Therefore, this compound should be handled with the caution appropriate for a potential carcinogen and mutagen.

There is no established Occupational Exposure Limit (OEL) for this compound. Therefore, it is recommended to adhere to the Workplace Environmental Exposure Limit (WEEL) for quinoline established by the American Industrial Hygiene Association (AIHA), which is 0.001 ppm as an 8-hour time-weighted average (TWA).[4] All contact should be reduced to the lowest possible level.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE plan is non-negotiable when handling this compound. The following table outlines the recommended PPE for various laboratory operations.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles and a face shield.[5]Protects against splashes and potential aerosols that can cause serious eye damage.
Skin Protection Gloves: Double-gloving with Viton® or Silver Shield®/4H® gloves is recommended for prolonged contact. For incidental contact, thick (minimum 5-mil) nitrile gloves may be used, but they should be changed immediately upon contamination.[6] Do not use standard thin nitrile gloves for primary protection , as they offer poor resistance to halogenated aromatic compounds. Lab Coat: A chemically resistant lab coat or apron, fully buttoned, with long sleeves.Prevents skin contact, which can lead to irritation and potential absorption. Viton® and laminate gloves offer superior resistance to halogenated and aromatic compounds compared to nitrile.
Respiratory Protection For weighing and handling of powder: A NIOSH-approved N95 filtering facepiece respirator is the minimum requirement. For enhanced protection or in areas with suboptimal ventilation, a powered air-purifying respirator (PAPR) with a high-efficiency particulate air (HEPA) filter is recommended. For handling solutions: Work should be conducted in a certified chemical fume hood. If there is a risk of aerosol generation outside of a fume hood, a full-face respirator with organic vapor cartridges should be used.Minimizes inhalation of the powder, which can cause respiratory tract irritation. A PAPR provides a higher level of protection and can be more comfortable for extended use. A full-face respirator also provides eye protection.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is crucial for ensuring laboratory safety. The following workflow outlines the key steps and necessary precautions.

Preparation and Weighing
  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to contain any potential contamination.

  • Pre-weighing Checklist: Before handling the compound, ensure that all necessary PPE is donned correctly, the work area is clean and uncluttered, and all required equipment (spatulas, weigh boats, etc.) is readily available.

  • Weighing Procedure:

    • Perform all weighing operations within a ventilated balance enclosure or a chemical fume hood to minimize the risk of powder inhalation.

    • Use anti-static weigh boats to prevent electrostatic discharge, which can cause the powder to become airborne.

    • Employ a gentle tapping technique to transfer the powder rather than scooping, which can generate dust.

    • Close the primary container immediately after dispensing the desired amount.

    • Clean the balance and surrounding surfaces with a damp paper towel to collect any residual powder. Dispose of the towel as solid hazardous waste.

Solution Preparation and Reaction Setup
  • Solvent Addition: Add the solvent to the vessel containing the weighed this compound slowly and carefully to avoid splashing.

  • Dissolution: Use a magnetic stirrer or gentle swirling to dissolve the compound. Avoid vigorous shaking that could create aerosols.

  • Reaction Assembly: All reaction setups should be assembled in a chemical fume hood. Ensure that all joints are properly sealed and that the apparatus is securely clamped.

Post-Reaction Work-up and Purification
  • Quenching and Extraction: Perform all quenching and extraction procedures in the fume hood. Be mindful of potential pressure buildup during quenching.

  • Solvent Removal: Use a rotary evaporator placed within a fume hood to remove solvents. Ensure the cold trap is functioning correctly to capture volatile components.

  • Chromatography: If column chromatography is required, pack and run the column in the fume hood. Use a solvent delivery system that minimizes vapor release.

Disposal Plan: Managing Contaminated Waste

The proper disposal of this compound and associated waste is critical to prevent environmental contamination. All waste generated should be treated as hazardous.

Waste Segregation
  • Solid Waste: This includes contaminated weigh boats, paper towels, gloves, and any other solid materials that have come into contact with the chemical. Collect in a designated, clearly labeled, and sealed container for halogenated organic solid waste.

  • Liquid Waste: All solutions containing this compound, as well as solvent rinses of glassware, should be collected in a designated, sealed, and clearly labeled container for halogenated organic liquid waste.[7][8]

  • Sharps Waste: Needles, syringes, and contaminated glassware should be placed in a puncture-resistant sharps container that is clearly labeled as containing hazardous chemical waste.[9]

  • Contaminated PPE: Heavily contaminated lab coats and other reusable PPE should be decontaminated if possible or disposed of as hazardous solid waste.

Labeling and Storage

All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the associated hazards.[8] Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.

Disposal Procedure

Arrange for the pickup and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department. Do not dispose of any waste containing this compound down the drain or in the regular trash.[10]

Emergency Procedures: Spill and Exposure Response

Spill Cleanup
  • Small Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial spill pillow.

    • Carefully collect the absorbed material into a sealable container and label it as hazardous waste.

    • Decontaminate the spill area with a suitable solvent (e.g., acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area and alert others.

    • Contact your institution's EHS or emergency response team immediately.

    • Do not attempt to clean up a large spill without proper training and equipment.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Workflow Visualization

The following diagram illustrates the key stages of the handling, operational, and disposal workflow for this compound.

G cluster_prep Preparation & Weighing cluster_ops Laboratory Operations cluster_disposal Waste Management cluster_decon Decontamination Don PPE Don PPE Prepare Designated Area Prepare Designated Area Don PPE->Prepare Designated Area Weigh Compound in Ventilated Enclosure Weigh Compound in Ventilated Enclosure Prepare Designated Area->Weigh Compound in Ventilated Enclosure Solution Preparation Solution Preparation Weigh Compound in Ventilated Enclosure->Solution Preparation Reaction Setup Reaction Setup Solution Preparation->Reaction Setup Work-up & Purification Work-up & Purification Reaction Setup->Work-up & Purification Segregate Waste Segregate Waste Work-up & Purification->Segregate Waste Decontaminate Glassware & Surfaces Decontaminate Glassware & Surfaces Work-up & Purification->Decontaminate Glassware & Surfaces Solid Waste Solid Waste Segregate Waste->Solid Waste Liquid Waste Liquid Waste Segregate Waste->Liquid Waste Sharps Waste Sharps Waste Segregate Waste->Sharps Waste Label & Store Waste Label & Store Waste Solid Waste->Label & Store Waste Liquid Waste->Label & Store Waste Sharps Waste->Label & Store Waste EHS Pickup EHS Pickup Label & Store Waste->EHS Pickup Dispose of Decon Materials as Waste Dispose of Decon Materials as Waste Decontaminate Glassware & Surfaces->Dispose of Decon Materials as Waste Dispose of Decon Materials as Waste->Label & Store Waste

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.